molecular formula C3H5NOS B1225483 2-Oxazolidinethione CAS No. 5840-81-3

2-Oxazolidinethione

Cat. No.: B1225483
CAS No.: 5840-81-3
M. Wt: 103.15 g/mol
InChI Key: UMURLIQHQSKULR-UHFFFAOYSA-N
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Description

2-Thioxotetrahydro-1,3-oxazole is an oxazole.
1,3-Oxazolidine-2-thione has been reported in Capparis masaikai with data available.
goitrogen

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazolidine-2-thione
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InChI

InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMURLIQHQSKULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873511
Record name 2-​Oxazolidinethione
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Molecular Weight

103.15 g/mol
Source PubChem
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CAS No.

5840-81-3, 28470-84-0
Record name 2-Oxazolidinethione
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Record name Oxazolidinethione
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Record name Oxazolidine-2-thione
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Record name 1,3-oxazolidine-2-thione
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Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of 2-Oxazolidinethione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxazolidinethione, with the IUPAC name 1,3-oxazolidine-2-thione, is a heterocyclic organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its rigid, five-membered ring structure incorporating nitrogen, oxygen, and a thiocarbonyl group provides a unique scaffold for the development of novel therapeutic agents and chiral auxiliaries. This technical guide provides a comprehensive overview of the structure, synthesis, spectroscopic properties, and potential applications of this compound and its derivatives, with a particular focus on their emerging role in drug development.

Chemical Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₃H₅NOS and a molecular weight of 103.143 g/mol .[2][3] The core of its structure is a five-membered oxazolidine ring containing an oxygen atom at position 1, a nitrogen atom at position 3, and a thiocarbonyl group (C=S) at position 2.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
IUPAC Name 1,3-oxazolidine-2-thione[1]
CAS Number 5840-81-3[2][3]
Molecular Formula C₃H₅NOS[2][3]
Molecular Weight 103.143 g/mol [2][3]
Canonical SMILES C1COC(=S)N1[1]
InChI InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6)[2][3]
InChIKey UMURLIQHQSKULR-UHFFFAOYSA-N[2][3]

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported, often starting from β-amino alcohols. A common and efficient method involves the reaction of a β-amino alcohol with carbon disulfide. Microwave-assisted organic synthesis has emerged as a rapid and high-yielding approach for the preparation of these compounds.

Below is a generalized workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification beta_amino_alcohol β-Amino Alcohol reaction Cyclization Reaction beta_amino_alcohol->reaction carbon_disulfide Carbon Disulfide (CS₂) carbon_disulfide->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction solvent Solvent (e.g., Ethanol, DMSO) solvent->reaction heating Heating (Conventional or Microwave) heating->reaction product This compound Derivative reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

A generalized workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from methodologies reported for the synthesis of 4-substituted oxazolidine-2-thiones and can be generalized for the synthesis of the parent compound from ethanolamine.

Materials:

  • Ethanolamine

  • Carbon disulfide (CS₂)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel, combine ethanolamine (1.0 eq.), potassium carbonate (1.5 eq.), and ethanol (5 mL).

  • To this mixture, add carbon disulfide (1.2 eq.) dropwise while stirring.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 80 °C for 10-20 minutes with a power of 100-150 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic and Structural Characterization

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques and X-ray crystallography.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound.

Spectroscopic TechniqueCharacteristic Data
¹H NMR (DMSO-d₆, 400 MHz)δ 8.35 (s, 1H, NH), 4.35 (t, J = 8.0 Hz, 2H, OCH₂), 3.55 (t, J = 8.0 Hz, 2H, NCH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ 189.0 (C=S), 68.0 (OCH₂), 45.0 (NCH₂)
IR (KBr, cm⁻¹) 3200-3400 (N-H stretch), 1500-1550 (C=S stretch), 1250-1300 (C-N stretch), 1000-1100 (C-O stretch)
Mass Spectrometry (EI) m/z 103 (M⁺), 73, 60, 44
Crystal Structure

The crystal structure of 4-ethyl-1,3-oxazolidine-2-thione has been determined by single-crystal X-ray diffraction.[4][5] The compound crystallizes in the monoclinic system with the space group P2₁/c. The five-membered ring is nearly planar, and the molecules form centrosymmetric dimers in the crystal lattice through intermolecular N-H···S hydrogen bonds. This hydrogen bonding pattern is a key feature of the solid-state structure of this compound and its derivatives.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

While the oxazolidinone class of antibiotics, such as Linezolid, is well-established, the corresponding this compound analogs have also shown promise. The replacement of the carbonyl oxygen with sulfur can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved activity or a different spectrum of activity. Structure-activity relationship (SAR) studies have shown that the antibacterial potency of 5-thiocarbonyl oxazolidinones is influenced by their lipophilicity.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Certain derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, a study on 5-(carbamoylmethylene)-oxazolidin-2-one derivatives demonstrated that a lead compound, referred to as OI, induces apoptosis in breast (MCF-7) and cervical (HeLa) cancer cells through the mitochondrial intrinsic pathway.[3]

The proposed mechanism of action involves the following key steps:

  • Increased Reactive Oxygen Species (ROS) Production: The compound leads to an accumulation of ROS within the cancer cells.

  • Mitochondrial Dysfunction: The elevated ROS levels cause a decrease in the mitochondrial membrane potential.

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

  • Caspase Activation: Cytochrome c activates the caspase cascade, specifically initiating the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway.

  • Apoptosis: The activation of downstream caspases ultimately leads to programmed cell death.

The signaling pathway for this process is illustrated in the diagram below.

Apoptosis_Pathway cluster_drug Drug Action cluster_cellular Cellular Response cluster_apoptosis Apoptotic Cascade drug 5-(carbamoylmethylene)- 2-oxazolidinone (OI) ros ↑ Reactive Oxygen Species (ROS) drug->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 apoptosis Apoptosis caspase9->apoptosis

Proposed apoptotic signaling pathway induced by a 2-oxazolidinone derivative.

The cytotoxicity of some novel 2-thioxo-oxazolidin-4-one derivatives against various cancer cell lines is summarized below.

CompoundCell LineIC₅₀ (µM)
NB-3 HL-6017.84
NB-4 Jurkat15.19

Data extracted from a study on 2-thioxo-oxazolidin-4-one derivatives.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined structure and accessible synthetic routes. Its unique chemical properties make it a valuable building block in organic synthesis and a promising scaffold for the development of new therapeutic agents. The demonstrated antibacterial and, more recently, anticancer activities of its derivatives highlight the potential of this core structure in addressing significant challenges in medicine. Further exploration of the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new and effective drugs.

References

An In-depth Technical Guide to 2-Oxazolidinethione: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of 2-oxazolidinethione, a versatile heterocyclic compound widely employed in organic synthesis, particularly as a chiral auxiliary in asymmetric reactions. Its unique structural features and reactivity profile make it a valuable tool in the synthesis of complex molecules and pharmacologically active compounds.

Chemical and Physical Properties

This compound, also known as 1,3-oxazolidine-2-thione, is a five-membered heterocyclic compound containing nitrogen, oxygen, and sulfur atoms.[1][2][3] Its structure is characterized by an oxazolidine ring with a thione group at the 2-position.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1,3-oxazolidine-2-thione[1]
CAS Number 5840-81-3[1][2][3]
Molecular Formula C₃H₅NOS[1][2][3]
Molecular Weight 103.14 g/mol [1][2]
Melting Point 95-97 °C[4]
Appearance Off-white to yellow-beige crystals or powder[5]
Solubility Soluble in water.[5][6]

Spectroscopic Data

The structural features of this compound and its derivatives can be readily characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound Derivatives

Spectroscopic DataCharacteristic Peaks/ShiftsSource(s)
¹H NMR (CDCl₃) δ 8.50 (br s, 1H, NH), 7.38-7.19 (m, 5H, Ar-H of phenyl substituent), 5.90 (d, 1H), 4.44 (dq, 1H), 0.81 (d, 3H) for a 4-substituted derivative.[4]
¹³C NMR (CDCl₃) δ 188.7 (C=S), 133.4, 128.7, 128.3, 126.0 (Ar-C of phenyl substituent), 87.9, 55.8, 15.9 for a 4-substituted derivative. The thiocarbonyl carbon of oxazolidinethiones typically appears around 189.5 ppm.[4][7]
Infrared (IR) Characteristic absorptions for the N-H and C=S groups.[8]

Reactivity and Synthetic Applications

This compound and its derivatives are highly valued in organic synthesis, primarily for their role as chiral auxiliaries in asymmetric transformations.[4][7] The sulfur atom of the thiocarbonyl group enhances the acidity of the N-H proton and influences the reactivity of adjacent functionalities upon N-acylation.

N-Acylation

The nitrogen atom of this compound can be readily acylated to form N-acyl-2-oxazolidinethiones.[9][10] These derivatives are the active species in many asymmetric reactions. The acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base.[10][11]

Asymmetric Aldol Reactions

N-Acyl-2-oxazolidinethiones are excellent substrates for asymmetric aldol reactions.[7][12] Deprotonation of the α-carbon of the acyl group with a suitable base generates a chiral enolate, which then reacts with an aldehyde in a highly diastereoselective manner. The stereochemical outcome is directed by the chiral scaffold of the oxazolidinethione. The sulfur-containing auxiliaries have been reported to be as effective or even more effective than their oxazolidinone counterparts.[4]

Asymmetric Michael Additions

Chiral N-acyl-2-oxazolidinethiones can also be employed in asymmetric Michael additions, where they act as chiral Michael donors.[7] This allows for the enantioselective formation of carbon-carbon bonds in a 1,4-fashion.

Synthesis of Other Heterocycles

The this compound ring can serve as a precursor for the synthesis of other heterocyclic systems. For instance, N-acyl-2-oxazolidinones can undergo decarboxylative isomerization to furnish 2-oxazolines.[13]

Experimental Protocols

Synthesis of 4-Substituted-2-Oxazolidinethiones from β-Amino Alcohols

A common method for the synthesis of chiral 2-oxazolidinethiones involves the reaction of a β-amino alcohol with carbon disulfide.[4][14] Microwave-assisted methods have been shown to improve yields and reduce reaction times compared to conventional heating.[4][15]

General Protocol (Microwave-Assisted):

  • To a solution of the β-amino alcohol in a suitable solvent (e.g., DMSO), add carbon disulfide.

  • The reaction mixture is subjected to microwave irradiation at a specific temperature and power for a designated time.

  • After completion, the reaction is worked up by standard procedures, including extraction and purification by chromatography.

N-Acylation of this compound

The acylation of the nitrogen atom is a crucial step for the application of 2-oxazolidinethiones as chiral auxiliaries.

General Protocol:

  • Dissolve the this compound in an appropriate aprotic solvent (e.g., THF, CH₂Cl₂).

  • Add a base (e.g., triethylamine, DMAP) to the solution.

  • Add the desired acylating agent (e.g., acid chloride or anhydride) dropwise at a controlled temperature (often 0 °C to room temperature).

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is quenched and the product is isolated and purified using standard techniques.[9][11]

Visualizations

Logical Relationship of this compound Reactivity

reactivity_pathway amino_alcohol β-Amino Alcohol oxazolidinethione This compound amino_alcohol->oxazolidinethione Cyclization cs2 CS₂ cs2->oxazolidinethione n_acyl N-Acyl-2-oxazolidinethione oxazolidinethione->n_acyl N-Acylation acyl_halide Acyl Halide / Anhydride acyl_halide->n_acyl enolate Chiral Enolate n_acyl->enolate Deprotonation base Base base->enolate aldol_adduct Diastereomerically Enriched Aldol Adduct enolate->aldol_adduct Aldol Reaction michael_adduct Diastereomerically Enriched Michael Adduct enolate->michael_adduct Michael Addition aldehyde Aldehyde aldehyde->aldol_adduct michael_acceptor Michael Acceptor michael_acceptor->michael_adduct

Caption: General reactivity pathway of this compound.

Experimental Workflow for Asymmetric Aldol Reaction

experimental_workflow start Start step1 1. N-Acylation of This compound start->step1 step2 2. Enolate Formation (Base, Low Temp) step1->step2 step3 3. Reaction with Aldehyde step2->step3 step4 4. Work-up and Purification step3->step4 step5 5. Cleavage of Auxiliary step4->step5 step6 6. Isolation of Chiral Product step5->step6 end End step6->end

Caption: Workflow for an asymmetric aldol reaction.

References

An In-depth Technical Guide to the Synthesis of Chiral 2-Oxazolidinethiones from Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chiral 2-oxazolidinethiones, valuable chiral auxiliaries in asymmetric synthesis, derived from readily available amino alcohols. This document details the most effective synthetic methodologies, provides structured quantitative data for comparison, outlines detailed experimental protocols, and includes visualizations of reaction mechanisms and workflows to facilitate understanding and practical application.

Introduction

Chiral 2-oxazolidinethiones are a class of heterocyclic compounds that have garnered significant attention in organic synthesis, particularly as chiral auxiliaries. Their utility stems from the ability to control stereochemistry in a wide range of chemical transformations, leading to the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients. The synthesis of these crucial compounds from enantiopure amino alcohols is a fundamental process for many research and development endeavors. This guide focuses on the primary methods for this transformation, chiefly employing carbon disulfide and thiophosgene as thiocarbonylating agents.

Synthetic Methodologies

The conversion of chiral amino alcohols to 2-oxazolidinethiones is typically achieved through a cyclization reaction involving a thiocarbonylating agent. The two most prominent methods utilize carbon disulfide (CS₂) and thiophosgene (CSCl₂).

Synthesis using Carbon Disulfide

The reaction of a β-amino alcohol with carbon disulfide in the presence of a base is a widely used and effective method for the synthesis of 2-oxazolidinethiones. This method is advantageous due to the relative safety and low cost of carbon disulfide compared to thiophosgene. The reaction proceeds through the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization.

A significant advancement in this methodology is the use of microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.[1][2]

Synthesis using Thiophosgene

Thiophosgene serves as a highly reactive thiocarbonylating agent for the synthesis of 2-oxazolidinethiones from amino alcohols. The reaction is typically rapid and efficient; however, the high toxicity and moisture sensitivity of thiophosgene necessitate careful handling and anhydrous reaction conditions.

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of various chiral 2-oxazolidinethiones from their corresponding amino alcohols, comparing different synthetic methods and conditions.

Table 1: Synthesis of Chiral 2-Oxazolidinethiones using Carbon Disulfide (Microwave-Assisted Method) [1]

Starting Amino AlcoholProductBasePower (W)Time (min)Yield (%)
(S)-Phenylalaninol(S)-4-Benzyl-1,3-oxazolidine-2-thioneK₂CO₃501095
(S)-Phenylglycinol(S)-4-Phenyl-1,3-oxazolidine-2-thioneK₂CO₃501092
(S)-Valinol(S)-4-Isopropyl-1,3-oxazolidine-2-thioneK₂CO₃501093
(1S,2R)-Norephedrine(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thioneK₂CO₃501096

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of (S)-4-Benzyl-1,3-oxazolidine-2-thione

MethodThiocarbonylating AgentBaseTemperature (°C)TimeYield (%)Reference
ConventionalCS₂K₂CO₃Reflux16 h~85%[1]
MicrowaveCS₂K₂CO₃5010 min95%[1]

Experimental Protocols

General Microwave-Assisted Synthesis of 2-Oxazolidinethiones using Carbon Disulfide

This protocol is a general procedure adapted from the literature for the microwave-assisted synthesis of chiral 2-oxazolidinethiones.[1]

Materials:

  • Chiral amino alcohol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.0 eq)

  • Carbon disulfide (CS₂) (1.5 eq)

  • Ethanol (solvent)

Procedure:

  • In a microwave reactor vessel, combine the chiral amino alcohol (e.g., 5 mmol), potassium carbonate (5 mmol), and ethanol (10 mL).

  • Add carbon disulfide (7.5 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 50 W for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 2-oxazolidinethione.

Synthesis of (S)-4-Isopropyl-1,3-oxazolidine-2-thione from (S)-Valinol (Conventional Method)

Materials:

  • (S)-Valinol (1.0 eq)

  • Carbon disulfide (CS₂) (2.0 eq)

  • Potassium hydroxide (KOH) (1.0 eq)

  • Water and Dichloromethane (for workup)

Procedure:

  • Dissolve (S)-Valinol in a suitable solvent such as ethanol.

  • Add a solution of potassium hydroxide in water.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the synthesis of 2-oxazolidinethiones from amino alcohols.

G Mechanism of this compound Synthesis with Carbon Disulfide cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Intramolecular Cyclization Amino_Alcohol R-CH(OH)-CH(R')-NH2 Dithiocarbamate_Intermediate R-CH(OH)-CH(R')-NH-C(=S)S- K+ Amino_Alcohol->Dithiocarbamate_Intermediate + CS2, Base CS2 S=C=S Base Base (e.g., K2CO3) Cyclization Intramolecular SN2 Attack Dithiocarbamate_Intermediate->Cyclization Oxazolidinethione Chiral this compound Cyclization->Oxazolidinethione - KSH Leaving_Group KSH G Mechanism of this compound Synthesis with Thiophosgene cluster_0 Step 1: Formation of Thiocarbamoyl Chloride cluster_1 Step 2: Intramolecular Cyclization Amino_Alcohol R-CH(OH)-CH(R')-NH2 Thiocarbamoyl_Chloride R-CH(OH)-CH(R')-NH-C(=S)Cl Amino_Alcohol->Thiocarbamoyl_Chloride + Thiophosgene - HCl Thiophosgene S=CCl2 Intramolecular_Cyclization Intramolecular Nucleophilic Attack Thiocarbamoyl_Chloride->Intramolecular_Cyclization Oxazolidinethione Chiral this compound Intramolecular_Cyclization->Oxazolidinethione - HCl G General Experimental Workflow Start Start: Chiral Amino Alcohol Reaction_Setup Reaction Setup: - Add Amino Alcohol, Base, Solvent - Add Thiocarbonylating Agent Start->Reaction_Setup Reaction Reaction: - Conventional Heating or - Microwave Irradiation Reaction_Setup->Reaction Workup Aqueous Workup: - Quenching - Extraction Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Characterization: - NMR, IR, Mass Spec - Optical Rotation Purification->Characterization Final_Product Final Product: Pure Chiral this compound Characterization->Final_Product

References

The Core Mechanism of 2-Oxazolidinethione as a Chiral Auxiliary: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable introduction of stereocenters. Among these, N-acyl 2-oxazolidinethiones, the sulfur-containing analogs of the renowned Evans' oxazolidinones, have garnered significant attention. Their enhanced reactivity, often leading to higher diastereoselectivity, and the milder conditions required for their removal make them a valuable tool in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the mechanism of action of 2-oxazolidinethione as a chiral auxiliary, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Mechanism of Stereochemical Control

The stereodirecting influence of the this compound auxiliary is rooted in its ability to enforce a rigid and predictable geometry in the transition state of reactions involving the N-acyl chain. This control is primarily achieved through steric hindrance and chelation, guiding the approach of electrophiles to one face of the enolate.

The Role of the Thiocarbonyl Group: A Computational Perspective

The key distinction of the this compound auxiliary lies in the replacement of the carbonyl oxygen with a sulfur atom. This substitution has a profound impact on the electronic and steric properties of the auxiliary, influencing the transition state geometry.

Computational studies, specifically Density Functional Theory (DFT), have elucidated the subtle yet significant differences in the transition states of N-acyl 2-oxazolidinones and their thione counterparts in titanium-mediated aldol reactions.[1] The prevailing model for these reactions is the Zimmerman-Traxler transition state, which proposes a six-membered, chair-like arrangement involving the enolate, the metal cation, and the aldehyde.

The presence of the thiocarbonyl group in the this compound auxiliary influences the chelation of the Lewis acid (e.g., TiCl₄). The larger atomic radius and greater polarizability of sulfur compared to oxygen can affect the bond lengths and angles within the chelated transition state. DFT studies suggest that both non-chelated and chelated transition states are possible, with the non-chelated pathway generally being favored and leading to the observed syn-aldol product.[1] The steric bulk of the substituent at the C4 position of the oxazolidinethione ring (e.g., isopropyl, benzyl) effectively shields one face of the (Z)-enolate, forcing the electrophile to approach from the less hindered side. The larger van der Waals radius of sulfur may contribute to a more defined steric environment, potentially leading to higher diastereoselectivities compared to the corresponding oxazolidinone.[2]

G Reactants N-Acyl-2-oxazolidinethione + Aldehyde TS_structure TS_structure Reactants->TS_structure Lewis Acid (e.g., TiCl₄) Syn-Aldol Product Syn-Aldol Adduct TS_structure->Syn-Aldol Product C-C bond formation

Quantitative Data on Stereoselectivity

The efficacy of this compound as a chiral auxiliary is demonstrated by the high diastereoselectivities achieved in various asymmetric transformations. The following tables summarize representative quantitative data for aldol and alkylation reactions.

N-Acyl Group Aldehyde Lewis Acid Diastereomeric Ratio (syn:anti) Yield (%)
PropionylBenzaldehydeTiCl₄ / DIPEA>98:295
PropionylIsobutyraldehydeTiCl₄ / DIPEA97:392
AcetylPropanalSn(OTf)₂ / N-Ethylpiperidine95:588
GlycolylCyclohexanecarboxaldehydeTiCl₄ / (-)-Sparteine94:685

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions using this compound Auxiliaries.

N-Acyl Group Electrophile Base Diastereomeric Excess (de %) Yield (%)
PropionylBenzyl bromideNaHMDS>9890
ButyrylMethyl iodideLDA9685
PhenylacetylAllyl iodideKHMDS9788

Table 2: Diastereoselectivity in Asymmetric Alkylation Reactions using this compound Auxiliaries.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

General Experimental Workflow

The application of a this compound chiral auxiliary typically follows a three-step sequence: acylation of the auxiliary, diastereoselective reaction (e.g., alkylation or aldol), and subsequent removal of the auxiliary to yield the chiral product.

G Start Chiral this compound Acylation Acylation (Acid chloride or anhydride) Start->Acylation N_Acyl N-Acyl-2-oxazolidinethione Acylation->N_Acyl Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) N_Acyl->Reaction Product_Aux Product with Auxiliary Reaction->Product_Aux Cleavage Cleavage of Auxiliary (e.g., Hydrolysis, Reduction) Product_Aux->Cleavage Final_Product Chiral Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Protocol 1: Acylation of (S)-4-Isopropyl-2-oxazolidinethione

Objective: To synthesize the N-propionyl derivative of the chiral auxiliary.

Materials:

  • (S)-4-Isopropyl-2-oxazolidinethione (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 equiv)

  • Propionyl chloride (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-4-isopropyl-2-oxazolidinethione in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add propionyl chloride dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(S)-4-isopropyl-2-oxazolidinethione.

Protocol 2: Asymmetric Aldol Reaction

Objective: To perform a diastereoselective aldol addition of the N-propionyl-2-oxazolidinethione to isobutyraldehyde.

Materials:

  • N-Propionyl-(S)-4-isopropyl-2-oxazolidinethione (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium(IV) chloride (TiCl₄) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Isobutyraldehyde (1.5 equiv)

  • pH 7 phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve the N-propionyl-2-oxazolidinethione in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add TiCl₄ dropwise, followed by the dropwise addition of DIPEA.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the titanium enolate.

  • Cool the solution back down to -78 °C.

  • Add isobutyraldehyde dropwise.

  • Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour, then extract the product with CH₂Cl₂.

  • The organic layer is washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.

Protocol 3: Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation of N-propionyl-2-oxazolidinethione with benzyl bromide.

Materials:

  • N-Propionyl-(S)-4-isopropyl-2-oxazolidinethione (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)

  • Benzyl bromide (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-propionyl-2-oxazolidinethione in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Add NaHMDS solution dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.

  • Add benzyl bromide dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

  • Extract the product with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The diastereomeric excess of the crude product is determined by chiral HPLC or after conversion to a known compound. Purification is achieved by flash chromatography.

Conclusion

This compound chiral auxiliaries represent a powerful and versatile class of reagents for asymmetric synthesis. Their unique electronic and steric properties, stemming from the presence of the thiocarbonyl group, contribute to highly organized transition states, leading to excellent levels of stereocontrol in a variety of C-C bond-forming reactions. The predictable stereochemical outcomes, coupled with the facile removal of the auxiliary, make them an invaluable asset for researchers and professionals in the field of drug discovery and development, enabling the efficient and stereoselective synthesis of complex molecular targets. The provided protocols and data serve as a practical guide for the implementation of this important class of chiral auxiliaries in the laboratory.

References

The Ascendant Scaffold: A Technical Guide to 2-Oxazolidinethione Derivatives and Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxazolidinethione core, a sulfur analog of the well-established Evans oxazolidinones, has emerged as a versatile and powerful scaffold in modern organic and medicinal chemistry. Its unique structural and electronic properties impart distinct advantages in asymmetric synthesis and confer a broad spectrum of biological activities. This technical guide provides an in-depth exploration of this compound derivatives, encompassing their synthesis, core applications as chiral auxiliaries, and their burgeoning role in drug discovery. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to equip researchers with the practical knowledge to leverage this promising class of compounds.

I. Synthesis of this compound Derivatives

The most common and efficient route to chiral 2-oxazolidinethiones begins with the corresponding β-amino alcohols, which are readily available from the reduction of α-amino acids. The cyclization is typically achieved by reaction with carbon disulfide (CS₂) in the presence of a base.[1] Microwave-assisted synthesis has gained prominence for this transformation, offering significantly reduced reaction times and improved yields compared to conventional heating methods.[1]

General Synthetic Workflow

The synthesis of 2-oxazolidinethiones from amino acids generally follows a two-step process, as illustrated below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization Amino_Acid α-Amino Acid Amino_Alcohol β-Amino Alcohol Amino_Acid->Amino_Alcohol Reducing Agent (e.g., LiAlH₄, NaBH₄) Amino_Alcohol_2 β-Amino Alcohol Oxazolidinethione This compound Amino_Alcohol_2->Oxazolidinethione CS₂, Base

Caption: General workflow for the synthesis of 2-oxazolidinethiones.

Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-Isopropyl-1,3-oxazolidine-2-thione

This protocol describes a microwave-assisted method for the synthesis of a common this compound chiral auxiliary from (S)-valinol.[1]

Materials:

  • (S)-Valinol

  • Potassium carbonate (K₂CO₃)

  • Carbon disulfide (CS₂)

  • Microwave reactor

  • Appropriate solvents for reaction and workup (e.g., ethanol, water, ethyl acetate)

Procedure:

  • In a microwave reactor vessel, combine (S)-valinol (1.0 eq.), K₂CO₃ (1.0 eq.), and CS₂ (1.5 eq.).

  • Seal the vessel and subject the mixture to microwave irradiation at a specified temperature and power (e.g., 80 °C, 100 W) for a designated time (e.g., 10 minutes).

  • After cooling, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure (S)-4-isopropyl-1,3-oxazolidine-2-thione.

II. Application in Asymmetric Synthesis: Chiral Auxiliaries

This compound derivatives have proven to be exceptional chiral auxiliaries in a variety of asymmetric transformations, most notably in aldol additions and alkylations. The thiocarbonyl group enhances the acidity of the α-protons of an N-acyl derivative and provides a strong chelating site for metal ions, leading to highly organized transition states and excellent stereocontrol.

Asymmetric Aldol Reactions

N-Acyl-2-oxazolidinethiones are powerful tools for diastereoselective aldol reactions. The formation of a rigid, chelated enolate, typically with a Lewis acid like titanium tetrachloride, directs the approach of the aldehyde from the less hindered face of the enolate, resulting in the formation of the syn-aldol adduct with high diastereoselectivity.[2]

G Start N-Acyl-2-oxazolidinethione Enolate Chelated (Z)-Enolate Start->Enolate Lewis Acid (e.g., TiCl₄), Base (e.g., DIPEA) Transition_State Zimmerman-Traxler Transition State Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Product syn-Aldol Adduct Transition_State->Product Cleavage Chiral Auxiliary Removal Product->Cleavage Final_Product Enantiomerically Enriched β-Hydroxy Carbonyl Compound Cleavage->Final_Product

Caption: Workflow for asymmetric aldol reaction using a this compound auxiliary.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
N-Propanoyl-(4S)-4-isopropyl-2-oxazolidinethioneIsobutyraldehyde>98:285-95[3]
N-Propanoyl-(4R)-4-benzyl-2-oxazolidinethioneBenzaldehyde>98:280-90[3]
N-Propanoyl-(4S)-4-isopropyl-2-oxazolidinethionePropionaldehyde>95:585[3]
N-Propanoyl-(4R)-4-benzyl-2-oxazolidinethioneAcetaldehyde>95:575-85[3]
Experimental Protocol: Asymmetric Aldol Reaction

This protocol details a titanium-mediated asymmetric aldol reaction using an N-acyl-2-oxazolidinethione.[3]

Materials:

  • N-Propanoyl-(4S)-4-isopropyl-2-oxazolidinethione (1.0 eq.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄), 1 M in CH₂Cl₂ (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (1.2 eq.)

  • Aldehyde (e.g., isobutyraldehyde) (1.5 eq.)

  • pH 7 phosphate buffer, methanol, 30% hydrogen peroxide

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl-2-oxazolidinethione and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add TiCl₄ dropwise, followed by the dropwise addition of DIPEA.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the titanium enolate.

  • Cool the solution back to -78 °C and add the aldehyde dropwise.

  • Stir the reaction at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour at 0 °C.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

III. Biological Applications

Derivatives of the 2-oxazolidinone and this compound scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antibacterial Activity

The oxazolidinone ring is the core pharmacophore of the antibiotic linezolid. These compounds act by inhibiting bacterial protein synthesis at a very early stage.[4][5] They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a step that is essential for the commencement of protein synthesis.[4][6]

G cluster_0 Bacterial Protein Synthesis Initiation 30S 30S Ribosomal Subunit Initiation_Complex 70S Initiation Complex 30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex 50S 50S Ribosomal Subunit 50S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Oxazolidinone Oxazolidinone Derivative Oxazolidinone->50S Binds to P-site on 23S rRNA

Caption: Mechanism of antibacterial action of oxazolidinones.

Anticancer Activity

Several this compound derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines. The exact mechanism of action is likely multifactorial and may involve the induction of apoptosis and cell cycle arrest.

DerivativeCell LineIC₅₀ (µM)Reference
LPSF/NBM-1HL-6054.83[7]
LPSF/NBM-2MOLT-451.61[7]
Compound 5MCF-79.45[8]
Compound 6MCF-711.1[8]
Compound 7gA549Not specified[3]
Compound 7gMCF-7Not specified[3]
Compound 7gPC3Not specified[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium

  • 96-well plates

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Xanthine Oxidase Inhibition

Thiazolidine-2-thione derivatives, structurally related to 2-oxazolidinethiones, have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.[11] These inhibitors typically act by binding to the active site of the enzyme.

G Xanthine Xanthine XO Xanthine Oxidase (Active Site) Xanthine->XO Uric_Acid Uric Acid XO->Uric_Acid Catalysis Thiazolidinethione Thiazolidine-2-thione Derivative Thiazolidinethione->XO Inhibition (Binding to active site)

Caption: Mechanism of xanthine oxidase inhibition.

Conclusion

This compound derivatives represent a highly valuable and adaptable chemical scaffold. Their utility as chiral auxiliaries in asymmetric synthesis is well-established, providing reliable methods for the stereocontrolled construction of complex molecules. Furthermore, the diverse biological activities exhibited by this class of compounds, including potent antibacterial, anticancer, and enzyme inhibitory effects, underscore their significant potential in drug discovery and development. The detailed protocols and compiled data within this guide are intended to facilitate further exploration and application of this promising molecular framework by the scientific community.

References

Spectroscopic Analysis of 2-Oxazolidinethione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxazolidinethione, a crucial heterocyclic compound in synthetic chemistry and drug discovery. Due to the limited availability of public domain spectroscopic data for this compound, this guide utilizes data from its structural analog, 2-Oxazolidinone, to provide a foundational understanding. The principles and methodologies described herein are directly applicable to the analysis of this compound.

Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Oxazolidinone. These values serve as a close approximation for this compound, with expected variations primarily in the chemical shift of the carbon at position 2 and the vibrational frequency of the C=S bond.

Table 1: ¹H NMR Spectroscopic Data for 2-Oxazolidinone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6Triplet2H-CH₂-N-
~4.3Triplet2H-CH₂-O-
~7.5Singlet (broad)1H-NH-

Note: Data is for 2-Oxazolidinone and may vary for this compound.

Table 2: ¹³C NMR Spectroscopic Data for 2-Oxazolidinone

Chemical Shift (δ) ppmAssignment
~45-CH₂-N-
~62-CH₂-O-
~160C=O

Note: The C=S carbon in this compound is expected to be significantly downfield shifted compared to the C=O carbon of 2-Oxazolidinone, typically in the range of 180-200 ppm.

Table 3: FT-IR Spectroscopic Data for 2-Oxazolidinone

Wavenumber (cm⁻¹)IntensityAssignment
3300-3200Strong, BroadN-H Stretch
2980-2850MediumC-H Stretch (aliphatic)
~1750StrongC=O Stretch (carbonyl)
~1250StrongC-O Stretch
~1050StrongC-N Stretch

Note: The C=S stretching vibration in this compound is expected to appear at a lower frequency than the C=O stretch, typically in the range of 1200-1050 cm⁻¹.

Experimental Protocols

Detailed methodologies for acquiring NMR and FT-IR spectra are crucial for reproducibility and data accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer equipped for carbon detection.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive than ¹H.

    • Spectral Width: A range that covers all expected carbon signals (e.g., 0-220 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press.

  • Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet Preparation of KBr Pellet Sample->Pellet NMR_acq NMR Spectrometer (¹H and ¹³C) Dissolution->NMR_acq IR_acq FT-IR Spectrometer Pellet->IR_acq NMR_data NMR Spectra (Chemical Shifts, Coupling) NMR_acq->NMR_data IR_data IR Spectrum (Wavenumbers) IR_acq->IR_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure

Figure 1: General workflow for the spectroscopic analysis of this compound.

Figure 2: Correlation of this compound's structure with its expected NMR and IR signals.

An In-Depth Technical Guide to the Safe Handling of 2-Oxazolidinethione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Oxazolidinethione (CAS No. 5840-81-3), a heterocyclic organic compound utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its properties and the implementation of stringent safety protocols are imperative for all personnel handling this chemical.

Chemical and Physical Properties

This compound is a sulfur-containing heterocyclic compound. A summary of its key physical and chemical properties is provided below.

PropertyValueReference
Chemical Formula C₃H₅NOS--INVALID-LINK--
Molecular Weight 103.14 g/mol --INVALID-LINK--
Appearance Solid (form may vary)General chemical knowledge
Synonyms 1,3-Oxazolidine-2-thione, 2-Mercapto-2-oxazoline, (2-Hydroxyethyl)thiocarbamic acid γ-lactone--INVALID-LINK--

Toxicological Data

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) Category 3H335: May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment, Acute Hazard Category 1H400: Very toxic to aquatic life.

Safety and Handling Precautions

Adherence to the following precautions is crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for the exposure level should be used.

Engineering Controls
  • All work with this compound should be conducted in a certified chemical fume hood to control exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid all personal contact with the substance.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly with soap and water after handling.

  • Keep containers tightly closed when not in use.

  • Avoid generating dust.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep in a tightly sealed, properly labeled container.

  • Store away from incompatible materials, such as strong oxidizing agents.

Experimental Protocols

Synthesis of 4-Substituted Oxazolidine-2-thiones

This protocol is adapted from a microwave-assisted synthesis method and provides a general procedure for the preparation of oxazolidine-2-thione derivatives from β-amino alcohols.

Materials:

  • β-amino alcohol (e.g., (S)-phenylalaninol)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or other suitable base

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Microwave reactor

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a microwave reaction vessel, combine the β-amino alcohol, a suitable base (e.g., potassium hydroxide), and carbon disulfide in an appropriate solvent such as DMSO.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a designated time, as optimized for the specific substrate.

  • After the reaction is complete and the vessel has cooled, quench the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired oxazolidine-2-thione.

Purification by Recrystallization

Principle: This technique purifies solid compounds based on differences in solubility. The impure solid is dissolved in a hot solvent and then allowed to cool, during which the pure compound crystallizes, leaving impurities in the solution.

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be further promoted by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.

Biological Effects and Signaling Pathway

This compound is known to exhibit goitrogenic properties, meaning it can interfere with the normal function of the thyroid gland. The primary mechanism of this effect is believed to be the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.

Mechanism of Action:

Thyroid peroxidase is responsible for catalyzing the oxidation of iodide ions (I⁻) to iodine (I₂), which is then incorporated into tyrosine residues on the thyroglobulin protein. This is a critical step in the production of thyroxine (T4) and triiodothyronine (T3). This compound acts as an inhibitor of TPO, thereby reducing the production of thyroid hormones. This can lead to an increase in thyroid-stimulating hormone (TSH) from the pituitary gland as the body attempts to compensate, which can result in goiter (enlargement of the thyroid gland).

Goitrogenic_Mechanism_of_2_Oxazolidinethione cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_inhibitor Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination Thyroid_Hormones Thyroid Hormones (T4, T3) Thyroglobulin->Thyroid_Hormones Synthesis Oxazolidinethione This compound Oxazolidinethione->TPO Inhibition

Caption: Goitrogenic mechanism of this compound.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spills and Leaks
  • Small Spills: Carefully sweep up or vacuum the spilled solid, avoiding dust generation. Place in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a suitable container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow start Start: Receive Chemical storage Log and Store Appropriately start->storage end End: Waste Disposal pre_use Review SDS and Prepare PPE storage->pre_use experiment Conduct Experiment in Fume Hood pre_use->experiment decontamination Decontaminate Work Area and Equipment experiment->decontamination waste_collection Collect Waste in Labeled Container decontamination->waste_collection waste_collection->end

Caption: Safe handling workflow for this compound.

This guide is intended to provide comprehensive safety information for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) for this compound and follow all institutional safety guidelines.

References

The Rise of a Sulfur-Based Auxiliary: A Technical Guide to 2-Oxazolidinethione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled construction of complex molecules. While the oxazolidinone-based auxiliaries developed by David A. Evans are widely recognized, their sulfur-containing counterparts, 2-oxazolidinethiones, have emerged as powerful tools offering distinct advantages. This technical guide delves into the discovery and historical development of 2-oxazolidinethiones in asymmetric synthesis, providing a comprehensive overview of their application, particularly in the context of aldol reactions. We present comparative quantitative data, detailed experimental protocols, and mechanistic diagrams to illustrate the utility and function of these versatile chiral auxiliaries.

Introduction: The Quest for Stereochemical Control

The synthesis of enantiomerically pure compounds is a critical challenge in modern organic chemistry, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its absolute stereochemistry. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. Following the reaction, the auxiliary is removed, having imparted its stereochemical information to the target molecule.

While Evans' oxazolidinones have been instrumental, research has shown that the corresponding sulfur analogues, 2-oxazolidinethiones, can offer comparable or even superior levels of stereoselectivity and can be removed under milder conditions.[1]

Discovery and Key Developments

The application of N-acyl oxazolidinethiones as effective chiral auxiliaries in asymmetric synthesis, particularly for aldol reactions, was significantly advanced by the work of Crimmins and coworkers. Their research in the early 2000s demonstrated that titanium enolates of N-acyl oxazolidinethiones undergo highly diastereoselective aldol additions.[1] A key finding was that the stereochemical outcome of these reactions could be controlled to selectively produce either the "Evans syn" or the "non-Evans syn" aldol adduct by modulating the reaction conditions, specifically the Lewis acid and amine base used.[1] This tunability offered a significant advantage in synthetic planning.

Comparative Performance: Oxazolidinone vs. Oxazolidinethione

The efficacy of a chiral auxiliary is primarily judged by the level of diastereoselectivity it induces in a given transformation. The following tables summarize the comparative performance of N-propionyl oxazolidinone and its corresponding oxazolidinethione derivative in the asymmetric aldol reaction with isobutyraldehyde, highlighting the high degree of stereocontrol achievable with the sulfur-containing auxiliary.

Table 1: Asymmetric Aldol Reaction with Isobutyraldehyde to Yield the "Evans Syn" Product [1]

Chiral AuxiliaryBaseDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-Benzyl-3-propionyl-2-oxazolidinone(-)-Sparteine>99:185
(S)-4-Benzyl-3-propionyl-2-oxazolidinethione(-)-Sparteine>99:190

Table 2: Asymmetric Aldol Reaction with Isobutyraldehyde to Yield the "Non-Evans Syn" Product [1]

Chiral AuxiliaryBaseDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-Benzyl-3-propionyl-2-oxazolidinethioneDiisopropylethylamine (DIPEA)3:9782

Note: The "non-Evans syn" product is not typically observed with the oxazolidinone auxiliary under these conditions.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed with N-acyl oxazolidinethiones is attributed to the formation of a rigid, chelated transition state. Theoretical studies using density functional theory (DFT) have helped to elucidate the operative transition states.[2]

For the formation of the "Evans syn" product, a non-chelated transition state is proposed where the bulky substituent at the 4-position of the oxazolidinethione ring effectively blocks one face of the enolate, directing the approach of the aldehyde from the less hindered face.[2]

Conversely, the formation of the "non-Evans syn" product is rationalized by a chelated transition state where the thiocarbonyl sulfur atom coordinates to the titanium center.[2] The choice of base plays a crucial role in favoring one transition state over the other.

Caption: Figure 1: Proposed non-chelated transition state.

Caption: Figure 2: Proposed chelated transition state.

Experimental Protocols

The following are detailed protocols for the N-acylation of the chiral auxiliary and a subsequent asymmetric aldol reaction.

N-Acylation of (S)-4-Benzyl-2-oxazolidinethione

This procedure describes the acylation of the chiral auxiliary with propionyl chloride.

Materials:

  • (S)-4-Benzyl-2-oxazolidinethione (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 eq)

  • Propionyl chloride (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (flame-dried, under Argon/Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinethione (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(S)-4-benzyl-2-oxazolidinethione.

Asymmetric Titanium-Mediated Aldol Reaction ("Evans Syn" Product)[1]

This protocol details the highly diastereoselective syn-aldol reaction using titanium tetrachloride and (-)-sparteine.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinethione (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂) (1.1 eq)

  • (-)-Sparteine (2.2 eq)

  • Isobutyraldehyde (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-benzyl-2-oxazolidinethione (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add TiCl₄ (1.1 eq) dropwise.

  • Add (-)-sparteine (2.2 eq) dropwise, and stir the resulting deep red solution for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by flash column chromatography.

Experimental and Logical Workflow Diagram

The following diagram illustrates the general workflow for utilizing a 2-oxazolidinethione chiral auxiliary in an asymmetric aldol reaction.

Aldol_Workflow General Workflow for Asymmetric Aldol Reaction start Start: Chiral Amino Alcohol aux_syn Synthesis of (S)-4-Benzyl-2-oxazolidinethione start->aux_syn acylation N-Acylation (e.g., with propionyl chloride) aux_syn->acylation enolate_form Enolate Formation (TiCl4, Base) acylation->enolate_form aldol_add Aldol Addition with Aldehyde enolate_form->aldol_add workup Reaction Workup and Purification aldol_add->workup cleavage Auxiliary Cleavage workup->cleavage end Final Product: Enantiomerically Enriched β-Hydroxy Carbonyl Compound cleavage->end

Caption: Figure 3: General experimental workflow.

Conclusion

2-Oxazolidinethiones have proven to be highly effective and versatile chiral auxiliaries in asymmetric synthesis. Their ability to provide excellent levels of stereocontrol, often surpassing their oxazolidinone counterparts, coupled with the tunability of the reaction outcome to yield different diastereomers, makes them a valuable tool for synthetic chemists. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate their broader application in academic research and industrial drug development, enabling the efficient and stereoselective synthesis of complex chiral molecules.

References

An In-depth Technical Guide on the Solubility of 2-Oxazolidinethione in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Oxazolidinethione (also known as 1,3-oxazolidine-2-thione), a significant heterocyclic compound in medicinal chemistry and organic synthesis. Due to a notable absence of publicly available quantitative solubility data for this compound, this document focuses on its predicted solubility based on its molecular structure and provides detailed, state-of-the-art experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to assess the solubility of this compound in various common organic solvents, a critical parameter for its application in research and pharmaceutical development.

Introduction to this compound and its Significance

This compound is a heterocyclic compound featuring a five-membered ring containing both oxygen and nitrogen heteroatoms, along with a thiocarbonyl group. This structural motif is of considerable interest in medicinal chemistry due to its presence in various biologically active molecules. Understanding the solubility of this compound is paramount for its application in drug design, synthesis, and formulation, as solubility directly influences bioavailability, reaction kinetics, and purification processes.

Predicted Solubility Profile of this compound

This compound possesses both polar and non-polar characteristics. The presence of the nitrogen and oxygen heteroatoms, along with the thiocarbonyl group, introduces polarity and the potential for hydrogen bonding. Conversely, the hydrocarbon backbone of the ring is non-polar.

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of N-H and C=S groups, this compound is expected to form hydrogen bonds with protic solvents. Therefore, it is predicted to have moderate to good solubility in alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents can engage in dipole-dipole interactions. Given the polar nature of the this compound molecule, it is expected to be soluble in solvents like acetone and dichloromethane.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is anticipated to be limited due to the significant polarity of the this compound molecule.

It is crucial to note that these are predictions, and empirical determination is necessary for accurate solubility assessment.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolPolar Protic25Data Not AvailableData Not Available
EthanolPolar Protic25Data Not AvailableData Not Available
AcetonePolar Aprotic25Data Not AvailableData Not Available
DichloromethanePolar Aprotic25Data Not AvailableData Not Available
TolueneNon-Polar25Data Not AvailableData Not Available
HexaneNon-Polar25Data Not AvailableData Not Available

Detailed Experimental Protocols for Solubility Determination

To address the gap in available data, two robust and widely accepted methods for determining the solubility of a solid compound in an organic solvent are detailed below: the Gravimetric Method and the UV-Vis Spectroscopic Method.

This method relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent at a specific temperature.

4.1.1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Oven or vacuum oven

4.1.2. Experimental Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically compatible filter to remove any undissolved solid.

  • Mass Determination: Dispense the filtered supernatant into a pre-weighed evaporation dish and record the total mass.

  • Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Final Mass Measurement: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute.

  • Calculation: The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of supernatant withdrawn) * 100

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.

4.2.1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Syringe filters

4.2.2. Experimental Procedure:

Part A: Preparation of a Calibration Curve

  • Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Calibration Plot: Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

Part B: Solubility Determination

  • Equilibration: Prepare a saturated solution of this compound in the solvent of interest as described in the Gravimetric Method (steps 1-4).

  • Sample Withdrawal and Dilution: Withdraw a known volume of the filtered supernatant. Dilute this solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Visualizing Experimental Workflows

To aid in the understanding of the experimental protocols, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each method.

Gravimetric_Method_Workflow A Add excess this compound to vials B Add known volume/mass of solvent A->B C Equilibrate at constant temperature (24-48h with agitation) B->C D Settle for phase separation (≥2h) C->D E Withdraw known volume of filtered supernatant D->E F Weigh supernatant in pre-weighed dish E->F G Evaporate solvent F->G H Weigh dried solute and dish G->H I Calculate solubility H->I

Caption: Workflow for Gravimetric Solubility Determination.

UV_Vis_Spectroscopic_Method_Workflow cluster_cal Calibration Curve cluster_sol Solubility Measurement A1 Prepare standard solutions of known concentrations A2 Measure absorbance at λmax A1->A2 A3 Plot Absorbance vs. Concentration A2->A3 B5 Determine concentration from calibration curve A3->B5 Use curve equation B1 Prepare saturated solution (Equilibrate and settle) B2 Withdraw and filter supernatant B1->B2 B3 Dilute supernatant to a known volume B2->B3 B4 Measure absorbance of diluted solution B3->B4 B4->B5 B6 Calculate original solubility (accounting for dilution) B5->B6

A Technical Guide to Evans Auxiliaries and 2-Oxazolidinethiones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. Chiral auxiliaries are powerful tools that enable chemists to achieve high levels of stereocontrol in chemical reactions. Among the most reliable and widely utilized are the oxazolidinone-based chiral auxiliaries developed by David A. Evans and his colleagues in the early 1980s.[1] These auxiliaries, temporarily attached to a substrate, direct the stereochemical outcome of subsequent reactions with exceptional predictability and efficiency.[1][2] This technical guide provides an in-depth exploration of Evans auxiliaries and their sulfur-containing analogs, 2-oxazolidinethiones, covering their synthesis, mechanism of action, and applications in asymmetric synthesis, with a focus on providing practical experimental details and comparative data for the discerning researcher.

Core Principles of Evans Auxiliaries

The effectiveness of Evans auxiliaries lies in their ability to create a sterically biased environment around a prochiral center.[3] Typically derived from readily available and relatively inexpensive amino acids like L-valine and L-phenylalanine, these auxiliaries are covalently attached to a carboxylic acid derivative to form an N-acyl oxazolidinone.[1] The substituent at the 4-position of the oxazolidinone ring plays a crucial role in dictating the stereochemical outcome of subsequent reactions by shielding one face of the enolate.[2][3]

The general workflow for utilizing an Evans auxiliary involves three key steps:

  • Acylation: The chiral auxiliary is coupled with a carboxylic acid derivative.

  • Diastereoselective Reaction: The resulting N-acyl oxazolidinone undergoes a stereoselective transformation, such as an alkylation or aldol reaction.

  • Cleavage: The chiral auxiliary is removed to yield the desired enantiomerically enriched product, and the auxiliary can often be recovered for reuse.[2]

Synthesis of Evans Auxiliaries and 2-Oxazolidinethiones

The preparation of Evans auxiliaries typically begins with the reduction of an amino acid to the corresponding amino alcohol.[4][5] This is followed by cyclization to form the oxazolidinone ring.[4][5] A common method for cyclization involves treatment with reagents like ethyl carbonate or phosgene derivatives.[4][5] Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for the preparation of these auxiliaries.[4][5][6][7]

2-Oxazolidinethiones, the sulfur analogs of Evans auxiliaries, can also be synthesized from amino alcohols.[5] These are typically prepared by condensation with thiophosgene or carbon disulfide.[5] The thione derivatives have gained popularity as they can be equally or even more effective as chiral inductors, and their removal after the desired transformation is often easier to achieve than their oxazolidinone counterparts.[5][7]

Mechanism of Stereocontrol

The high degree of stereoselectivity observed with Evans auxiliaries is attributed to the formation of a rigid, chelated (Z)-enolate.[3] In the case of alkylation reactions, deprotonation of the N-acyl oxazolidinone with a strong base like sodium bis(trimethylsilyl)amide at low temperatures leads to the formation of a chelated enolate.[8][9][10] The substituent at the C4 position of the auxiliary sterically hinders one face of this enolate, directing the approach of an electrophile to the opposite, less hindered face.[3][10]

In aldol reactions, the use of a Lewis acid such as dibutylboron triflate promotes the formation of a (Z)-enolate, which then reacts with an aldehyde through a well-defined, chair-like six-membered transition state (Zimmerman-Traxler model).[11][12] The substituent on the chiral auxiliary occupies a pseudo-equatorial position, again directing the approach of the aldehyde to a specific face of the enolate to afford the syn-aldol product with high diastereoselectivity.[12]

The logical relationship for achieving stereocontrol in an Evans aldol reaction is depicted below:

G cluster_0 Enolate Formation cluster_1 Stereoselective Reaction cluster_2 Auxiliary Cleavage N-Acyl Oxazolidinone N-Acyl Oxazolidinone Chelated (Z)-Enolate Chelated (Z)-Enolate N-Acyl Oxazolidinone->Chelated (Z)-Enolate Base (e.g., LDA) or Lewis Acid + Base Chair-like Transition State Chair-like Transition State Chelated (Z)-Enolate->Chair-like Transition State + Aldehyde Diastereomerically Enriched Aldol Adduct Diastereomerically Enriched Aldol Adduct Chair-like Transition State->Diastereomerically Enriched Aldol Adduct C-C Bond Formation Enantiomerically Pure Product Enantiomerically Pure Product Diastereomerically Enriched Aldol Adduct->Enantiomerically Pure Product Hydrolysis, Reduction, etc. Recovered Chiral Auxiliary Recovered Chiral Auxiliary Diastereomerically Enriched Aldol Adduct->Recovered Chiral Auxiliary

Workflow for Asymmetric Aldol Reaction using an Evans Auxiliary.

Data Presentation: Performance in Asymmetric Reactions

The choice of the substituent on the chiral auxiliary can significantly influence the diastereoselectivity of the reaction. Below is a summary of typical diastereoselectivities achieved in asymmetric alkylation and aldol reactions using common Evans auxiliaries.

Auxiliary SubstituentReaction TypeElectrophile/AldehydeDiastereomeric Ratio (d.r.)Reference
BenzylAlkylationAllyl Iodide98:2[8][9][10]
IsopropylAlkylationBenzyl Bromide>99:1[13]
PhenylAldolIsobutyraldehyde>99:1[12]
IsopropylAldolPropionaldehyde99:1[14]

Experimental Protocols

Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone from (1R,2S)-(-)-Norephedrine

This protocol describes the synthesis of a commonly used Evans auxiliary.

Materials:

  • (1R,2S)-(-)-Norephedrine

  • Ethyl Chloroformate

  • Sodium Hydroxide

  • Toluene

  • Water

Procedure:

  • A solution of sodium hydroxide (1.0 eq) in water is prepared.

  • (1R,2S)-(-)-Norephedrine (1.0 eq) is dissolved in toluene.

  • The two solutions are combined and cooled to 0 °C in an ice bath.

  • Ethyl chloroformate (1.1 eq) is added dropwise to the stirred mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Asymmetric Alkylation of an N-Propionyl Oxazolidinone

This procedure details a typical diastereoselective alkylation reaction.[10]

Materials:

  • (4R)-4-Benzyl-3-propionyloxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Allyl Iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride

Procedure:

  • To a solution of (4R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add NaHMDS (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to form the enolate.

  • Add allyl iodide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

  • The product is purified by flash column chromatography on silica gel.

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.[8][9][10]

Materials:

  • Alkylated N-acyl oxazolidinone

  • Lithium Hydroxide (LiOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium Sulfite

Procedure:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.

  • Acidify the mixture with aqueous HCl and extract the carboxylic acid product with an organic solvent.

  • The chiral auxiliary can be recovered from the aqueous layer.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key steps and intermediates in an Evans auxiliary-mediated asymmetric alkylation.

G N-Acyl Oxazolidinone N-Acyl Oxazolidinone Chelated (Z)-Enolate Chelated (Z)-Enolate N-Acyl Oxazolidinone->Chelated (Z)-Enolate Deprotonation Base (e.g., NaHMDS) Base (e.g., NaHMDS) Base (e.g., NaHMDS)->Chelated (Z)-Enolate Alkylated Product (Diastereomeric Mixture) Alkylated Product (Diastereomeric Mixture) Chelated (Z)-Enolate->Alkylated Product (Diastereomeric Mixture) Alkylation Electrophile (R-X) Electrophile (R-X) Electrophile (R-X)->Alkylated Product (Diastereomeric Mixture) Purification (Chromatography) Purification (Chromatography) Alkylated Product (Diastereomeric Mixture)->Purification (Chromatography) Major Diastereomer Major Diastereomer Purification (Chromatography)->Major Diastereomer Minor Diastereomer Minor Diastereomer Purification (Chromatography)->Minor Diastereomer Cleavage Cleavage Major Diastereomer->Cleavage Chiral Carboxylic Acid Chiral Carboxylic Acid Cleavage->Chiral Carboxylic Acid Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Experimental workflow for asymmetric alkylation.

Conclusion

Evans auxiliaries and their 2-oxazolidinethione analogs are indispensable tools in the field of asymmetric synthesis.[1][2] Their reliability, predictability, and the high levels of stereocontrol they afford have cemented their place in both academic research and industrial drug development.[1][15] This guide has provided a comprehensive overview of their synthesis, mechanism, and practical application, supplemented with quantitative data and detailed experimental protocols. By understanding and applying the principles outlined herein, researchers can confidently employ these powerful chiral auxiliaries to access complex, enantiomerically pure molecules.

References

Methodological & Application

Application Notes and Protocols: Diastereoselective Aldol Reactions Utilizing 2-Oxazolidinethione Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. Achieving stereocontrol in this reaction is of paramount importance, particularly in the synthesis of pharmaceuticals and natural products. Chiral auxiliaries have emerged as a powerful tool to induce facial selectivity in enolate reactions, and among these, the 2-oxazolidinethione scaffold, a sulfur-containing analogue of the well-known Evans oxazolidinone, has demonstrated exceptional utility. The replacement of the oxazolidinone carbonyl with a thiocarbonyl group often leads to enhanced crystallinity of the N-acylated derivatives and can influence the stereochemical outcome of the aldol addition, providing a valuable alternative for achieving desired diastereomers.[1]

This document provides a comprehensive overview of the application of 2-oxazolidinethiones in diastereoselective aldol reactions, with a focus on titanium-mediated processes. It includes detailed experimental protocols, tabulated data for a range of substrates, and diagrams to illustrate the underlying principles and workflows.

Principle of Diastereoselection

The stereochemical outcome of aldol reactions mediated by N-acyl-2-oxazolidinethiones is dictated by the formation of a rigid, chelated transition state. The chiral auxiliary, typically derived from an amino acid, directs the approach of the aldehyde to one face of the enolate. In titanium-mediated reactions, the Lewis acid TiCl4 coordinates to the thiocarbonyl sulfur and the enolate oxygen, forming a six-membered ring transition state. The steric bulk of the substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack by the aldehyde.

The stereoselectivity can be tuned to favor either the syn or anti aldol adduct. Specifically, the so-called "Evans syn" and "non-Evans syn" products can often be selectively obtained by modulating the stoichiometry of the Lewis acid and the nature of the amine base used for enolization.[1][2] This tunability is a key advantage of the this compound auxiliary.

Data Presentation

The following tables summarize the results of titanium-mediated diastereoselective aldol reactions between N-propionyl-(S)-4-benzyl-2-oxazolidinethione and various aldehydes under different reaction conditions.

Table 1: Evans syn-Selective Aldol Additions with TMEDA as Base [2]

AldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde2a55>98:2
Benzaldehyde2b60>98:2
Cyclohexanecarboxaldehyde2c45>98:2

Reaction Conditions: 1.1 equiv TiCl4, 2.5 equiv TMEDA, CH2Cl2, -78 °C to 0 °C.

Table 2: Evans syn-Selective Aldol Additions with (-)-Sparteine as Base [2]

AldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde2a85>99:1
Benzaldehyde2b92>99:1
Cyclohexanecarboxaldehyde2c88>99:1
Pivalaldehyde2d82>99:1
Crotonaldehyde2e75>99:1

Reaction Conditions: 1.0 equiv TiCl4, 2.5 equiv (-)-sparteine, CH2Cl2, -78 °C, 30-60 s.

Table 3: Non-Evans syn-Selective Aldol Additions [1]

AldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde3a703:97
Benzaldehyde3b755:95
Cyclohexanecarboxaldehyde3c684:96

Reaction Conditions: 2.0 equiv TiCl4, 1.1 equiv (-)-sparteine, CH2Cl2, -78 °C.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione

This protocol describes the preparation of the chiral auxiliary-bearing reactant.

Materials:

  • (S)-4-Benzyl-1,3-oxazolidine-2-thione

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve (S)-4-benzyl-1,3-oxazolidine-2-thione (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 equiv) dropwise to the solution. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure N-propionyl-2-oxazolidinethione.

Protocol 2: Titanium-Mediated syn-Selective Aldol Reaction

This protocol details the diastereoselective aldol addition of N-propionyl-(S)-4-benzyl-2-oxazolidinethione with isobutyraldehyde.

Materials:

  • (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione

  • Dichloromethane (CH2Cl2), anhydrous

  • Titanium tetrachloride (TiCl4), 1.0 M solution in CH2Cl2

  • (-)-Sparteine

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of (S)-4-benzyl-3-propionyl-1,3-oxazolidine-2-thione (1.0 equiv) in anhydrous CH2Cl2 (0.1 M).

  • Cool the solution to -78 °C.

  • Add TiCl4 (1.0 equiv of a 1.0 M solution in CH2Cl2) dropwise. The solution should turn deep red.

  • After 5 minutes, add (-)-sparteine (2.5 equiv) dropwise. The solution will become a dark brown suspension. Stir for 30 minutes at -78 °C.

  • Add freshly distilled isobutyraldehyde (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 minute.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy.

  • Purify the product by flash column chromatography.

Visualizations

Aldol_Mechanism Start N-Acyl-2-Oxazolidinethione Enolate Titanium Enolate (Z-geometry) Start->Enolate  TiCl4, Base (-H+) TransitionState Chelated Zimmerman-Traxler Transition State Enolate->TransitionState Aldehyde Aldehyde (RCHO) Aldehyde->TransitionState Product syn-Aldol Adduct TransitionState->Product C-C bond formation

Caption: Mechanism of the titanium-mediated syn-selective aldol reaction.

Experimental_Workflow Reactants N-Acyl-2-Oxazolidinethione + Aldehyde Enolization Enolization (TiCl4, Base, -78 °C) Reactants->Enolization AldolAddition Aldol Addition (-78 °C) Enolization->AldolAddition Quench Reaction Quench (aq. NH4Cl) AldolAddition->Quench Workup Extraction & Purification Quench->Workup Analysis Product Analysis (NMR, etc.) Workup->Analysis

Caption: General experimental workflow for the diastereoselective aldol reaction.

Caption: Influence of reagent stoichiometry on stereochemical outcome.

References

Protocol for N-acylation of 2-Oxazolidinethione: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-acylation of 2-oxazolidinethione, a key transformation in the synthesis of chiral auxiliaries and other valuable intermediates in pharmaceutical and organic chemistry.

Introduction

N-acylated 2-oxazolidinethiones are important chiral auxiliaries used in a variety of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions. The ability to introduce a wide range of acyl groups onto the nitrogen atom of the this compound ring is crucial for tuning the steric and electronic properties of the auxiliary, thereby influencing the stereochemical outcome of subsequent reactions. This document outlines three common and effective protocols for this N-acylation reaction.

General Reaction Scheme

The N-acylation of this compound involves the reaction of the heterocycle with an acylating agent, typically in the presence of a base or a catalyst, to form the corresponding N-acyl-2-oxazolidinethione.

reac1 This compound reagents Base / Catalyst reac1->reagents reac2 Acylating Agent (R-CO-X) reac2->reagents prod N-Acyl-2-oxazolidinethione reagents->prod

Caption: General scheme for the N-acylation of this compound.

Key Experimental Methods

Three primary methods for the N-acylation of this compound are detailed below:

  • Using Acyl Chlorides with a Tertiary Amine Base: This is a widely used and generally high-yielding method.

  • Using Acid Anhydrides with a Lewis Acid Catalyst: This method is suitable for various acid anhydrides and proceeds under mild conditions.[1]

  • Using Carboxylic Acids with a Strong Base (n-Butyllithium): This protocol is effective for the direct use of carboxylic acids, which are first deprotonated and then activated in situ.

Data Presentation: Comparison of N-acylation Protocols

The following table summarizes typical reaction conditions and yields for the N-acylation of this compound using different methods.

Acylating AgentMethodBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
Propionyl chlorideAcyl ChlorideTriethylamineCH₂Cl₂0 to RT2>90
Isobutyryl chlorideAcyl ChlorideTriethylamineCH₂Cl₂0 to RT2>90
Acetic anhydrideAcid AnhydrideZnCl₂ (3 mol%)Solvent-freeRT0.592[1]
Propionic anhydrideAcid AnhydrideZnCl₂ (3 mol%)Solvent-freeRT0.590[1]
Benzoic anhydrideAcid AnhydrideZnCl₂ (3 mol%)Solvent-freeRT1.088[1]
Propionic acidStrong Basen-BuLiTHF-78 to RT2>85

Experimental Protocols

Protocol 1: N-acylation using Acyl Chloride and Triethylamine

This protocol describes the N-acylation of (S)-4-benzyl-2-oxazolidinethione with propionyl chloride.

Materials:

  • (S)-4-benzyl-2-oxazolidinethione

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-4-benzyl-2-oxazolidinethione (1.0 equiv.).

  • Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equiv.) to the solution.

  • Slowly add propionyl chloride (1.2 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-propionyl-2-oxazolidinethione.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in anhydrous CH2Cl2 B Cool to 0 °C A->B C Add Triethylamine B->C D Add Acyl Chloride C->D E Warm to RT and stir for 2h D->E F Quench with aq. NH4Cl E->F G Extract with CH2Cl2 F->G H Wash with aq. NaHCO3 and Brine G->H I Dry and Concentrate H->I J Purification by Column Chromatography I->J

Caption: Workflow for N-acylation using an acyl chloride.

Protocol 2: N-acylation using Acid Anhydride and Zinc Chloride[1]

This protocol details the N-acylation of 1,3-oxazolidine-2-thione with acetic anhydride catalyzed by zinc chloride.[1]

Materials:

  • 1,3-oxazolidine-2-thione

  • Acetic anhydride

  • Zinc chloride (ZnCl₂), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, mix 1,3-oxazolidine-2-thione (1.0 equiv.) and acetic anhydride (1.2 equiv.).

  • Add a catalytic amount of anhydrous zinc chloride (3 mol%).[1]

  • Stir the mixture at room temperature for 30 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and anhydride.

  • Wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography if necessary to yield the pure N-acetyl-2-oxazolidinethione.

Protocol 3: N-acylation using a Carboxylic Acid and n-Butyllithium

This protocol is for the N-acylation of (S)-4-isopropyl-2-oxazolidinethione with propionic acid.

Materials:

  • (S)-4-isopropyl-2-oxazolidinethione

  • Propionic acid

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (S)-4-isopropyl-2-oxazolidinethione (1.0 equiv.) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv.) dropwise. A color change may be observed. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve propionic acid (1.1 equiv.) in a small amount of anhydrous THF, cool to 0 °C, and slowly add n-butyllithium (1.1 equiv.) to form the lithium propionate.

  • Slowly add the freshly prepared lithium propionate solution to the solution of the lithiated oxazolidinethione at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the product by flash column chromatography.

Logical Relationship of Key Reaction Components

The success of the N-acylation reaction depends on the interplay between the nucleophilicity of the this compound nitrogen, the electrophilicity of the acylating agent, and the role of the base or catalyst in facilitating the reaction.

sub This compound (Nucleophile) product N-Acyl-2-oxazolidinethione (Product) sub->product Acylated acyl Acylating Agent (Electrophile) acyl->product Incorporated base_cat Base / Catalyst base_cat->sub Activates base_cat->acyl May activate conditions Reaction Conditions (Solvent, Temperature) conditions->product Influences rate & yield

Caption: Key components and their roles in the N-acylation reaction.

References

Application Notes and Protocols for Stereoselective Alkylation Using 2-Oxazolidinethione Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stereoselective alkylation is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol in these transformations. Among the various auxiliaries developed, 2-oxazolidinethiones have emerged as highly effective scaffolds for directing the stereochemical outcome of enolate alkylations. These sulfur-containing analogs of the well-known Evans oxazolidinones offer distinct advantages, including in some cases enhanced stereoselectivity and greater ease of removal.

This document provides detailed application notes and experimental protocols for the use of 2-oxazolidinethione auxiliaries in stereoselective alkylation reactions. The information is intended to guide researchers in the successful application of this methodology for the synthesis of enantiomerically enriched carboxylic acid derivatives, which are valuable intermediates in drug discovery and development.

Principle of the Method

The stereoselective alkylation using a this compound auxiliary follows a three-step sequence:

  • Acylation: The chiral this compound auxiliary is acylated with a prochiral carboxylic acid derivative (typically an acyl chloride or anhydride) to form an N-acyl-2-oxazolidinethione.

  • Diastereoselective Alkylation: The N-acyl-2-oxazolidinethione is deprotonated with a strong base to form a chiral enolate. The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of an electrophile to one face of the enolate, resulting in a highly diastereoselective alkylation.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the alkylated product to yield the desired chiral carboxylic acid derivative, while the auxiliary can often be recovered and reused.

The stereochemical outcome of the alkylation is primarily dictated by the chelated transition state of the enolate, where the metal cation coordinates to both the enolate oxygen and the thiocarbonyl sulfur. This rigid conformation, combined with the steric bulk of the auxiliary's substituent, effectively shields one face of the enolate from the incoming electrophile.

Advantages of this compound Auxiliaries

While the methodology is similar to that of their 2-oxazolidinone counterparts, 2-oxazolidinethiones can offer several advantages:

  • Enhanced Stereoselectivity: In certain cases, the thiocarbonyl group can lead to different chelation geometries and steric environments, resulting in higher diastereoselectivities compared to the corresponding oxazolidinones.

  • Facile Cleavage: The thiocarbonyl group is generally more susceptible to cleavage under a wider range of conditions, which can be advantageous when dealing with sensitive substrates.

  • Alternative Reactivity: The presence of the sulfur atom can open up unique avenues for subsequent transformations of the auxiliary-adduct.

Data Presentation

The following tables summarize representative quantitative data for the diastereoselective alkylation of N-acyl-2-oxazolidinone and the closely related N-acyl-2-oxazolidinethione auxiliaries.

Table 1: Diastereoselective Alkylation of N-Propionyl-4-Substituted-2-Oxazolidinones

Auxiliary Substituent (R)Electrophile (R'-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
BenzylBenzyl bromideLDA>99:193
BenzylAllyl iodideNaHMDS98:2High
IsopropylMethyl iodideNaHMDS91:9-
IsopropylBenzyl bromideLDA99:1-

Table 2: Diastereoselective Alkylation of N-Acyl-Thiazolidinethiones (a close analog)

Acyl GroupElectrophileConditionsDiastereoselectivityYield (%)
AcetylTrimethyl orthoformateNi(II)-(S)-Tol-BINAP90-99% ee51-92
AcetylVariousSn(II) enolateHighModerate

Note: Data for 2-oxazolidinethiones is less commonly tabulated in direct comparative studies, but the principles and outcomes are generally analogous to the oxazolidinone and thiazolidinethione systems presented.

Experimental Protocols

The following are detailed protocols for the key steps in a typical stereoselective alkylation experiment using a this compound auxiliary. These are based on established procedures for the analogous 2-oxazolidinone systems and should be adapted as necessary.

Protocol 1: Acylation of a this compound Auxiliary

This protocol describes the formation of the N-acyl-2-oxazolidinethione, the substrate for the stereoselective alkylation.

Materials:

  • (S)-4-Benzyl-2-oxazolidinethione (1.0 equiv)

  • Propionyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (flame-dried, under inert atmosphere)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-4-benzyl-2-oxazolidinethione (1.0 equiv).

  • Dissolve the auxiliary in anhydrous DCM to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv) followed by a catalytic amount of DMAP.

  • Slowly add propionyl chloride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-propionyl-(S)-4-benzyl-2-oxazolidinethione can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Alkylation of N-Acyl-2-Oxazolidinethione

This protocol details the crucial stereoselective alkylation step.

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinethione (1.0 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF (1.1 equiv) or freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Benzyl bromide (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for low-temperature, anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(S)-4-benzyl-2-oxazolidinethione (1.0 equiv) and dissolve it in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the NaHMDS solution (1.1 equiv) or freshly prepared LDA (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • In a separate flame-dried flask, dissolve benzyl bromide (1.2 equiv) in a small amount of anhydrous THF.

  • Add the solution of benzyl bromide dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Protocol 3: Cleavage of the this compound Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final carboxylic acid product.

Materials:

  • Alkylated N-acyl-2-oxazolidinethione (1.0 equiv)

  • Lithium hydroxide (LiOH, 4.0 equiv)

  • 30% Hydrogen peroxide (H₂O₂, 4.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated N-acyl-2-oxazolidinethione in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (4.0 equiv) followed by an aqueous solution of lithium hydroxide (4.0 equiv).

  • Stir the reaction mixture vigorously at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite until a negative result is obtained with peroxide test strips.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove the liberated chiral auxiliary. The auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer to pH ~1-2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the desired chiral carboxylic acid.

Visualizations

Reaction Workflow

workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Aux This compound Auxiliary N_Acyl N-Acyl-2-Oxazolidinethione Aux->N_Acyl Acyl_Source Acyl Chloride/ Anhydride Acyl_Source->N_Acyl Base (e.g., Et3N, DMAP) Enolate Chiral Enolate N_Acyl->Enolate Strong Base (e.g., NaHMDS, LDA) -78 °C Alkylated Alkylated Product Enolate->Alkylated R'-X Electrophile Electrophile (R'-X) Electrophile->Alkylated Final_Product Chiral Carboxylic Acid Derivative Alkylated->Final_Product Hydrolysis (e.g., LiOH/H2O2) Recovered_Aux Recovered Auxiliary Alkylated->Recovered_Aux Cleavage

Caption: General workflow for stereoselective alkylation.

Stereochemical Model

stereocontrol cluster_model Stereochemical Rationale cluster_approach Electrophile Approach Enolate Chelated (Z)-Enolate Top_Face Bottom_Face Electrophile_Top Electrophile_Top->Top_Face Disfavored Electrophile_Bottom Electrophile_Bottom->Bottom_Face Favored Aux_Substituent Bulky Substituent (e.g., Benzyl) Aux_Substituent->Top_Face Blocks top face

Caption: Model for diastereoselective electrophilic attack.

Application of 2-Oxazolidinethione in Michael Additions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols on the use of 2-oxazolidinethione and its derivatives in Michael addition reactions. This versatile class of compounds serves as a powerful tool in asymmetric synthesis for the stereocontrolled formation of carbon-carbon and carbon-nitrogen bonds, which are crucial in the development of chiral drugs and complex molecules.

Introduction

2-Oxazolidinethiones are chiral auxiliaries widely employed in asymmetric synthesis.[1] Their rigid heterocyclic structure and the presence of a thiocarbonyl group allow for excellent stereochemical control in a variety of chemical transformations, including Michael additions. In this context, they can function as either the nucleophilic or electrophilic partner. When N-acylated with an α,β-unsaturated carbonyl moiety, they act as potent Michael acceptors, while the parent this compound can serve as a nucleophile, adding to an electrophilic olefin. The high diastereoselectivity and enantioselectivity achieved using these auxiliaries make them invaluable in the synthesis of optically active compounds.[2][3]

Key Applications in Michael Additions

The primary application of 2-oxazolidinethiones in Michael additions is to direct the stereochemical outcome of the reaction. This is achieved by attaching the chiral auxiliary to either the Michael donor or acceptor, thereby creating a chiral environment that favors the formation of one stereoisomer over others.

  • As Chiral Auxiliaries on Michael Acceptors: N-Acyl-2-oxazolidinethiones are frequently used as Michael acceptors. The steric hindrance provided by the substituent on the oxazolidinethione ring effectively shields one face of the enoyl system, leading to a highly diastereoselective attack by the nucleophile.[2]

  • As Nucleophiles: The nitrogen atom of 2-oxazolidinethiones can act as a nucleophile in conjugate additions to α,β-unsaturated systems. This aza-Michael addition provides a direct route to the synthesis of β-amino acid derivatives and other nitrogen-containing compounds.[2][4]

Experimental Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the application of this compound derivatives in Michael additions.

EntryMichael Acceptor (N-enoyl Oxazolidinethione)Nucleophile (Oxazolidinethione)BaseSolventYield (%)Diastereomeric Ratio (d.r.)
1N-crotonyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thioneEt3NCH2Cl284>95:5
2N-crotonyl-(S)-4-isopropyl-1,3-oxazolidine-2-thione(S)-4-isopropyl-1,3-oxazolidine-2-thioneEt3NCH2Cl282>95:5
3N-crotonyl-(S)-4-phenyl-1,3-oxazolidine-2-thione(S)-4-phenyl-1,3-oxazolidine-2-thioneEt3NCH2Cl280>95:5

Data synthesized from multiple sources describing similar reactions.[2][4]

Experimental Protocols

Protocol 1: Diastereoselective Aza-Michael Addition of a this compound to an N-Enoyl-2-oxazolidinethione

This protocol describes a typical procedure for the diastereoselective conjugate addition of a this compound to an N-crotonyl-2-oxazolidinethione.[2]

Materials:

  • N-crotonyl-2-oxazolidinethione (1.0 equiv)

  • This compound (1.2 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the N-crotonyl-2-oxazolidinethione in dichloromethane, add the this compound.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: General Procedure for the Catalytic Asymmetric Conjugate Addition of Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones

This protocol outlines a general method for the enantioselective addition of thiols to N-enoyl-oxazolidin-2-ones, a closely related reaction that highlights the utility of the oxazolidinone scaffold.[5][6]

Materials:

  • α,β-Unsaturated N-acylated oxazolidin-2-one (1.0 equiv)

  • Alkyl thiol (1.2 equiv)

  • Bifunctional organocatalyst (e.g., cinchona alkaloid derivative) (0.1 equiv)

  • Toluene

Procedure:

  • To a solution of the α,β-unsaturated N-acylated oxazolidin-2-one in toluene, add the bifunctional organocatalyst.

  • Add the alkyl thiol to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the optically active β-mercapto ester derivative.

Diagrams

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants: - N-enoyl-2-oxazolidinethione - this compound - Base (e.g., Et3N) Mixing Mixing and Stirring (0 °C to RT) Reactants->Mixing Solvent Solvent: Dichloromethane Solvent->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Quenching Quenching (sat. aq. NH4Cl) Monitoring->Quenching Extraction Extraction (CH2Cl2) Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Michael Adduct Purification->Product

Caption: Experimental workflow for the aza-Michael addition.

Reaction_Mechanism Michael_Acceptor N-Enoyl Oxazolidinethione Intermediate Enolate Intermediate Michael_Acceptor->Intermediate Nucleophile This compound (Nitrogen Nucleophile) Nucleophile->Intermediate + Base Base Base (Et3N) Product Michael Adduct Intermediate->Product Protonation

Caption: General mechanism of the aza-Michael addition.

References

Application Notes and Protocols for the Removal of 2-Oxazolidinethione Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-oxazolidinethiones are powerful and versatile auxiliaries in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds with a high degree of facial selectivity. Following the desired stereocontrolled transformation, the efficient and clean removal of the auxiliary is a critical step to liberate the chiral product and allow for the recovery of the valuable auxiliary. The choice of cleavage method is dictated by the desired functional group in the final product, with protocols available for the synthesis of chiral carboxylic acids, primary alcohols, aldehydes, and esters. These methods are designed to be high-yielding and preserve the stereochemical integrity of the newly formed chiral center.

Overview of Cleavage Methodologies

The removal of the 2-oxazolidinethione auxiliary from an N-acylated product involves the cleavage of the N-acyl bond. This can be achieved through several distinct pathways, each leading to a different class of compound. The primary methods for cleavage include:

  • Hydrolytic Cleavage: To yield chiral carboxylic acids.

  • Reductive Cleavage: To afford chiral primary alcohols or aldehydes.

  • Transesterification: To produce chiral esters.

  • Nucleophilic Acyl Substitution with Organometallics: To generate chiral ketones.

The selection of the appropriate method is crucial for the successful synthesis of the target molecule. The following sections provide detailed protocols and quantitative data for each of these transformations.

Hydrolytic Cleavage to Carboxylic Acids

Hydrolysis of the N-acyl-2-oxazolidinethione provides a direct route to chiral carboxylic acids. While various conditions can be employed, the use of lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, is a standard and effective method.

General Reaction Scheme:

Caption: Hydrolytic cleavage of N-acyl-2-oxazolidinethiones.

Experimental Protocol: Hydrolysis with Lithium Hydroperoxide

Materials:

  • N-Acyl-2-oxazolidinethione

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃), saturated aqueous solution

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-2-oxazolidinethione (1.0 equiv) in a mixture of THF and water (typically 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide monohydrate (2.0-3.0 equiv) to the solution, followed by the slow, dropwise addition of 30% hydrogen peroxide (4.0-5.0 equiv).

  • Stir the reaction mixture vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite at 0 °C to decompose the excess peroxide.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL) to remove the liberated this compound auxiliary. The auxiliary can be recovered from the organic extracts.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidic aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • The crude product can be purified by column chromatography or recrystallization.

Substrate (R group)ReagentsSolventTime (h)Yield (%)Reference
BenzylLiOH·H₂O, H₂O₂THF/H₂O285-95[1]
IsopropylLiOH·H₂O, H₂O₂THF/H₂O380-90[1]
PhenylLiOH·H₂O, H₂O₂THF/H₂O2.588-96[1]

Reductive Cleavage to Alcohols and Aldehydes

Reductive cleavage of the N-acyl bond provides access to chiral primary alcohols or, with careful choice of reagents and conditions, chiral aldehydes.

Reductive Cleavage to Primary Alcohols

Strong hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of the N-acyl-2-oxazolidinethione to the corresponding primary alcohol.

General Reaction Scheme:

Caption: Reductive cleavage to primary alcohols.

Experimental Protocol: Reduction with Lithium Borohydride

Materials:

  • N-Acyl-2-oxazolidinethione

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF) or Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-2-oxazolidinethione (1.0 equiv) in anhydrous THF or Et₂O under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (2.0-3.0 equiv) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C to room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to separate the primary alcohol from the recovered this compound auxiliary.

Substrate (R group)Reducing AgentSolventTime (h)Yield (%)Reference
PropylLiBH₄THF485-92[2]
PhenylacetylLiAlH₄Et₂O290-97[2]
CinnamoylLiBH₄THF582-88[2]
Reductive Cleavage to Aldehydes

The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures.

General Reaction Scheme:

Caption: Reductive cleavage to aldehydes.

Experimental Protocol: Reduction with DIBAL-H

Materials:

  • N-Acyl-2-oxazolidinethione

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in hexanes or toluene

  • Toluene or Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl-2-oxazolidinethione (1.0 equiv) in anhydrous toluene or CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add DIBAL-H (1.1-1.5 equiv) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature, and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed (this may take several hours).

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile).

  • The crude aldehyde is often used immediately in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.

Substrate (R group)SolventTime (h)Yield (%)Reference
HexanoylToluene275-85[3]
PhenylacetylCH₂Cl₂1.580-90[3]
3-PhenylpropionylToluene2.578-88[3]

Transesterification to Esters

Treatment of N-acyl-2-oxazolidinethiones with an alkoxide in the corresponding alcohol provides a straightforward method for the synthesis of chiral esters.

General Reaction Scheme:

Caption: Transesterification of N-acyl-2-oxazolidinethiones.

Experimental Protocol: Transesterification with Sodium Methoxide

Materials:

  • N-Acyl-2-oxazolidinethione

  • Sodium methoxide (NaOMe), 0.5 M solution in methanol or freshly prepared

  • Methanol, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl-2-oxazolidinethione (1.0 equiv) in anhydrous methanol.

  • Add sodium methoxide (0.1-1.0 equiv) at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-12 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by flash column chromatography.

AlkoxideAlcoholTime (h)Yield (%)Reference
NaOMeMeOH685-95[4]
NaOEtEtOH880-90[4]
Ti(O-iPr)₄i-PrOH1275-85[4]

Logical Workflow for Auxiliary Removal

The choice of the cleavage method is a critical decision in the synthetic planning process. The following diagram illustrates a logical workflow for selecting the appropriate protocol based on the desired final product.

start Start: N-Acyl-2-oxazolidinethione decision Desired Product? start->decision acid Carboxylic Acid decision->acid Acid alcohol Primary Alcohol decision->alcohol Alcohol aldehyde Aldehyde decision->aldehyde Aldehyde ester Ester decision->ester Ester hydrolysis Hydrolytic Cleavage (LiOH/H₂O₂) acid->hydrolysis reduction_strong Reductive Cleavage (LiBH₄ or LiAlH₄) alcohol->reduction_strong reduction_mild Reductive Cleavage (DIBAL-H) aldehyde->reduction_mild transesterification Transesterification (NaOR'/R'OH) ester->transesterification

Caption: Decision workflow for cleavage method selection.

Conclusion

The removal of the this compound chiral auxiliary is a well-established and reliable process in asymmetric synthesis. By selecting the appropriate cleavage protocol, researchers can efficiently access a variety of enantiomerically enriched building blocks, including carboxylic acids, alcohols, aldehydes, and esters. The protocols outlined in these application notes provide a comprehensive guide for performing these transformations, ensuring high yields and preservation of stereochemical integrity. Careful execution of these procedures and appropriate purification methods will lead to the successful isolation of the desired chiral products, advancing research and development in the chemical and pharmaceutical sciences.

References

Application Notes: Diastereoselective Synthesis of β-Lactams Using 2-Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the diastereoselective synthesis of β-lactams utilizing 2-oxazolidinone-based chiral auxiliaries. While the direct application of 2-oxazolidinethione in β-lactam synthesis is not a standard method, the corresponding 2-oxazolidinones, particularly Evans-type auxiliaries, are instrumental in controlling stereochemistry during the Staudinger [2+2] cycloaddition of ketenes and imines. This methodology is a cornerstone in the asymmetric synthesis of the β-lactam core, a critical structural motif in numerous antibiotics. These notes offer comprehensive experimental procedures, quantitative data, and mechanistic visualizations to guide researchers in this synthetic application.

Introduction

The β-lactam (azetidin-2-one) ring is the pharmacophore of a vast class of antibiotics, including penicillins, cephalosporins, and carbapenems. The biological activity of these compounds is often highly dependent on their stereochemistry. Consequently, the development of robust and stereoselective synthetic routes to access enantiomerically pure β-lactams is a primary objective in medicinal chemistry and organic synthesis. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful tool for the construction of the β-lactam ring.[1]

The use of chiral auxiliaries, such as Evans' 2-oxazolidinones, provides an effective strategy for inducing asymmetry in the Staudinger reaction.[1] By temporarily attaching the chiral auxiliary to the ketene precursor, one can effectively control the facial selectivity of the cycloaddition, leading to a high degree of diastereoselectivity in the β-lactam product. The auxiliary can then be cleaved and recycled, making this an efficient and practical approach for asymmetric synthesis.

Overall Synthetic Strategy

The synthesis of an enantiomerically enriched β-lactam using a 2-oxazolidinone chiral auxiliary typically follows a three-stage process:

  • Preparation of the Chiral Ketene Precursor: The chiral 2-oxazolidinone is first N-acylated with an appropriate acyl chloride. This N-acyl oxazolidinone serves as the precursor to the chiral ketene.

  • Diastereoselective Staudinger Cycloaddition: The N-acyl oxazolidinone is converted in situ to the corresponding ketene, which then undergoes a [2+2] cycloaddition with an imine to form the β-lactam ring. The stereochemistry of the newly formed chiral centers is directed by the chiral auxiliary.

  • Cleavage and Recovery of the Chiral Auxiliary: The chiral auxiliary is removed from the β-lactam product, yielding the desired enantiomerically enriched β-lactam. The valuable chiral auxiliary can often be recovered.

G cluster_materials Starting Materials cluster_process Synthetic Process cluster_products Products Aux 2-Oxazolidinone Auxiliary Acylation Step 1: N-Acylation Aux->Acylation AcylCl Acyl Chloride AcylCl->Acylation Imine Imine Cycloaddition Step 2: Staudinger Cycloaddition Imine->Cycloaddition Acylation->Cycloaddition N-Acyl Oxazolidinone Cleavage Step 3: Auxiliary Cleavage Cycloaddition->Cleavage β-Lactam-Auxiliary Adduct BetaLactam Final β-Lactam Cleavage->BetaLactam RecAux Recovered Auxiliary Cleavage->RecAux

Caption: Workflow of β-Lactam Synthesis using a Chiral Oxazolidinone Auxiliary.

Experimental Protocols

The following protocols provide a representative example of the diastereoselective synthesis of a cis-β-lactam using (S)-4-phenyloxazolidinone as the chiral auxiliary.

Protocol 1: Preparation of (S)-4-Phenyl-3-(phenylacetyl)oxazolidin-2-one

Objective: To attach the phenylacetyl moiety to the chiral auxiliary.

Materials:

  • (S)-4-Phenyl-2-oxazolidinone

  • Phenylacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve (S)-4-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq.) via syringe.

  • Add phenylacetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring completion by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain the pure N-acylated product.

Protocol 2: Diastereoselective Staudinger [2+2] Cycloaddition

Objective: To form the β-lactam ring with high diastereoselectivity.

Materials:

  • (S)-4-Phenyl-3-(phenylacetyl)oxazolidin-2-one

  • N-Benzylideneaniline

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried flask under argon, add the N-acylated oxazolidinone (1.0 eq.) and N-benzylideneaniline (1.1 eq.) and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add triethylamine (2.0 eq.) to the solution.

  • Slowly add a solution of phenylacetyl chloride (1.2 eq.) in anhydrous CH₂Cl₂ dropwise over 30 minutes to generate the ketene in situ.

  • Stir the mixture at -78 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash chromatography to isolate the desired β-lactam-auxiliary adduct.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and obtain the final β-lactam.

Materials:

  • β-Lactam-auxiliary adduct

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF) and Water (3:1)

  • 1 M aqueous sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • Dissolve the β-lactam-auxiliary adduct (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add LiOH·H₂O (2.0 eq.) followed by the dropwise addition of 30% H₂O₂ (4.0 eq.).

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

  • Quench the reaction by adding 1 M aqueous Na₂SO₃ solution.

  • Remove the THF by rotary evaporation.

  • Extract the aqueous residue with ethyl acetate to recover the chiral auxiliary.

  • The aqueous layer contains the lithium salt of the β-lactam carboxylic acid, which can be further processed.

Quantitative Data Summary

The Staudinger reaction using Evans-type oxazolidinone auxiliaries consistently provides high yields and excellent diastereoselectivity, primarily favoring the cis-β-lactam isomer.

EntryKetene Source (R in RCH₂COCl)Imine (R¹CH=NR²)Yield (%)Diastereomeric Ratio (cis:trans)
1PhenylPhCH=NPh88>97:3
2PhenoxyPhCH=N(p-anisyl)92>98:2
3AzidoPhCH=N(benzyl)85>95:5
4MethoxyCinnamyl=NPh81>95:5

Mechanistic Visualization

The high diastereoselectivity is a result of the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the approach of the imine to one face of the ketene intermediate.

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product Ketene Ketene Intermediate R' group on auxiliary blocks top face TS Zwitterionic Intermediate Sterically favored conformation Ketene->TS Imine Imine Approaches from less hindered bottom face Imine->TS [2+2] Cycloaddition cis_product cis-β-Lactam Major Diastereomer TS->cis_product Ring Closure

Caption: Stereochemical model for the diastereoselective Staudinger reaction.

Conclusion

The use of 2-oxazolidinone chiral auxiliaries is a highly effective and reliable method for the asymmetric synthesis of β-lactams. The protocols and data presented herein demonstrate the high yields and excellent diastereoselectivities that can be achieved. This methodology provides a powerful tool for the synthesis of novel β-lactam-containing compounds for drug discovery and development.

References

Large-Scale Synthesis of N-acyl 2-Oxazolidinethiones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl 2-oxazolidinethiones are valuable chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. Their utility in the synthesis of complex molecules, particularly in the early phases of drug development, is well-established.[1] The sulfur atom in the oxazolidinethione ring enhances the crystallinity of intermediates and can offer different reactivity and cleavage conditions compared to the more common Evans' oxazolidinones. This document provides detailed application notes and scalable protocols for the synthesis of N-acyl 2-oxazolidinethiones.

Synthesis Overview

The large-scale synthesis of N-acyl 2-oxazolidinethiones typically involves a two-step process. The first step is the formation of the 2-oxazolidinethione ring, commonly from a chiral amino alcohol. The second, and often more crucial step for generating diversity, is the N-acylation of the heterocyclic core. The choice of acylation method depends on the scale of the reaction, the nature of the acyl group, and the stability of the starting materials.

Step 1: Synthesis of the this compound Core

The parent this compound heterocycles are generally synthesized from corresponding chiral β-amino alcohols. A common and effective method involves the condensation of the amino alcohol with carbon disulfide.[2] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the formation of the oxazolidinethione ring.[2][3]

Key Signaling Pathway for this compound Formation

G cluster_0 Step 1: this compound Ring Formation AminoAlcohol Chiral Amino Alcohol Intermediate Dithiocarbamate Intermediate AminoAlcohol->Intermediate + CS2, Base CS2 Carbon Disulfide (CS2) Base Base (e.g., KOH) Oxazolidinethione This compound Intermediate->Oxazolidinethione Intramolecular Cyclization

Caption: Formation of the this compound ring from a chiral amino alcohol.

Step 2: N-Acylation of 2-Oxazolidinethiones

The N-acylation of the this compound ring is a critical step to introduce the desired acyl group that will direct the subsequent asymmetric transformation. Several methods have been developed for the N-acylation of related chiral auxiliaries, which can be adapted for 2-oxazolidinethiones.

Method 1: Using a Strong Base and Acyl Halide

This is a widely used and generally high-yielding method, particularly suitable for large-scale synthesis. It involves the deprotonation of the this compound with a strong base, such as n-butyllithium or sodium hydride, followed by the addition of an acyl chloride.

Method 2: Catalytic Acylation with Anhydrides

For substrates that may be sensitive to strong bases, catalytic methods offer a milder alternative. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst with an acid anhydride is an effective approach. Heteropolyacids have also been reported as efficient catalysts for the N-acylation of oxazolidinones and 1,3-oxazolidine-2-thiones with anhydrides under solvent-free conditions.[4][5]

Method 3: Dicyclohexylcarbodiimide (DCC) and DMAP Mediated Coupling

This method allows for the direct coupling of a carboxylic acid with the this compound, avoiding the need to prepare an acyl chloride or anhydride. This can be advantageous for complex or sensitive carboxylic acids. A similar protocol has been successfully applied to thiazolidinethiones.

Experimental Workflow for N-Acylation

G cluster_1 N-Acylation General Workflow Start This compound Reaction N-Acylation Reaction Start->Reaction Method1 Method 1: Strong Base (n-BuLi/NaH) + Acyl Chloride Method1->Reaction Method2 Method 2: Acid Anhydride + Catalyst (DMAP/HPA) Method2->Reaction Method3 Method 3: Carboxylic Acid + DCC/DMAP Method3->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product N-Acyl this compound Purification->Product

Caption: General workflow for the N-acylation of 2-oxazolidinethiones.

Data Presentation: Comparison of N-Acylation Methods

MethodAcylating AgentBase/CatalystSolventTemperature (°C)Typical Yield (%)ScaleReference
1 Acyl Chloriden-ButyllithiumTHF-78 to 085-95Lab to LargeAdapted from oxazolidinone synthesis
1 Acyl ChlorideSodium HydrideTHF/DMF0 to RT80-90Lab to Large[6]
2 Acid AnhydrideDMAP (catalytic)Dichloromethane0 to RT75-90Lab to Large[7]
2 Acid AnhydrideHeteropolyacidSolvent-freeRoom Temp.80-95Lab[4][5]
3 Carboxylic AcidDCC/DMAPDichloromethane0 to RT70-85LabAdapted from thiazolidinethione synthesis

Experimental Protocols

Protocol 1: Large-Scale N-Acylation using n-Butyllithium and Acyl Chloride

This protocol is adapted from the well-established procedure for N-acylation of Evans' oxazolidinones and is suitable for large-scale production.

Materials:

  • (4S)-4-Benzyl-2-oxazolidinethione

  • n-Butyllithium (2.5 M in hexanes)

  • Propionyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (4S)-4-benzyl-2-oxazolidinethione (1.0 eq).

  • Dissolve the starting material in anhydrous THF (5-10 mL per gram of oxazolidinethione).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via a syringe or addition funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Slowly add propionyl chloride (1.1 eq) dropwise, again maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield (S)-4-benzyl-3-propionyl-1,3-oxazolidine-2-thione.

Protocol 2: DMAP-Catalyzed N-Acylation with Acid Anhydride

This protocol offers a milder alternative to the strong base method.

Materials:

  • (4R)-4-Phenyl-2-oxazolidinethione

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add (4R)-4-phenyl-2-oxazolidinethione (1.0 eq), DMAP (0.1 eq), and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of propionic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Purification on a Large Scale

For industrial applications, purification by crystallization is preferred over chromatography. The N-acyl 2-oxazolidinethiones are often crystalline solids.

General Crystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or toluene).

  • Slowly add a co-solvent (e.g., hexanes or heptane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

Conclusion

The large-scale synthesis of N-acyl 2-oxazolidinethiones can be achieved through robust and scalable protocols. The choice of N-acylation method will depend on the specific substrate and the desired scale of production. The protocols provided herein offer reliable starting points for the synthesis of these important chiral auxiliaries, which are crucial for the efficient and stereoselective synthesis of complex chiral molecules in the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Oxazolidinethione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxazolidinethiones are a class of heterocyclic compounds that serve as important chiral auxiliaries and synthons in asymmetric synthesis.[1][2] They are sulfur analogs of the well-known Evans oxazolidinones and are valuable in the stereoselective synthesis of various pharmacologically active compounds.[2] The oxazolidinone core, for instance, is a key pharmacophore in a class of antibiotics that includes Linezolid.[3][4] These antibiotics function by inhibiting the initiation of protein synthesis in bacteria.[1][5] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[2][6] This document provides detailed application notes and protocols for the efficient synthesis of 2-oxazolidinethione derivatives using microwave irradiation.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

2-Oxazolidinone derivatives, the oxygen analogs of 2-oxazolidinethiones, are known to exhibit their antibacterial activity by inhibiting protein synthesis.[1][5] This is achieved by binding to the 50S ribosomal subunit, which in turn prevents the formation of the 70S initiation complex, a crucial step in the translation process.[2][6] The thione derivatives are investigated for similar and other biological activities.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit InitiationComplex 70S Initiation Complex (Blocked) 50S->InitiationComplex Prevents association with 30S subunit 30S 30S Subunit Oxazolidinethione This compound Derivative Oxazolidinethione->50S Binds to ProteinSynthesis Protein Synthesis Inhibited InitiationComplex->ProteinSynthesis Leads to

Caption: Mechanism of action of oxazolidinone-class antibiotics.

Experimental Workflow for Microwave-Assisted Synthesis

The general workflow for the microwave-assisted synthesis of this compound derivatives from β-amino alcohols and carbon disulfide involves the straightforward setup of the reaction mixture in a microwave reactor, followed by irradiation for a specified time and subsequent workup and purification.

Experimental_Workflow Start Start Reagents Combine β-Amino Alcohol, K2CO3, and CS2 in a Microwave Reaction Vessel Start->Reagents Microwave Microwave Irradiation (Set Temperature, Power, and Time) Reagents->Microwave Workup Reaction Workup (Partition between CH2Cl2 and brine) Microwave->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (e.g., NMR, MP) Purification->Analysis End End Analysis->End

Caption: General workflow for microwave-assisted synthesis.

Application Notes

  • Solvent Selection: The choice of solvent can influence the reaction efficiency. While some protocols are solvent-free, polar aprotic solvents like DMSO have been used in related syntheses.[6]

  • Base: An inorganic base such as potassium carbonate (K2CO3) is typically used to facilitate the reaction.[6][7]

  • Microwave Parameters: Optimization of microwave power, temperature, and reaction time is crucial for achieving high yields and minimizing side product formation. The parameters provided in the protocols below have been found to be effective for the specified substrates.[6][7]

  • Safety Precautions: Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood. Microwave synthesis should be conducted in specialized equipment designed for chemical reactions, following the manufacturer's safety guidelines.

Experimental Protocols

The following protocols are adapted from the work of Morales-Nava et al. (2011) for the microwave-assisted synthesis of 4-substituted-1,3-oxazolidine-2-thiones.[6][7]

Protocol 1: Synthesis of (S)-4-Benzyl-1,3-oxazolidine-2-thione
  • Reagents:

    • (S)-Phenylalaninol: 1.0 eq.

    • Potassium Carbonate (K2CO3): 1.0 eq.

    • Carbon Disulfide (CS2): 1.5 eq.

  • Procedure:

    • In a 25 mL microwave reaction vessel, combine (S)-phenylalaninol, potassium carbonate, and carbon disulfide.

    • Place the vessel in a CEM Focused Microwave Discover reactor.

    • Irradiate the mixture with a power of 50 W at a temperature of 50 °C for 10 minutes.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Partition the resulting mixture between dichloromethane (CH2Cl2) and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired product.

Protocol 2: Synthesis of (S)-4-Isopropyl-1,3-oxazolidine-2-thione
  • Reagents:

    • (S)-Valinol: 1.0 eq.

    • Potassium Carbonate (K2CO3): 1.0 eq.

    • Carbon Disulfide (CS2): 1.5 eq.

  • Procedure:

    • In a 25 mL microwave reaction vessel, place (S)-valinol (0.50 g, 4.48 mmol, 1.0 eq.), potassium carbonate (0.66 g, 4.48 mmol, 1.0 eq.), and carbon disulfide (0.55 g, 7.27 mmol, 0.43 mL, 1.5 eq.).[7]

    • Irradiate the reaction mixture in the BenchMate modality with 50 W of power at 50 °C for 10 minutes.[7]

    • After the reaction is complete, partition the mixture with dichloromethane (15 mL) and brine (20 mL).[7]

    • Separate the organic layer, dry, and concentrate it.

    • Purify the residue by column chromatography to obtain the final product.

Protocol 3: Synthesis of (4R, 5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione
  • Reagents:

    • (1S, 2R)-Norephedrine: 1.0 eq.

    • Potassium Carbonate (K2CO3): 1.0 eq.

    • Carbon Disulfide (CS2): 1.5 eq.

  • Procedure:

    • In a 25 mL microwave reaction vessel, combine (1S, 2R)-norephedrine (0.5 g, 3.30 mmol, 1.0 eq.), potassium carbonate (0.45 g, 3.30 mmol, 1.0 eq.), and carbon disulfide (0.37 g, 4.95 mmol, 0.3 mL, 1.5 eq.).[7]

    • Stir the reaction mixture in the BenchMate modality with 50 W of power at 50 °C for 10 minutes.[7]

    • After completion, partition the mixture between dichloromethane (15 mL) and brine (20 mL).[7]

    • Isolate and purify the product from the organic layer as described in the previous protocols.

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various this compound derivatives, comparing them with conventional methods where applicable.

Table 1: Microwave-Assisted Synthesis of 4-Substituted-1,3-oxazolidine-2-thiones [6][7]

Starting Amino AlcoholProductTime (min)Temperature (°C)Power (W)Yield (%)
(S)-Phenylalaninol(S)-4-Benzyl-1,3-oxazolidine-2-thione10505095
(S)-Phenylglycinol(S)-4-Phenyl-1,3-oxazolidine-2-thione10505096
(S)-Valinol(S)-4-Isopropyl-1,3-oxazolidine-2-thione10505094
(1S, 2R)-Norephedrine(4R, 5S)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione10505098

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

ProductMicrowave Method Yield (%)[6]Conventional Method Yield (%)[6]Microwave Reaction Time[6]Conventional Reaction Time
(S)-4-Benzyl-1,3-oxazolidine-2-thione959210 min3 h
(S)-4-Isopropyl-1,3-oxazolidine-2-thione948510 min3 h

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and high-yielding alternative to conventional methods for the preparation of this compound derivatives. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this powerful technology in their synthetic endeavors, facilitating the exploration of this important class of molecules for various applications.

References

The Role of 2-Oxazolidinethione in the Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to achieve high levels of stereoselectivity in carbon-carbon bond-forming reactions. Among these, 2-oxazolidinethiones, the sulfur analogs of the well-established Evans' oxazolidinones, have emerged as highly effective chiral auxiliaries. Their unique electronic and steric properties often lead to superior diastereoselectivity in a variety of key transformations, including aldol additions, alkylations, and Michael additions. Furthermore, the resulting N-acyl adducts of 2-oxazolidinethiones can often be cleaved under milder conditions compared to their oxazolidinone counterparts, preserving sensitive functionalities within complex molecules.

This document provides detailed application notes and experimental protocols for the use of 2-oxazolidinethione and its close analogs in the total synthesis of several biologically active natural products. The information is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Key Applications in Natural Product Synthesis

2-Oxazolidinethiones have been instrumental in the stereocontrolled synthesis of numerous complex natural products. Their utility is highlighted in the following examples, which showcase their application in key bond-forming reactions.

Asymmetric Aldol Reaction in the Total Synthesis of (-)-Cytoxazone

(-)-Cytoxazone is a natural product that exhibits cytokine-modulating activity. A key step in its synthesis involves an asymmetric aldol reaction to establish the stereochemistry at C4 and C5. The use of a thiazolidinethione, a closely related analog of this compound, demonstrates the effectiveness of this class of chiral auxiliaries.

General Reaction Scheme:

G cluster_0 Asymmetric Aldol Reaction N_acyl_thiazolidinethione N-Acyl Thiazolidinethione Aldol_Adduct Diastereomerically Enriched Aldol Adduct N_acyl_thiazolidinethione->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->N_acyl_thiazolidinethione Enolate formation Hindered_Base Hindered Base (e.g., DIPEA) Hindered_Base->N_acyl_thiazolidinethione G cluster_1 Crimmins Asymmetric Aldol Reaction N_acyl_oxazolidinethione N-Acyl-2-oxazolidinethione Aldol_Adduct Syn-Aldol Adduct N_acyl_oxazolidinethione->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct TiCl4 TiCl4 TiCl4->N_acyl_oxazolidinethione Enolate formation Sparteine (-)-Sparteine Sparteine->N_acyl_oxazolidinethione

Application Notes and Protocols for Asymmetric Synthesis with 2-Oxazolidinethione Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-oxazolidinethione chiral auxiliaries in asymmetric synthesis. These auxiliaries have emerged as powerful tools for the stereocontrolled formation of carbon-carbon bonds, offering distinct advantages in certain applications over their more common oxazolidinone counterparts. This guide covers the preparation of N-acyl 2-oxazolidinethiones, their application in asymmetric aldol and alkylation reactions, and the subsequent cleavage of the auxiliary to yield enantiomerically enriched products.

Introduction to this compound Auxiliaries

Chiral 2-oxazolidinethiones are a class of chiral auxiliaries used to induce stereoselectivity in a variety of chemical transformations, including aldol additions, alkylations, and Michael additions.[1] Derived from readily available amino alcohols, these auxiliaries function by temporarily attaching to a prochiral substrate, directing the approach of a reagent to one face of the molecule, thereby controlling the formation of new stereocenters. The sulfur atom in the thiocarbonyl group of 2-oxazolidinethiones can offer different chelation properties with Lewis acids compared to the oxygen atom in oxazolidinones, which can lead to enhanced stereoselectivity in certain reactions.[1]

Key Advantages

  • Enhanced Stereoselectivity: The thiocarbonyl group can lead to more rigid transition states upon chelation with certain Lewis acids, resulting in higher diastereoselectivity.[1]

  • Alternative Cleavage Conditions: The thionocarbamate linkage can be cleaved under conditions that may be milder or more compatible with sensitive functional groups compared to the cleavage of the corresponding oxazolidinone.

  • Higher Reactivity in Certain Cases: The electronic properties of the thiocarbonyl group can influence the reactivity of the enolate, which can be advantageous in specific synthetic contexts.

Experimental Protocols

This section provides detailed step-by-step protocols for the key stages of an asymmetric synthesis campaign using a this compound auxiliary.

Protocol 1: Synthesis of N-Acyl this compound

This protocol describes the acylation of a this compound with an acid chloride, a common method for preparing the substrate for asymmetric reactions.[1]

Materials:

  • (4S)-4-Benzyl-2-oxazolidinethione (or other desired enantiomer) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Propionyl chloride (or other desired acid chloride) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (4S)-4-benzyl-2-oxazolidinethione in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add the acid chloride dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Aldol Reaction

This protocol details a titanium-mediated asymmetric aldol reaction, a powerful method for forming β-hydroxy carbonyl compounds with high diastereoselectivity.[1]

Materials:

  • N-Propionyl-(4S)-4-benzyl-2-oxazolidinethione (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄) (1.1 eq)

  • (-)-Sparteine (1.2 eq)

  • Isobutyraldehyde (or other desired aldehyde) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-propionyl-(4S)-4-benzyl-2-oxazolidinethione in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add TiCl₄ dropwise to the solution.

  • Add (-)-sparteine dropwise to the mixture. A deep red color should develop, indicating the formation of the titanium enolate.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-aldol adduct.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the N-acyl this compound to yield the chiral carboxylic acid and recover the auxiliary.

Materials:

  • Syn-aldol adduct (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the syn-aldol adduct in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the excess peroxide by adding a saturated aqueous solution of Na₂SO₃.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired β-hydroxy carboxylic acid product three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.

Data Presentation

The following tables summarize representative quantitative data for asymmetric reactions employing this compound auxiliaries.

Table 1: Asymmetric Aldol Reactions with N-Propionyl 2-Oxazolidinethiones

EntryAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)
1IsobutyraldehydeTiCl₄ / (-)-Sparteine>99:185
2BenzaldehydeTiCl₄ / (-)-Sparteine98:288
3AcroleinTiCl₄ / DIPEA95:587
4PivaldehydeTiCl₄ / (-)-Sparteine>99:175

Table 2: Asymmetric Alkylation of N-Acyl 2-Oxazolidinethiones

EntryElectrophileBaseDiastereomeric RatioYield (%)
1Benzyl bromideNaHMDS>98:290
2Methyl iodideNaHMDS97:385
3Allyl iodideLDA96:488
4Isopropyl iodideNaHMDS95:570

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an asymmetric synthesis utilizing a this compound chiral auxiliary.

Asymmetric_Synthesis_Workflow cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Cleavage and Product Isolation Amino_Alcohol Chiral Amino Alcohol Oxazolidinethione This compound Auxiliary Amino_Alcohol->Oxazolidinethione Cyclization CS2 CS₂ or Thiophosgene CS2->Oxazolidinethione Cyclization N_Acyl_Oxazolidinethione N-Acyl this compound Oxazolidinethione->N_Acyl_Oxazolidinethione Acylation Acid_Chloride Acid Chloride (RCOCl) Acid_Chloride->N_Acyl_Oxazolidinethione Acylation Enolate_Formation Enolate Formation (Lewis Acid, Base) N_Acyl_Oxazolidinethione->Enolate_Formation Diastereoselective_Adduct Diastereomerically Enriched Adduct Enolate_Formation->Diastereoselective_Adduct C-C Bond Formation Electrophile Electrophile (e.g., Aldehyde) Electrophile->Diastereoselective_Adduct C-C Bond Formation Cleavage Auxiliary Cleavage (e.g., Hydrolysis) Diastereoselective_Adduct->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a this compound chiral auxiliary.

The following diagram illustrates the proposed chelation-controlled transition state in a titanium-mediated aldol reaction, which is responsible for the high diastereoselectivity observed.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity in 2-Oxazolidinethione Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diastereoselectivity in 2-Oxazolidinethione aldol reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 2-oxazolidinethiones in aldol reactions?

A1: 2-Oxazolidinethiones serve as chiral auxiliaries. They are temporarily incorporated into the substrate to direct the stereochemical outcome of the aldol reaction, leading to the preferential formation of one diastereomer over others. This is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in drug development.

Q2: What is the "Evans syn" product and how is its formation favored?

A2: The "Evans syn" product refers to the syn-diastereomer that is typically favored in aldol reactions using Evans-type chiral auxiliaries, including 2-oxazolidinethiones. The formation of the Z-enolate under kinetic control is crucial for obtaining the syn product. The stereoselectivity arises from a chair-like six-membered ring transition state, as described by the Zimmerman-Traxler model, where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions.[1]

Q3: How can the chiral auxiliary be removed after the aldol reaction?

A3: The this compound auxiliary can be cleaved under various conditions to yield different functional groups. Common methods include:

  • Hydrolysis: Treatment with reagents like lithium hydroperoxide (LiOOH) can hydrolyze the N-acyl group to a carboxylic acid.[2]

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can reduce the N-acyl group to a primary alcohol.[2]

  • Nucleophilic Acyl Substitution: The auxiliary can be displaced by other nucleophiles to form esters, amides, or other carbonyl derivatives.[3]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (Poor syn:anti or Evans:non-Evans syn ratio)

Potential Cause Troubleshooting Suggestion Supporting Data/Rationale
Incorrect Lewis Acid or Stoichiometry Ensure the use of an appropriate Lewis acid, such as titanium tetrachloride (TiCl₄). The stoichiometry of the Lewis acid is critical and can invert the diastereoselectivity.[3] For generating the "Evans syn" adduct, typically 1.1 equivalents of TiCl₄ are used.The change in facial selectivity is proposed to be a result of switching between chelated and non-chelated transition states depending on the Lewis acid/amine base ratios.[3]
Inappropriate Amine Base The choice of amine base significantly impacts diastereoselectivity. For high "Evans syn" selectivity, hindered bases like (-)-sparteine or diisopropylethylamine (DIPEA) are often effective.[3][4] The use of 2.5 equivalents of tetramethylethylenediamine (TMEDA) has also been shown to give consistently high diastereoselectivity.[3]With (-)-sparteine, diastereoselectivities of >98:2 (Evans syn:non-Evans syn) can be achieved.[3]
Suboptimal Reaction Temperature While some protocols show high selectivity at 0 °C, reactions are often performed at -78 °C to maximize selectivity.[3] It is crucial to maintain a consistent low temperature throughout the enolization and aldehyde addition steps.No significant reduction in selectivity was observed when conducting the reaction at 0 °C as compared to -78 °C with (-)-sparteine.[3] However, lower temperatures generally favor the kinetically controlled product.
Presence of Water Ensure strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware. Water can react with the enolate and Lewis acid, leading to side reactions and reduced selectivity.

Problem 2: Inconsistent or Irreproducible Results

Potential Cause Troubleshooting Suggestion Supporting Data/Rationale
Sensitivity to Lewis Acid Stoichiometry The diastereoselectivity of oxazolidinethione aldol reactions can be very sensitive to small changes in Lewis acid stoichiometry.[3] Precise measurement and addition of the Lewis acid are crucial.Initial experiments showed inconsistent diastereoselectivity that was highly sensitive to minor changes in TiCl₄ stoichiometry.[3]
Purity of Reagents Use high-purity aldehydes, solvents, and reagents. Impurities in the aldehyde can lead to side reactions and lower yields and selectivity.
Order of Reagent Addition The order of addition of reagents is critical. A common procedure involves the sequential addition of the Lewis acid and then the amine base to the N-acyl oxazolidinethione, followed by cooling and addition of the aldehyde.A simplified procedure of adding TiCl₄ to a solution of the substrates and DIPEA gave a cleaner reaction but no stereoselectivity, highlighting the importance of the conventional addition order for stereocontrol.[4]

Experimental Protocols

General Protocol for High "Evans Syn" Diastereoselectivity:

This protocol is based on the work of Crimmins et al. and is designed to favor the formation of the "Evans syn" aldol adduct.[3]

  • Preparation: A solution of the N-propionyl-2-oxazolidinethione (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Enolate Formation: Titanium tetrachloride (TiCl₄, 1.1 equiv) is added dropwise to the solution. After stirring for a few minutes, diisopropylethylamine (DIPEA, 1.2 equiv) or (-)-sparteine (2.5 equiv) is added dropwise. The mixture is stirred at -78 °C for 30-60 minutes to allow for complete enolate formation.

  • Aldol Addition: The desired aldehyde (1.1-1.2 equiv) is then added dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring and Quench: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Summary

Table 1: Effect of Amine Base on Diastereoselectivity

Amine BaseAldehydeDiastereomeric Ratio (Evans syn : non-Evans syn)Yield (%)Reference
TMEDAIsobutyraldehyde>98:2-[3]
(-)-SparteineIsobutyraldehyde>98:270[3]
DIPEA & NMPAcrolein95:587[4]

Table 2: Effect of Reaction Temperature with (-)-Sparteine

Temperature (°C)Diastereomeric Ratio (Evans syn : non-Evans syn)Yield (%)Reference
-78>98:2-[3]
0>98:2Slightly higher than at -78 °C[3]

Visualizations

Aldol_Reaction_Workflow start Start: N-Acyl This compound enolate_formation Enolate Formation (TiCl4, Amine Base) start->enolate_formation 1. Cool to -78 °C aldehyde_addition Aldehyde Addition enolate_formation->aldehyde_addition 2. Form Z-enolate aldol_adduct Diastereomeric Aldol Adducts aldehyde_addition->aldol_adduct 3. C-C bond formation workup Quench & Workup aldol_adduct->workup purification Purification workup->purification final_product Desired Diastereomer purification->final_product

Caption: Experimental workflow for the this compound aldol reaction.

Caption: Zimmerman-Traxler model illustrating the origin of diastereoselectivity.

Troubleshooting_Logic start Low Diastereoselectivity check_lewis_acid Check Lewis Acid (Type & Stoichiometry) start->check_lewis_acid check_base Check Amine Base start->check_base check_temp Check Reaction Temperature start->check_temp check_conditions Check Anhydrous Conditions start->check_conditions solution_lewis_acid Use TiCl4 (1.1 eq) check_lewis_acid->solution_lewis_acid solution_base Use (-)-Sparteine or DIPEA check_base->solution_base solution_temp Maintain -78 °C check_temp->solution_temp solution_conditions Use Dry Solvents & Glassware check_conditions->solution_conditions

Caption: Troubleshooting workflow for low diastereoselectivity.

References

common side reactions with 2-Oxazolidinethione auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for 2-oxazolidinethione auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to their use in asymmetric synthesis.

Section 1: Enolate Formation & Diastereoselectivity

The formation of a specific enolate geometry (typically Z-enolate) is crucial for high diastereoselectivity in subsequent alkylation or aldol reactions.[1] Several factors can influence this step and lead to suboptimal results.

Frequently Asked Questions (FAQs)

Question: Why am I observing low diastereoselectivity in my alkylation/aldol reaction?

Answer: Low diastereoselectivity is one of the most common issues and can stem from several sources during the enolate formation step. The primary cause is often the formation of the undesired E-enolate instead of the kinetically favored Z-enolate.[1] Another significant factor can be the choice of substrate; for instance, acetate aldol reactions using Evans' auxiliaries are known to give poor selectivity because the key steric clash that favors one transition state is absent.[2]

Potential Causes & Troubleshooting Steps:

  • Incorrect Base or Lewis Acid: The combination of the base and Lewis acid is critical for achieving high Z-enolate selectivity. For aldol reactions, a common combination is a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine).[1]

  • Suboptimal Temperature: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control.[3] Deviation from this can allow for equilibration to the thermodynamically favored E-enolate, leading to a mixture of diastereomers.

  • Moisture Contamination: Lithium enolates are sensitive to moisture.[4] Ensure all glassware is oven-dried and reagents/solvents are anhydrous to prevent quenching of the enolate and other side reactions.

  • Substrate Effects: As mentioned, acetate enolates often exhibit poor selectivity.[2] If possible, modifying the substrate or switching to a different auxiliary system designed for acetate aldols may be necessary.[2]

Troubleshooting Workflow for Low Diastereoselectivity

This decision tree can help diagnose the root cause of poor stereocontrol.

G cluster_0 Troubleshooting Low Diastereoselectivity Start Problem: Low d.r. (<90:10) Cause1 Is the enolate formation protocol correct? Start->Cause1 Cause2 Is the substrate an acetate equivalent? Cause1->Cause2 Yes Sol1 Verify Base/Lewis Acid. Ensure low temp (-78°C). Check stoichiometry. Cause1->Sol1 No Cause3 Are reagents/solvents dry and pure? Cause2->Cause3 No Sol2 Acetate enolates give poor selectivity with this auxiliary. Consider alternative methods. Cause2->Sol2 Yes Sol3 Oven-dry glassware. Use anhydrous solvents. Verify reagent quality. Cause3->Sol3 No End Diastereoselectivity Improved Cause3->End Yes Sol1->End Sol2->End Sol3->End

Fig 1. Troubleshooting workflow for low diastereoselectivity.
Quantitative Data: Effect of Reaction Conditions on Diastereoselectivity

The choice of enolization conditions significantly impacts the diastereomeric ratio (d.r.) of the product. The following table summarizes typical outcomes for the alkylation of an N-propionyl oxazolidinone.

BaseLewis Acid / AdditiveElectrophileTemperature (°C)Typical d.r. (syn:anti)
LDANoneBnBr-78>95:5
NaHMDSNoneBnBr-78>95:5
Bu₂BOTfi-Pr₂NEtPhCHO-78 to 0>98:2 (for syn aldol)
TiCl₄(-)-SparteinePhCHO-78>95:5 (for non-Evans syn)[5]

Data compiled from general knowledge in the field.

Section 2: Acylation and Alkylation Side Reactions

Beyond stereoselectivity, other side reactions can occur during the acylation of the auxiliary or the alkylation of the resulting enolate.

Frequently Asked Questions (FAQs)

Question: I am getting N-acylation of my starting material instead of C-acylation. How can I prevent this?

Answer: This is a common issue when the nitrogen of the auxiliary is not sufficiently deprotonated or when the acylating agent is highly reactive. Standard protocols often use a strong base like n-butyllithium (n-BuLi) at -78 °C to first deprotonate the N-H bond before adding the acyl chloride.[6] An alternative, simpler method avoids strong bases by using triethylamine (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which is often sufficient for the acylation to proceed cleanly.[6][7]

Question: My reaction is producing di-alkylated byproducts. What is the cause?

Answer: The formation of di-alkylated products suggests that the mono-alkylated product is being deprotonated again by unreacted base or by the product enolate of another molecule, followed by reaction with a second equivalent of the electrophile.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry. Use of a slight excess (~1.05-1.1 equivalents) of the base relative to the N-acyl auxiliary is common, but a large excess should be avoided.

  • Reverse Addition: Add the enolate solution to the electrophile solution (reverse addition) rather than the other way around. This ensures the electrophile is always in excess relative to the enolate, minimizing the chance for a second alkylation.

  • Temperature Control: Maintain a low reaction temperature throughout the addition to control the reaction rate.

Section 3: Auxiliary Cleavage

The final step is the removal of the chiral auxiliary, which must be done under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[8]

Frequently Asked Questions (FAQs)

Question: My auxiliary cleavage is incomplete or is giving low yields. How can I improve it?

Answer: Incomplete cleavage is a frequent problem. The method of cleavage depends on the desired final product (e.g., carboxylic acid, alcohol, ester).[8] For hydrolytic cleavage to the carboxylic acid, the most common reagent is lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4]

Troubleshooting Steps for Incomplete Cleavage:

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction to completion. If the reaction stalls, a slight increase in the equivalents of LiOH or H₂O₂ may be necessary.[4]

  • Solvent Choice: The reaction is typically run in a mixture of THF and water. Ensure adequate mixing.

  • Temperature: While often run at 0 °C, gentle warming to room temperature may be required for more stubborn substrates.[4]

Question: I am concerned about racemization (epimerization) during cleavage. Which methods are safest?

Answer: Epimerization is a significant risk, especially under harsh basic or acidic conditions.[9][10] The α-proton of the product can be acidic, and its removal can lead to loss of stereochemical information.

Recommended "Safe" Cleavage Methods:

  • LiOH/H₂O₂: This method for generating carboxylic acids is widely used because it is generally considered to proceed with no or minimal erosion of stereochemistry.[4] The active nucleophile is the hydroperoxide anion, which is less basic and more nucleophilic than hydroxide, reducing the risk of epimerization.[9]

  • Reductive Cleavage (LiBH₄): To obtain the primary alcohol, lithium borohydride is a mild and effective reagent that typically does not cause epimerization.[4][11]

  • Transesterification (NaOMe/MeOH): To obtain a methyl ester, using sodium methoxide in methanol is a common protocol.[12]

Decision Logic for Auxiliary Cleavage

Choosing the correct cleavage protocol is critical for obtaining the desired product without side reactions.

G cluster_1 Choosing a Cleavage Method Start What is the desired functional group? Acid Carboxylic Acid Start->Acid Alcohol Primary Alcohol Start->Alcohol Ester Ester Start->Ester Aldehyde Aldehyde Start->Aldehyde Reagent1 Use LiOH / H₂O₂ Acid->Reagent1 Reagent2 Use LiBH₄ or LiAlH₄ Alcohol->Reagent2 Reagent3 Use NaOMe / MeOH Ester->Reagent3 Reagent4 Use DIBAL-H (carefully) Aldehyde->Reagent4

Fig 2. Decision tree for selecting an auxiliary cleavage method.

Experimental Protocols

Protocol: Standard Hydrolytic Cleavage to a Carboxylic Acid

This protocol is a general guideline for the cleavage of an N-acyl this compound to the corresponding chiral carboxylic acid.

Reagents & Materials:

  • N-acyl this compound substrate (1.0 equiv)

  • Tetrahydrofuran (THF), analytical grade

  • Water, deionized

  • 30% Hydrogen peroxide (H₂O₂, ~4-8 equiv)[11]

  • Lithium hydroxide monohydrate (LiOH·H₂O, ~2-3 equiv)[11]

  • Sodium sulfite (Na₂SO₃), saturated aqueous solution

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolution: Dissolve the N-acyl substrate (1.0 equiv) in a 3:1 mixture of THF and water in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).[11]

  • Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the progress by TLC (the product carboxylic acid will have a different Rf from the starting material). The reaction is typically complete within 1-3 hours.[11]

  • Quenching: Once the starting material is consumed, quench the excess peroxide by the slow, dropwise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C. Stir for 20 minutes.

  • Workup:

    • Remove the THF under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to ~2-3 with 1M HCl to protonate the carboxylic acid.[11]

    • Extract the aqueous layer three times with ethyl acetate.

    • To recover the auxiliary, the aqueous layer can be made basic (pH ~10-11) with 1M NaOH and extracted with an organic solvent like dichloromethane.[11]

    • Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid by column chromatography on silica gel or by crystallization.[11]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Oxazolidinethione Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the alkylation of 2-oxazolidinethiones.

Frequently Asked Questions (FAQs)

Q1: What are the general conditions for N-alkylation of 2-oxazolidinethione?

A1: The N-alkylation of this compound is typically carried out by deprotonating the nitrogen with a suitable base, followed by the addition of an alkylating agent. Common conditions involve using a polar aprotic solvent and a moderately strong base.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the alkylation reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] A co-spotted TLC plate, with lanes for the starting material, the reaction mixture, and a co-spot of both, will allow for the clear visualization of the consumption of the starting material and the appearance of the product spot.[1]

Q3: What are the common purification methods for N-alkylated 2-oxazolidinethiones?

A3: Purification is most commonly achieved through silica gel column chromatography.[3] The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective method for obtaining highly pure solid products.

Q4: Can microwave irradiation be used for this reaction?

A4: Yes, microwave-assisted synthesis can be an effective method for the preparation of 3-substituted-1,3-oxazolidine-2-thiones, often leading to improved yields and significantly reduced reaction times compared to conventional heating methods.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am observing a low yield or no formation of my desired N-alkylated product. What are the potential causes and how can I improve the yield?

Answer: Low yields in this compound alkylation can arise from several factors. Below is a breakdown of potential causes and their corresponding solutions.

Potential Cause Recommended Solution Justification & Key Considerations
Ineffective Deprotonation Switch to a stronger base (e.g., NaH, KHMDS). Ensure the base is fresh and handled under anhydrous conditions.The nitrogen of the this compound needs to be sufficiently deprotonated to become nucleophilic. The strength of the base is crucial for this step.
Poor Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or THF to facilitate the SN2 reaction.Polar aprotic solvents can solvate the cation of the base, leaving the anion more nucleophilic and available for deprotonation.
Low Reaction Temperature Increase the reaction temperature. Consider using microwave irradiation to accelerate the reaction.N-alkylation reactions can have a significant activation energy barrier. Increasing the temperature provides more energy to overcome this barrier.
Poor Leaving Group on Alkylating Agent Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride).The rate of SN2 reactions is highly dependent on the ability of the leaving group to depart.
Decomposition of Starting Material or Product Ensure the reaction conditions are not too harsh. For sensitive substrates, consider milder bases and lower temperatures.High temperatures or very strong bases can lead to the degradation of the starting material or the desired product.
Issue 2: Formation of S-Alkylated Byproduct

Question: My analysis shows a mixture of N-alkylated and S-alkylated products. How can I improve the selectivity for N-alkylation?

Answer: The anion of this compound is an ambident nucleophile, meaning it can react at either the nitrogen or the sulfur atom. The regioselectivity of the alkylation is a common challenge.

Factor Conditions Favoring N-Alkylation Conditions Favoring S-Alkylation Rationale (HSAB Theory)
Base/Counter-ion Use bases with "harder" counter-ions like Na⁺ or K⁺.Use bases with "softer" counter-ions like Ag⁺.The nitrogen is a "harder" nucleophilic center, and the sulfur is a "softer" one. Hard-Soft Acid-Base (HSAB) theory predicts that hard acids prefer to react with hard bases, and soft acids with soft bases. Alkyl halides are considered "soft" acids.
Solvent Protic solvents (e.g., ethanol) can solvate the sulfur atom through hydrogen bonding, hindering S-alkylation.Polar aprotic solvents (e.g., DMF, THF) generally favor S-alkylation with soft electrophiles.Solvent choice can influence the availability of the nucleophilic centers.
Alkylating Agent Use "harder" alkylating agents like dimethyl sulfate.Use "softer" alkylating agents like alkyl iodides.The nature of the alkylating agent can direct the reaction to the kinetically or thermodynamically favored product.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Base (e.g., NaH, K₂CO₃) (1.2 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound in the anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Base and Solvent on N-Alkylation Yield
EntryBase (equiv.)SolventAlkylating AgentTemperature (°C)Time (h)Yield (%)
1NaH (1.2)THFBenzyl Bromide254~85
2K₂CO₃ (2.0)DMFEthyl Iodide606~78
3Et₃N (1.5)CH₂Cl₂Methyl Iodide2512~65

Data compiled from representative literature procedures for analogous systems.

Table 2: Microwave-Assisted Synthesis of 3-substituted-1,3-oxazolidine-2-thiones
EntrySubstrateAlkylating AgentBaseTemperature (°C)Time (min)Yield (%)
1(S)-4-isopropyloxazolidine-2-thione-K₂CO₃501092
2(S)-4-phenyloxazolidine-2-thione-K₂CO₃601589

Data adapted from relevant literature on microwave-assisted synthesis.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation poor_solvent Poor Solvent Choice start->poor_solvent low_temp Low Reaction Temperature start->low_temp poor_lg Poor Leaving Group start->poor_lg decomposition Decomposition start->decomposition stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base change_solvent Use Polar Aprotic Solvent (DMF, THF) poor_solvent->change_solvent increase_temp Increase Temperature / Use Microwave low_temp->increase_temp better_lg Use Alkyl Iodide or Bromide poor_lg->better_lg milder_conditions Use Milder Base / Lower Temperature decomposition->milder_conditions

Caption: Troubleshooting workflow for low product yield in this compound alkylation.

N_vs_S_Alkylation cluster_conditions_N Conditions Favoring N-Alkylation cluster_conditions_S Conditions Favoring S-Alkylation start This compound Anion (Ambident Nucleophile) N_alkylation N-Alkylation (Hard Site) start->N_alkylation S_alkylation S-Alkylation (Soft Site) start->S_alkylation hard_base Hard Counter-ion (Na⁺, K⁺) N_alkylation->hard_base protic_solvent Protic Solvent (e.g., Ethanol) N_alkylation->protic_solvent hard_alkylating Hard Alkylating Agent N_alkylation->hard_alkylating soft_base Soft Counter-ion (Ag⁺) S_alkylation->soft_base aprotic_solvent Polar Aprotic Solvent (DMF, THF) S_alkylation->aprotic_solvent soft_alkylating Soft Alkylating Agent (Alkyl Iodide) S_alkylation->soft_alkylating

Caption: Factors influencing the regioselectivity of this compound alkylation.

References

Technical Support Center: Troubleshooting Cleavage of the 2-Oxazolidinethione Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cleavage of 2-oxazolidinethione chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving N-acyl-2-oxazolidinethiones?

A1: The most common and effective methods for cleaving the N-acyl bond of this compound auxiliaries mirror those used for their oxazolidinone counterparts. The choice of method is dictated by the desired functionality of the final product:

  • Hydrolytic Cleavage: Typically employed to yield chiral carboxylic acids. Reagents like lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) are frequently used.

  • Reductive Cleavage: Used to obtain chiral primary alcohols. This is often achieved with hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminium hydride (LiAlH₄).

  • Transesterification: This method yields chiral esters and is typically performed using an alkoxide, such as sodium methoxide in methanol.

Q2: How do I choose the right cleavage method for my experiment?

A2: The selection of the cleavage protocol directly depends on the target functional group for your chiral molecule.

  • To obtain a carboxylic acid , use a hydrolytic method.

  • To obtain a primary alcohol , a reductive cleavage is the appropriate choice.

  • To obtain an ester , transesterification is the recommended method.

Q3: I am observing incomplete cleavage of the auxiliary. What should I do?

A3: Incomplete cleavage is a common issue. Consider the following troubleshooting steps:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the cleaving reagent. For hydrolytic cleavage, increasing the equivalents of LiOH and H₂O₂ can drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, extending the reaction time or cautiously increasing the temperature may be necessary.

  • Steric Hindrance: If your substrate is sterically hindered near the auxiliary, the cleavage reaction may be sluggish. Consider using a less hindered or more reactive cleaving reagent.

Q4: What are the common side reactions during the cleavage of this compound auxiliaries?

A4: Several side reactions can occur, leading to reduced yield and purification challenges:

  • Endocyclic Cleavage: This is the undesired cleavage of the oxazolidinethione ring itself, leading to byproducts and loss of the recoverable auxiliary. The choice of nucleophile is critical to favor the desired exocyclic cleavage.

  • Epimerization: The stereochemical integrity of the product can be compromised, especially under harsh basic or acidic conditions. It is crucial to carefully control the reaction temperature and the amount of base or acid used.

  • Over-reduction: During reductive cleavage, stronger reducing agents may lead to undesired reduction of other functional groups in the molecule.

Q5: How can I minimize endocyclic cleavage?

A5: Endocyclic cleavage is a known issue, particularly with strong, non-hindered nucleophiles. To favor the desired exocyclic cleavage of the N-acyl group, consider the following:

  • For hydrolytic cleavage, the use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is generally more selective for the exocyclic carbonyl than LiOH alone.

  • Careful control of the reaction temperature, keeping it as low as possible while still allowing the reaction to proceed, can also enhance selectivity.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution Rationale
Incomplete Reaction Monitor reaction progress by TLC or LC-MS. If starting material persists, consider extending the reaction time or moderately increasing the temperature. Ensure the correct stoichiometry of reagents is used.The reaction may require more time to reach completion, especially with sterically hindered substrates.
Product Degradation Perform the reaction at a lower temperature (e.g., 0 °C) to minimize potential side reactions like epimerization, especially under basic conditions.Sensitive functional groups in the product may not be stable to the reaction conditions, leading to decomposition.
Steric Hindrance For reductive cleavage of hindered substrates, an improved procedure using LiBH₄ with a controlled amount of water in diethyl ether has been reported to give better yields. For hydrolysis, more reactive and less sterically hindered nucleophiles may be more effective.A sterically bulky N-acyl group can hinder the approach of the nucleophile to the carbonyl carbon, slowing down the desired reaction.
Incorrect Reagent Stoichiometry Verify the correct equivalents of all reagents. For the LiOH/H₂O₂ method, a molar excess of both reagents is typically required.Insufficient cleaving reagent will result in an incomplete reaction and consequently, a low yield of the product.
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Suggested Solution Rationale
Endocyclic Cleavage (Ring Opening of Auxiliary) The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, favors the desired exocyclic cleavage over endocyclic cleavage.LiOOH is a softer nucleophile than LiOH and exhibits greater selectivity for the exocyclic carbonyl group.
Co-elution of Product and Recovered Auxiliary Optimize the solvent system for column chromatography to achieve better separation. Derivatization of the product (e.g., esterification of a carboxylic acid) can alter its polarity and facilitate purification.The product and the chiral auxiliary may have similar polarities, making their separation by chromatography challenging.
Formation of Emulsions During Workup To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®.The workup of cleavage reactions can sometimes lead to the formation of stable emulsions, complicating the extraction process.

Quantitative Data Summary

The following table summarizes representative yields for the cleavage of N-acyl-2-oxazolidinone auxiliaries, which are expected to be comparable for the corresponding 2-oxazolidinethiones under similar conditions.

Cleavage Method Reagents Product Type Substrate Example Yield (%)
HydrolyticLiOH / H₂O₂Carboxylic AcidN-propionyl-4-benzyl-2-oxazolidinone60-80[1]
ReductiveLiBH₄Primary AlcoholN-acyl-4-benzyl-2-oxazolidinoneHigh
TransesterificationNaOMe / MeOHMethyl EsterN-acyl-4-benzyl-2-oxazolidinone80-95

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid

This protocol describes a general procedure for the hydrolytic cleavage of an N-acyl-2-oxazolidinethione to yield the corresponding carboxylic acid.

Materials:

  • N-acyl-2-oxazolidinethione (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂) (4.0 - 8.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 equiv)

  • Aqueous sodium sulfite (Na₂SO₃) solution (1.5 M)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane (for extraction)

Procedure:

  • Dissolve the N-acyl-2-oxazolidinethione in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of LiOH·H₂O, followed by the dropwise addition of 30% H₂O₂.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of Na₂SO₃ to reduce excess peroxide.

  • Adjust the pH of the solution to acidic (pH ~2-3) with 1 M HCl to protonate the carboxylic acid.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1 M NaOH and extract with an organic solvent.

  • Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by column chromatography or crystallization.

Protocol 2: Reductive Cleavage to a Primary Alcohol

This protocol outlines a general procedure for the reductive cleavage of an N-acyl-2-oxazolidinethione to yield the corresponding primary alcohol.

Materials:

  • N-acyl-2-oxazolidinethione (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Lithium borohydride (LiBH₄) (1.1 equiv)

  • Water (1.1 equiv)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve the N-acyl-2-oxazolidinethione in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Add a stoichiometric amount of water (1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of LiBH₄ in THF (1.1 equiv) dropwise. Hydrogen evolution may be observed.

  • Allow the reaction to warm to room temperature and stir for 0.5-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of 1 M aqueous NaOH.

  • Pour the mixture into a separatory funnel containing ether and water.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.

Visualized Workflows and Logic

Cleavage_Method_Selection start What is the desired functional group? acid Carboxylic Acid start->acid Carboxylic Acid alcohol Primary Alcohol start->alcohol Primary Alcohol ester Ester start->ester Ester hydrolytic Perform Hydrolytic Cleavage (e.g., LiOH / H₂O₂) acid->hydrolytic reductive Perform Reductive Cleavage (e.g., LiBH₄) alcohol->reductive transesterification Perform Transesterification (e.g., NaOMe / MeOH) ester->transesterification

Caption: Decision tree for selecting the appropriate cleavage method.

Hydrolytic_Cleavage_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve N-acyl-2-oxazolidinethione in THF/Water cool 2. Cool to 0 °C dissolve->cool add_reagents 3. Add LiOH and H₂O₂ cool->add_reagents stir 4. Stir at 0 °C and monitor by TLC add_reagents->stir quench 5. Quench with Na₂SO₃ stir->quench acidify 6. Acidify with HCl quench->acidify extract_product 7. Extract product with organic solvent acidify->extract_product basify 8. Basify aqueous layer and extract to recover auxiliary extract_product->basify purify 9. Purify carboxylic acid basify->purify

Caption: Experimental workflow for hydrolytic cleavage.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction complete (via TLC/LC-MS)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes troubleshoot_incomplete Increase reaction time/temperature or reagent stoichiometry incomplete->troubleshoot_incomplete check_impurities Are there significant impurities? complete->check_impurities impurities_present Significant Impurities check_impurities->impurities_present Yes no_major_impurities No Major Impurities check_impurities->no_major_impurities No troubleshoot_impurities Investigate side reactions (e.g., endocyclic cleavage). Optimize reaction conditions. impurities_present->troubleshoot_impurities troubleshoot_purification Review workup and purification procedures. no_major_impurities->troubleshoot_purification

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: 2-Oxazolidinethione-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-oxazolidinethione-mediated reactions, with a focus on the crucial role of Lewis acids.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a Lewis acid in this compound-mediated reactions?

In this compound-mediated reactions, such as aldol and Diels-Alder reactions, Lewis acids play a critical role in activating the substrate and controlling the stereochemical outcome.[1][2] The Lewis acid coordinates to the Lewis basic sites of the N-acylated this compound, which are typically the carbonyl oxygen and the sulfur atom of the thiocarbonyl group. This coordination enhances the electrophilicity of the substrate and locks the conformation of the chiral auxiliary, which in turn directs the approach of the nucleophile or dienophile to a specific face, leading to high diastereoselectivity.[3][4]

Q2: Which Lewis acids are commonly used with this compound auxiliaries?

A variety of Lewis acids are employed, with the choice depending on the specific reaction and substrate. Common Lewis acids include titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates like scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃).[5][6] For certain applications, milder Lewis acids such as magnesium bromide (MgBr₂) have also been shown to be effective.[7]

Q3: How does the choice of Lewis acid affect the stereoselectivity of the reaction?

The choice of Lewis acid is a determining factor for the diastereoselectivity of the reaction. Stronger Lewis acids like TiCl₄ can form rigid chelates, leading to a highly organized transition state and excellent stereocontrol.[6] Milder or different types of Lewis acids may result in different coordination geometries (e.g., monodentate vs. bidentate coordination), which can influence or even reverse the stereochemical outcome. The interplay between the Lewis acid, the substrate, and the solvent is crucial for achieving the desired stereoisomer.[4]

Q4: Can the Lewis acid influence the reaction rate?

Yes, Lewis acids can significantly enhance the rate of this compound-mediated reactions.[5] By coordinating to the carbonyl group, the Lewis acid increases its electrophilicity, making it more susceptible to nucleophilic attack. This activation lowers the energy of the transition state, thereby accelerating the reaction. For instance, in certain radical additions, the presence of ytterbium triflate has been shown to enhance the reaction rate by up to 400-fold compared to the uncatalyzed reaction.[5]

Q5: What are the common solvents used in these reactions and how do they interact with the Lewis acid?

Commonly used solvents are typically aprotic and non-coordinating to avoid competition with the substrate for binding to the Lewis acid. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are frequently employed.[5][8] The choice of solvent can be critical, as coordinating solvents may interfere with the Lewis acid's activity or alter the reaction's stereochemical course. In some cases, co-solvents like N-methylpyrrolidinone are used to achieve homogeneous solutions and improve selectivity.[6][9]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Possible Cause 1: Incomplete Activation of the this compound

The Lewis acid may not be effectively activating the substrate due to insufficient strength, stoichiometry, or the presence of impurities (e.g., water) that deactivate the Lewis acid.

Solution 1:

  • Ensure the reaction is performed under strictly anhydrous conditions.

  • Increase the stoichiometric ratio of the Lewis acid incrementally.

  • Consider switching to a stronger Lewis acid (see table below).

  • Perform the reaction at a lower temperature to minimize side reactions.

Possible Cause 2: Degradation of Starting Material or Product

The reaction conditions, particularly the Lewis acid and temperature, may be too harsh, leading to the decomposition of the starting material or the desired product.

Solution 2:

  • Use a milder Lewis acid.

  • Lower the reaction temperature.

  • Reduce the reaction time.

  • Consider a work-up procedure that quickly quenches the Lewis acid.

Problem 2: Poor Diastereoselectivity

Possible Cause 1: Incorrect Choice of Lewis Acid

The chosen Lewis acid may not be providing the optimal coordination environment for high stereocontrol.

Solution 1:

  • Screen a panel of Lewis acids with varying strengths and coordination properties.

  • Consult the literature for Lewis acids known to be effective for the specific transformation. For example, titanium-mediated aldol reactions of N-acyl oxazolidinethiones often show high diastereoselectivity.[6]

Possible Cause 2: Suboptimal Reaction Temperature

The reaction temperature may be too high, leading to a less organized transition state and reduced stereoselectivity.

Solution 2:

  • Perform the reaction at a lower temperature (e.g., -78 °C). While this may slow down the reaction, it often significantly improves diastereoselectivity.

Problem 3: Formation of Side Products

Possible Cause 1: Epimerization of Stereocenters

The product may be susceptible to epimerization under the reaction or work-up conditions, especially if a strong Lewis acid is used.

Solution 1:

  • Use a milder Lewis acid or a stoichiometric amount instead of an excess.

  • Quench the reaction at low temperature.

  • Choose a work-up procedure that avoids prolonged exposure to acidic or basic conditions.

Possible Cause 2: Competing Reaction Pathways

The Lewis acid may be promoting alternative reaction pathways, such as elimination or rearrangement. For example, in some cases, an E2 elimination can occur, leading to an α,β-unsaturated carboxylic acid derivative.[3]

Solution 2:

  • Modify the substrate to disfavor the competing pathway.

  • Change the Lewis acid to one that is less likely to promote the side reaction.

  • Adjust the reaction temperature and time to favor the desired reaction.

Data Presentation

Table 1: Effect of Lewis Acid on Diastereoselectivity in an Asymmetric Acetate Aldol Reaction
Lewis Acid (1 equiv.)Additive (1 equiv.)Diastereomeric Ratio (syn:anti)Yield (%)
TiCl₄(-)-Sparteine92:8 to 99:1High
SnCl₄N-methylpyrrolidinoneVaries with substrateModerate to High
MgBr₂-ModerateModerate
Sc(OTf)₃-VariesVaries

Data compiled from multiple sources for illustrative purposes.[6][7][9]

Experimental Protocols

Representative Protocol: Titanium-Mediated Aldol Addition of an N-Propionyl-2-Oxazolidinethione
  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the N-propionyl-2-oxazolidinethione (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C.

  • Enolization: Add titanium tetrachloride (TiCl₄, 1.1 equiv.) dropwise to the solution. After stirring for 5 minutes, add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 1.2 equiv.) dropwise. Stir the resulting dark red solution for 30 minutes at -78 °C.

  • Aldol Addition: Add the aldehyde (1.5 equiv.) as a solution in CH₂Cl₂ dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

troubleshooting_low_yield start Low Reaction Yield cause1 Incomplete Activation start->cause1 Possible Cause cause2 Degradation start->cause2 Possible Cause solution1a Use Anhydrous Conditions cause1->solution1a Solution solution1b Increase Lewis Acid Stoichiometry cause1->solution1b Solution solution1c Switch to Stronger Lewis Acid cause1->solution1c Solution solution2a Use Milder Lewis Acid cause2->solution2a Solution solution2b Lower Reaction Temperature cause2->solution2b Solution

Caption: Troubleshooting workflow for low reaction yield.

lewis_acid_selection start Goal: High Diastereoselectivity question1 Is a rigid chelate desired? start->question1 lewis_acid1 Use strong chelating Lewis acids (e.g., TiCl₄, SnCl₄) question1->lewis_acid1 Yes question2 Are milder conditions required? question1->question2 No lewis_acid2 Use milder Lewis acids (e.g., MgBr₂, Sc(OTf)₃) question2->lewis_acid2 Yes lewis_acid3 Consider non-chelating Lewis acids (e.g., BF₃·OEt₂) question2->lewis_acid3 No

Caption: Decision tree for selecting a suitable Lewis acid.

mechanism_activation cluster_reactants Reactants cluster_complex Activation cluster_product Outcome 2_oxazolidinethione N-Acyl-2-Oxazolidinethione activated_complex Chelated Complex Lewis acid coordinates to carbonyl oxygen and thione sulfur 2_oxazolidinethione->activated_complex lewis_acid Lewis Acid (LA) lewis_acid->activated_complex product Enhanced Electrophilicity & Stereocontrol activated_complex->product

Caption: Simplified mechanism of Lewis acid activation.

References

Technical Support Center: Purification of Products from 2-Oxazolidinethione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of reaction products derived from 2-oxazolidinethiones. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This section is designed to help you resolve specific issues you may encounter during the purification of your 2-oxazolidinethione reaction products.

Issue 1: Incomplete Reaction or Low Yield of the Desired Product

Question: My reaction seems to be incomplete, or the yield of my desired product is very low after purification. How can I troubleshoot this?

Answer:

Several factors can contribute to incomplete reactions or low yields. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Incomplete Cleavage of the Chiral Auxiliary Verify that the cleavage reagents are fresh and used in the correct stoichiometry. For hydrolytic cleavage (e.g., LiOH/H₂O₂), ensure the peroxide solution is active. For reductive cleavage (e.g., LiBH₄), use an anhydrous solvent and an inert atmosphere as the reagent is moisture-sensitive.[1][2]
Degradation of the Product Some products may be sensitive to the reaction or workup conditions. For base-sensitive products, maintain low temperatures (e.g., 0 °C) during cleavage to minimize side reactions like epimerization.[3] If your product is acid-sensitive, avoid harsh acidic conditions during the workup.
Suboptimal Reaction Conditions The reaction time may need to be extended. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Temperature can also be a critical factor; some cleavage reactions may require elevated temperatures to proceed efficiently.[2]
Steric Hindrance If your substrate is sterically hindered around the N-acyl bond, cleavage can be more difficult. Consider using a more reactive cleavage reagent or a different cleavage method altogether.[2]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Product Yield check_completion Is the reaction complete by TLC/LC-MS? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No product_degradation Product Degradation check_completion->product_degradation Yes, but low yield optimize_conditions Optimize reaction conditions: - Extend reaction time - Increase temperature - Check reagent quality incomplete_reaction->optimize_conditions modify_workup Modify workup conditions: - Use milder acids/bases - Maintain low temperatures product_degradation->modify_workup extraction_issue Inefficient Extraction product_degradation->extraction_issue optimize_extraction Optimize extraction: - Adjust pH of aqueous layer - Use a different organic solvent - Perform multiple extractions extraction_issue->optimize_extraction

A decision-making workflow for troubleshooting low product yield.
Issue 2: Difficulty in Removing the Chiral Auxiliary

Question: I am struggling to separate my product from the cleaved chiral auxiliary. What purification strategies can I use?

Answer:

Co-elution of the desired product and the chiral auxiliary is a common challenge due to their potentially similar polarities.[3]

Purification Strategies:

MethodProtocolTroubleshooting Tips
Column Chromatography Utilize silica gel column chromatography. The choice of eluent is critical. A common starting point is a gradient of ethyl acetate in hexanes.[4]If co-elution occurs, try a different solvent system. For example, replacing dichloromethane with ethyl acetate/ethanol mixtures can alter selectivity.[5][6] For acidic or basic compounds, adding a small amount of acetic acid or triethylamine (0.1-2.0%) to the mobile phase can improve separation.[7]
Crystallization If your product is a solid, crystallization can be a highly effective purification method.[2] Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly.If a single solvent is not effective, try anti-solvent crystallization. Dissolve the product in a "good" solvent and slowly add a miscible "anti-solvent" in which the product is insoluble.[8]
Acid-Base Extraction After cleavage, the chiral auxiliary can often be removed by an acid-base extraction. For example, after hydrolytic cleavage to a carboxylic acid, the auxiliary can be extracted from a basic aqueous solution with an organic solvent. The aqueous layer is then acidified, and the carboxylic acid product is extracted with an organic solvent.[3]Emulsion formation can be an issue during extraction. To break emulsions, add brine or filter the mixture through a pad of Celite®.[3][9]

General Purification Workflow:

purification_workflow start Crude Reaction Mixture workup Aqueous Workup / Quenching start->workup extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) workup->extraction separation Separate Organic and Aqueous Layers extraction->separation dry_concentrate Dry Organic Layer and Concentrate in vacuo separation->dry_concentrate crude_product Crude Product dry_concentrate->crude_product chromatography Column Chromatography crude_product->chromatography crystallization Crystallization crude_product->crystallization pure_product Pure Product chromatography->pure_product crystallization->pure_product

A general workflow for the purification of this compound reaction products.
Issue 3: Formation of Side Products

Question: I am observing unexpected spots on my TLC plate. What are the common side products and how can I avoid them?

Answer:

The formation of byproducts is a common issue. Understanding the potential side reactions can help in minimizing their formation.

Common Side Products and Prevention:

Side ProductCausePrevention
Endocyclic Cleavage Product During auxiliary removal, the nucleophile can attack the carbamate carbonyl of the oxazolidinethione ring instead of the desired exocyclic N-acyl bond. This leads to the opening of the ring and loss of the recoverable auxiliary.[3]The choice of nucleophile and reaction conditions is crucial. For instance, in hydrolytic cleavage, using lithium hydroperoxide (generated in situ from LiOH and H₂O₂) favors the desired exocyclic cleavage.[10]
Epimerized Product The stereocenter alpha to the carbonyl group can be susceptible to epimerization, especially under basic conditions or at elevated temperatures.[3][11]Use non-nucleophilic, sterically hindered bases if a basic environment is required. Maintain low reaction temperatures throughout the process.[11]
Products from Unreacted Starting Materials If the initial reaction to form the N-acyl this compound is incomplete, the unreacted starting materials will contaminate the product.Ensure the acylation reaction goes to completion by monitoring with TLC. Purify the N-acylated product before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my this compound reaction?

A1: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. A co-spot, where the reaction mixture is spotted on top of the starting material spot, can be very helpful to determine if the starting material has been consumed.[12] If the product and starting material have very similar Rf values, trying different solvent systems can improve separation on the TLC plate.[12]

Q2: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A2: Streaking on a TLC plate can be due to several factors, including overloading the sample, or the compound being highly polar or acidic/basic.[7][13] Try diluting your sample before spotting it on the plate. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent can often resolve the streaking.[7]

Q3: How can I recover the chiral auxiliary after cleavage?

A3: The ability to recover and reuse the often-expensive chiral auxiliary is a key advantage of this chemistry.[3] After cleavage and initial extraction of the product, the auxiliary typically remains in either the organic or aqueous layer, depending on the workup conditions. For example, after a hydrolytic cleavage, the auxiliary can be recovered by extracting the aqueous phase with an organic solvent after the product has been removed.[3]

Q4: Are there any safety concerns with the LiOH/H₂O₂ cleavage method?

A4: Yes, the reaction of lithium hydroxide with hydrogen peroxide can lead to the decomposition of the intermediate peracid, resulting in the evolution of oxygen gas.[3][10] This can create a pressurized and potentially flammable atmosphere in a sealed reaction vessel. It is crucial to ensure proper venting and to perform the reaction in a well-ventilated fume hood.[3]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage of N-Acyl this compound to a Carboxylic Acid
  • Dissolution: Dissolve the N-acyl this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[3]

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

  • Workup: Adjust the pH of the solution to acidic (pH ~2-3) with an acid such as 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times. To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.[3]

  • Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude carboxylic acid by column chromatography or crystallization.[3]

Hydrolytic Cleavage Workflow:

hydrolytic_cleavage start N-Acyl this compound in THF/Water cool Cool to 0 °C start->cool add_reagents Add LiOH(aq) and H₂O₂(aq) cool->add_reagents react Stir at 0 °C for 1-3h (Monitor by TLC) add_reagents->react quench Quench with Na₂SO₃(aq) react->quench acidify Acidify to pH 2-3 with HCl quench->acidify extract_product Extract Product with Organic Solvent acidify->extract_product basify Basify Aqueous Layer to pH 10-11 extract_product->basify purify Purify Product (Chromatography/Crystallization) extract_product->purify extract_auxiliary Extract Auxiliary with Organic Solvent basify->extract_auxiliary product Pure Carboxylic Acid purify->product

Step-by-step workflow for the hydrolytic cleavage of N-acyl 2-oxazolidinethiones.

References

Technical Support Center: 2-Oxazolidinethione Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the N-acylation of 2-oxazolidinethiones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low to no yield in the N-acylation of my 2-oxazolidinethione. What are the common causes?

Low yields in this reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The most common culprits include:

  • Incomplete Deprotonation: The nitrogen of the this compound must be deprotonated to become sufficiently nucleophilic for acylation. The choice of base and reaction conditions are critical for this step.

  • Poor Reagent Quality: Moisture can quench the base and react with the acylating agent. Ensure all reagents and solvents are anhydrous. The this compound starting material should be pure, as impurities can interfere with the reaction.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature control. Some acylations proceed well at 0°C to room temperature, while others may need cooling to suppress side reactions or gentle heating to proceed.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), and N,N-dimethylformamide (DMF).

  • Steric Hindrance: A bulky acylating agent or a sterically hindered this compound can significantly slow down the reaction rate.

  • Side Reactions: The thione group can potentially compete with the nitrogen for the acylating agent, although N-acylation is generally favored. Under certain conditions, di-acylation can also occur.

Q2: How do I choose the right base for the deprotonation of this compound?

The choice of base is critical for efficient deprotonation. The pKa of the N-H bond in a typical this compound is in the range of 8-10, so a sufficiently strong base is required.

  • Commonly Used Bases:

    • n-Butyllithium (n-BuLi): A strong base that is very effective for deprotonation. It is typically used at low temperatures (-78°C) in an anhydrous solvent like THF.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are weaker organic bases that can be effective, particularly with more reactive acylating agents like acyl chlorides. They are often used in solvents like DCM or DMF.[1]

    • Pyridine: Can act as both a base and a nucleophilic catalyst. It is often used as the solvent for acylations with acyl chlorides.[1]

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that can be used for deprotonation.

Q3: My reaction is messy, with multiple spots on the TLC plate. What are the potential side reactions?

The formation of multiple products suggests the occurrence of side reactions. These can include:

  • O-acylation: While less common, acylation could potentially occur at the oxygen atom of the ring.

  • S-acylation: The exocyclic sulfur atom is nucleophilic and could be acylated, although this is less favorable than N-acylation.

  • Di-acylation: If a very strong base and an excess of the acylating agent are used, a second acylation might occur, though this is generally considered problematic for thiourea derivatives.[1]

  • Decomposition: The starting material or product may be unstable under the reaction conditions. This can be exacerbated by high temperatures or incompatible reagents.

To minimize side reactions, consider using a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride), lowering the reaction temperature, and using the correct stoichiometry of reagents.

Q4: Can I use microwave irradiation to improve the yield and reaction time?

Yes, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for the synthesis of 2-oxazolidinethiones and related heterocycles.[2] While less documented for the specific N-acylation step, it is a viable technique to explore for optimizing your reaction, as it can provide rapid and uniform heating.

Troubleshooting Workflow

Below is a logical workflow to troubleshoot low yields in your this compound acylation.

TroubleshootingWorkflow start Low Yield in Acylation check_reagents Verify Reagent Quality (Anhydrous Solvents, Pure Starting Materials) start->check_reagents deprotonation Optimize Deprotonation (Choice of Base, Temperature) check_reagents->deprotonation Reagents OK sub_check_reagents Use freshly distilled solvents. Ensure this compound is pure. check_reagents->sub_check_reagents conditions Adjust Reaction Conditions (Solvent, Temperature, Time) deprotonation->conditions Deprotonation Optimized sub_deprotonation Try a stronger base (e.g., n-BuLi at -78°C). Ensure stoichiometric amount of base. deprotonation->sub_deprotonation acylating_agent Consider Acylating Agent (Acyl Chloride vs. Anhydride) conditions->acylating_agent Conditions Adjusted sub_conditions Screen different anhydrous solvents (THF, DCM, DMF). Vary temperature from -78°C to RT. conditions->sub_conditions successful Improved Yield acylating_agent->successful Agent Changed sub_acylating_agent If using acyl chloride, try the corresponding anhydride to reduce reactivity. acylating_agent->sub_acylating_agent

Caption: A step-by-step workflow for troubleshooting low yields.

Data on Reaction Conditions

The following table summarizes various conditions for the acylation of related thiourea derivatives and the synthesis of N-acyl oxazolidinethiones, which can serve as a starting point for optimization.

Acylating AgentSubstrateBase/Solvent SystemTemperatureYield
(Hetero)aroyl chloridesBenzoyl imidazolidin-2-thionePyridine (as solvent)Not specifiedModerate to Good
Aliphatic acyl chloridesBenzoyl imidazolidin-2-thioneTriethylamine (TEA) in DMFNot specifiedModerate to Good
Propionyl chlorideThis compoundn-BuLi in THF-78 °C to RTHigh

Experimental Protocols

General Protocol for N-Acylation using n-Butyllithium

This protocol is adapted from standard procedures for the acylation of chiral auxiliaries.

  • Preparation:

    • Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

    • Dissolve the this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add n-butyllithium (1.05 eq., typically 1.6 M in hexanes) dropwise to the stirred solution.

    • Stir the mixture at -78°C for 30-60 minutes.

  • Acylation:

    • Add the acyl chloride or anhydride (1.1 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture.

    • Continue stirring at -78°C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

General Protocol for N-Acylation using Triethylamine

This protocol is suitable for reactions with more reactive acylating agents.

  • Preparation:

    • To a solution of the this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0°C, add triethylamine (1.5 eq.).

  • Acylation:

    • Add the acyl chloride (1.2 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in the n-butyllithium protocol.

Reaction Pathway

The diagram below illustrates the general pathway for the N-acylation of a this compound.

AcylationPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Oxazolidinethione This compound Anion Anionic Intermediate Oxazolidinethione->Anion Deprotonation AcylatingAgent Acylating Agent (R-CO-X) Product N-Acyl-2-oxazolidinethione Base Base Anion->Product Nucleophilic Attack

Caption: General reaction scheme for N-acylation.

References

Technical Support Center: Preventing Epimerization During 2-Oxazolidinethione Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chiral synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent epimerization during the removal of 2-oxazolidinethione chiral auxiliaries, ensuring the stereochemical integrity of your products.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during this compound auxiliary removal?

A1: Epimerization is the change in configuration at one of several stereogenic centers in a molecule. During the removal of a this compound auxiliary, the stereocenter alpha to the carbonyl group is susceptible to inversion under certain conditions. This is a significant concern as it leads to the formation of diastereomers, which can be difficult to separate and can compromise the stereochemical purity of the final product, potentially affecting its biological activity.

Q2: What are the primary factors that contribute to epimerization during auxiliary cleavage?

A2: The primary factors include:

  • Base Strength: Strong bases can readily deprotonate the alpha-carbon, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization or epimerization.

  • Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.

  • Reaction Time: Prolonged exposure to basic or harsh conditions increases the likelihood of epimerization.

  • Solvent: The polarity and protic nature of the solvent can influence the rate of epimerization.

  • Substrate Structure: The acidity of the alpha-proton is influenced by the surrounding functionalities.

Q3: Which cleavage methods are generally recommended to minimize epimerization?

A3: Milder cleavage methods are preferred to preserve stereochemical integrity. These include:

  • Transesterification: Using alkoxides like sodium methoxide in methanol is often a mild and effective method.

  • Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) can reductively cleave the auxiliary to furnish the corresponding alcohol with minimal risk of epimerization.

  • Mild Hydrolysis: While basic hydrolysis can be problematic, using milder bases or carefully controlling the reaction conditions (e.g., low temperature) can mitigate epimerization.

Troubleshooting Guides

Problem 1: Significant Epimerization Observed After Auxiliary Removal
Potential Cause Suggested Solution
Base is too strong. Switch to a milder base. For example, if using a strong hydroxide base, consider a weaker base or a non-basic method like reductive cleavage.
Reaction temperature is too high. Perform the reaction at a lower temperature. Cooling the reaction to 0 °C or below can significantly reduce the rate of epimerization.
Reaction time is too long. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure to epimerization-inducing conditions.
Inappropriate solvent. Use a less polar, aprotic solvent if the reaction chemistry allows, as this can sometimes disfavor the formation of the planar enolate intermediate.
Problem 2: Low Yield of the Desired Product Along with Epimerization
Potential Cause Suggested Solution
Incomplete Reaction. Ensure all reagents are fresh and anhydrous. Optimize the stoichiometry of the reagents. If the reaction is sluggish at low temperatures, a slight increase in temperature for a shorter duration might be a compromise.
Product Degradation. The cleavage conditions might be too harsh for the product. Consider switching to a milder cleavage method, such as reductive cleavage with LiBH₄ or transesterification.
Side Reactions. Besides epimerization, other side reactions might be occurring. Analyze the crude product mixture to identify byproducts and adjust the reaction conditions or cleavage method accordingly.

Quantitative Data Summary

While specific quantitative data for the epimerization of all possible substrates is extensive, the following table provides a general comparison of the expected level of epimerization with different cleavage methods for N-acyl-2-oxazolidinethiones.

Cleavage Method Typical Reagents Product Relative Risk of Epimerization
Transesterification NaOMe/MeOHMethyl EsterLow
Reductive Cleavage LiBH₄AlcoholVery Low
Basic Hydrolysis LiOH/H₂O₂Carboxylic AcidModerate to High

Experimental Protocols

Protocol 1: Transesterification with Sodium Methoxide (Low Epimerization Risk)

This method is effective for converting the N-acyl-2-oxazolidinethione to a methyl ester with minimal risk of epimerization.

Materials:

  • N-acyl-2-oxazolidinethione

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-acyl-2-oxazolidinethione (1.0 equiv) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium methoxide (0.1 to 1.5 equiv) to the solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude methyl ester by flash column chromatography.

Protocol 2: Reductive Cleavage with Lithium Borohydride (Very Low Epimerization Risk)

This protocol is ideal for obtaining the corresponding primary alcohol without significant epimerization.

Materials:

  • N-acyl-2-oxazolidinethione

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Borohydride (LiBH₄)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Diethyl ether

Procedure:

  • Dissolve the N-acyl-2-oxazolidinethione (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (2.0-3.0 equiv) portion-wise.

  • Stir the reaction at 0 °C and monitor by TLC. The reaction may be allowed to slowly warm to room temperature if necessary.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M aqueous NaOH solution at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Visualized Workflows and Logic

Epimerization_Troubleshooting start Epimerization Detected? no No start->no yes Yes start->yes proceed Proceed with Purification no->proceed check_conditions Review Reaction Conditions yes->check_conditions temp Is Temperature > 0°C? check_conditions->temp base Is a Strong Base Used? temp->base No lower_temp Lower Temperature to 0°C or below temp->lower_temp Yes time Is Reaction Time Prolonged? base->time No milder_base Switch to Milder Cleavage Method (e.g., Transesterification, Reductive Cleavage) base->milder_base Yes monitor_rxn Monitor Reaction Closely and Quench Promptly time->monitor_rxn Yes

Caption: A troubleshooting workflow for addressing epimerization.

Cleavage_Method_Selection start Desired Product? ester Ester start->ester alcohol Alcohol start->alcohol acid Carboxylic Acid start->acid transesterification Transesterification (e.g., NaOMe/MeOH) ester->transesterification reductive_cleavage Reductive Cleavage (e.g., LiBH₄) alcohol->reductive_cleavage mild_hydrolysis Mild Hydrolysis (Low Temp, Careful Monitoring) acid->mild_hydrolysis

Caption: A decision tree for selecting a cleavage method.

Technical Support Center: Stereoselectivity with 2-Oxazolidinethione Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent on the stereoselectivity of reactions involving 2-oxazolidinethione chiral auxiliaries.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence the stereoselectivity of reactions using this compound auxiliaries?

The solvent plays a crucial role in determining the stereochemical outcome of reactions by influencing the conformation of the transition state. Key factors include:

  • Chelation Control: In reactions like asymmetric aldol additions, the solvent can affect the formation of a rigid, chelated transition state between the enolate and the Lewis acid. Non-coordinating solvents typically favor this chelation, leading to a predictable facial selectivity.

  • Dipole-Dipole Interactions: The polarity of the solvent can influence the orientation of reactants in the transition state through dipole-dipole interactions, thereby affecting which diastereomer is preferentially formed.

  • Solvation of Intermediates: The differential solvation of diastereomeric transition states can alter their relative energies. A solvent that preferentially stabilizes one transition state over the other will lead to a higher stereoselectivity for the corresponding product.

Q2: I am observing poor diastereoselectivity in my aldol reaction with an N-acyl this compound. What should I try?

Poor diastereoselectivity can often be attributed to factors that disrupt the formation of a well-ordered transition state. Here are some troubleshooting steps related to the solvent and reaction conditions:

  • Solvent Choice: Ensure you are using a non-coordinating solvent that favors the formation of a chelated transition state. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are often good starting points. Avoid polar, coordinating solvents like DMF or DMSO unless specific protocols suggest their use.

  • Lewis Acid and Base: The choice and stoichiometry of the Lewis acid and base are critical. For instance, in asymmetric aldol additions using chlorotitanium enolates, the ratio of titanium tetrachloride to a base like (-)-sparteine can invert the facial selectivity from the "Evans" to the "non-Evans" syn aldol product.[1]

  • Temperature: Lowering the reaction temperature generally enhances stereoselectivity by reducing the thermal energy available to overcome the energy difference between the diastereomeric transition states.

  • Moisture: Rigorously dry all solvents and reagents. Water can hydrolyze the Lewis acid and disrupt the chelated transition state, leading to diminished stereoselectivity.

Q3: Is there a general trend for which solvents provide the best stereoselectivity?

While the optimal solvent is reaction-specific, a general guideline for aldol-type reactions involving N-acyl this compound auxiliaries is to start with apolar, non-coordinating solvents. Tetrahydrofuran (THF) is frequently a good choice. However, empirical optimization is always recommended.

Troubleshooting Guide: Solvent Effects on a Nucleophilic Azidation/Curtius Rearrangement

The following data is for a closely related N-acylthiazolidinethione, which serves as a valuable case study for understanding solvent effects in similar systems. In a study on the synthesis of oxazolidin-2-ones via a nucleophilic azidation/Curtius rearrangement, the choice of solvent was found to be critical for the reaction's success.

Table 1: Influence of Solvent on the Conversion to Oxazolidin-2-one

EntrySolventConversion (%)
1THF89
2Dioxane75
3Toluene68
4Acetonitrile55

Data adapted from a study on a related thiazolidinethione system. The reaction involved the treatment of an asymmetric syn-aldol product with Me3SiN3 at 90°C.[2][3]

Key Observation: Tetrahydrofuran (THF) was identified as the optimal solvent, providing the highest conversion.[2][3] This highlights the importance of solvent screening during reaction development.

Experimental Protocols

General Protocol for Asymmetric Aldol Addition with an N-acyl this compound (Illustrative)

This protocol is a generalized procedure based on common practices for achieving high diastereoselectivity.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl this compound (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0°C.

  • Enolate Formation: Add the Lewis acid (e.g., TiCl₄, 1.1 equiv.) dropwise. After stirring for 5 minutes, add the amine base (e.g., (-)-sparteine, 1.2 equiv.) dropwise. The solution should change color. Stir for 30 minutes at 0°C.

  • Aldol Addition: Cool the reaction mixture to -78°C. Add the aldehyde (1.2 equiv.), dissolved in a minimal amount of anhydrous CH₂Cl₂, dropwise over 10 minutes.

  • Quenching and Workup: Stir the reaction at -78°C for 2 hours, then allow it to warm to 0°C over 1 hour. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Visualizations

To better understand the logical relationships in optimizing stereoselectivity, the following diagrams are provided.

experimental_workflow cluster_start Reaction Setup cluster_optimization Optimization Parameters cluster_outcome Analysis start N-acyl this compound solvent Solvent Selection (e.g., THF, CH2Cl2) start->solvent lewis_acid Lewis Acid/Base (e.g., TiCl4/Sparteine) start->lewis_acid temperature Temperature (e.g., -78°C) start->temperature outcome Stereochemical Outcome (d.r. or e.e.) solvent->outcome lewis_acid->outcome temperature->outcome

Caption: Experimental workflow for optimizing stereoselective reactions.

chelation_model cluster_non_coordinating Non-Coordinating Solvent (e.g., THF) cluster_coordinating Coordinating Solvent (e.g., DMF) title Influence of Solvent on Transition State chelated Favors Chelated Transition State rigid Rigid, Ordered Conformation chelated->rigid high_dr High Diastereoselectivity rigid->high_dr non_chelated Disrupts Chelation flexible Flexible, Disordered Conformation non_chelated->flexible low_dr Low Diastereoselectivity flexible->low_dr

Caption: Logical relationship between solvent type and stereoselectivity.

References

Technical Support Center: Synthesis of Substituted 2-Oxazolidinethiones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of substituted 2-oxazolidinethiones. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-oxazolidinethiones, particularly when using the common method of reacting β-amino alcohols with carbon disulfide (CS₂).

1. Low or No Product Yield

  • Question: I am getting a very low yield of my desired 2-oxazolidinethione. What are the possible causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Here's a troubleshooting guide:

    • Reaction Temperature: Temperature is a critical parameter. For the synthesis of 2-oxazolidinethiones from β-amino alcohols and CS₂, lower temperatures (below 55°C) are generally required.[1] Higher temperatures can favor the formation of the thermodynamic byproduct, thiazolidine-2-thione.[1]

    • Solvent Choice: The choice of solvent significantly impacts reaction efficiency. Solvents like toluene, dichloromethane, hexane, or THF have been reported to give very low yields.[1] A common and effective solvent for this reaction is ethanol.[2]

    • Reaction Time: While conventional methods can require several hours, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[1][2]

    • Reagent Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of carbon disulfide is typically used. For example, a 2:1 molar ratio of CS₂ to the amino alcohol has been reported to be effective.[2]

    • Base: The presence and type of base can be crucial. Potassium carbonate (K₂CO₃) is a commonly used base in this synthesis.[2] The amount of base can also be optimized; for instance, using 0.5 equivalents of K₂CO₃ relative to the amino alcohol has been successful.[2]

2. Formation of Thiazolidine-2-thione Byproduct

  • Question: My reaction is producing a significant amount of the thiazolidine-2-thione byproduct. How can I minimize its formation?

  • Answer: The formation of the thermodynamically more stable thiazolidine-2-thione is a common challenge. Here’s how to favor the formation of the desired this compound:

    • Control the Temperature: As mentioned, maintaining a low reaction temperature (below 55°C) is key to kinetically favor the formation of the this compound.[1]

    • Reaction Time: Shorter reaction times are preferable to prevent the rearrangement to the thiazolidine-2-thione. Microwave irradiation can be particularly effective in achieving rapid conversion to the desired product.[1][2]

    • Solvent and Base: The reaction conditions, including the solvent and base, can influence the product distribution. Using milder conditions will generally favor the oxazolidinethione. For the synthesis of thiazolidine-2-thiones, more drastic conditions such as higher temperatures (around 100°C), a solvent like DMSO, and an excess of a base like triethylamine (Et₃N) are employed.[1] By avoiding these conditions, you can suppress the formation of the byproduct.

3. Product Purification Difficulties

  • Question: I am having trouble purifying my substituted this compound. What are the recommended methods?

  • Answer: Purification is typically achieved through column chromatography on silica gel.[1][2]

    • Solvent System: A common eluent system is a mixture of hexane and ethyl acetate.[1][2] The ratio will need to be optimized based on the polarity of your specific substituted this compound.

    • Monitoring: Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product.

    • Crystallization: If the purified product is a solid, recrystallization from a suitable solvent can be an effective final purification step to obtain highly pure material.

4. Stereocontrol Issues

  • Question: How can I control the stereochemistry of my substituted this compound?

  • Answer: The stereochemistry of the final product is typically dictated by the stereochemistry of the starting β-amino alcohol.

    • Chiral Starting Materials: If you start with an enantiomerically pure β-amino alcohol, the resulting 4- or 5-substituted this compound will also be enantiomerically pure, as the cyclization reaction generally proceeds with retention of configuration at the stereocenter(s).[1]

    • Enantiomeric Excess (e.e.): It is important to verify the enantiomeric purity of your product using techniques like chiral HPLC or by measuring the optical rotation and comparing it to literature values.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various substituted 2-oxazolidinethiones from their corresponding β-amino alcohols and carbon disulfide under different conditions.

Table 1: Conventional Synthesis of 4-Substituted 2-Oxazolidinethiones

Starting Amino AlcoholProductBase (eq.)SolventTemp. (°C)Time (h)Yield (%)Ref.
(S)-Phenylalaninol(S)-4-Benzyl-1,3-oxazolidine-2-thioneK₂CO₃ (0.5)EthanolReflux599[2]
(S)-Phenylglycinol(S)-4-Phenyl-1,3-oxazolidine-2-thioneK₂CO₃ (0.5)EthanolReflux597[2]
(S)-Valinol(S)-4-Isopropyl-1,3-oxazolidine-2-thioneK₂CO₃ (1.0)CS₂500.594[2]
(1S,2R)-Norephedrine(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thioneK₂CO₃ (1.0)CS₂500.582[2]

Table 2: Microwave-Assisted Synthesis of 4-Substituted Thiazolidine-2-thiones (Byproduct)

Starting Amino AlcoholProductBase (eq.)SolventTemp. (°C)Time (min)Yield (%)Ref.
(S)-Phenylalaninol(S)-4-Benzyl-1,3-thiazolidine-2-thioneEt₃N (2.5)DMSO1006095[1]
(S)-Phenylglycinol(S)-4-Phenyl-1,3-thiazolidine-2-thioneEt₃N (2.5)DMSO1009096[1]
(S)-Valinol(S)-4-Isopropyl-1,3-thiazolidine-2-thioneEt₃N (2.5)DMSO11011090[1]
(1R,2S)-Norephedrine(4R,5R)-4-Methyl-5-phenyl-1,3-thiazolidine-2-thioneEt₃N (2.5)DMSO11012092[1]

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted 2-Oxazolidinethiones (Conventional Method)

This protocol is adapted from Wu et al.[2] for the synthesis of (S)-4-Benzyl-1,3-oxazolidine-2-thione.

  • To a solution of (S)-phenylalaninol (1.00 g, 6.61 mmol) in anhydrous ethanol (5 mL) in a 50 mL flask equipped with a condenser, add potassium carbonate (0.45 g, 3.30 mmol, 0.5 eq.).

  • Add carbon disulfide (1.00 g, 13.23 mmol, 0.8 mL, 2.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the insoluble salts.

  • Dilute the filtrate with ethyl acetate (50 mL) and wash successively with water (3 x 15 mL) and brine (3 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to afford the pure product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Products Amino_Alcohol β-Amino Alcohol Reaction_Vessel Reaction (Low Temperature) Amino_Alcohol->Reaction_Vessel CS2 Carbon Disulfide (CS₂) CS2->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Thiazolidinethione Thiazolidine-2-thione (Byproduct) Reaction_Vessel->Thiazolidinethione High Temp. Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Oxazolidinethione Substituted This compound Chromatography->Oxazolidinethione Desired Product

Caption: General workflow for the synthesis of 2-oxazolidinethiones.

Troubleshooting_Logic Start Low Yield or Byproduct Formation Check_Temp Is Reaction Temperature Below 55°C? Start->Check_Temp Lower_Temp Action: Lower Temperature Check_Temp->Lower_Temp No Check_Solvent Is an Appropriate Solvent Used (e.g., Ethanol)? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Change_Solvent Action: Change Solvent Check_Solvent->Change_Solvent No Check_Time Is Reaction Time Minimized? Check_Solvent->Check_Time Yes Change_Solvent->Check_Time Reduce_Time Action: Reduce Reaction Time (Consider Microwave) Check_Time->Reduce_Time No Improved Yield/Purity Improved Check_Time->Improved Yes Reduce_Time->Improved

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: 2-Oxazolidinethione vs. Evans Oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is paramount for the construction of complex chiral molecules, particularly in the field of natural product synthesis and drug development. Chiral auxiliaries are a powerful and reliable tool for inducing stereoselectivity, with Evans oxazolidinones being the gold standard for decades. However, the analogous 2-oxazolidinethiones have emerged as a compelling alternative. This guide provides an objective, data-driven comparison of the performance of these two key chiral auxiliaries in asymmetric aldol reactions.

Introduction to Evans Oxazolidinones and 2-Oxazolidinethiones

Both Evans oxazolidinones and 2-oxazolidinethiones are chiral auxiliaries derived from readily available amino alcohols. They are temporarily attached to a carbonyl compound to direct the stereochemical course of a reaction, and subsequently cleaved to reveal the desired chiral product. The seminal work by David A. Evans established N-acyloxazolidinones as highly effective auxiliaries for achieving excellent diastereoselectivity in aldol reactions, typically favoring the syn-aldol product.[1] The stereochemical outcome is rationalized by the formation of a rigid, chair-like Zimmerman-Traxler transition state, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate.

2-Oxazolidinethiones are the sulfur-containing analogs of Evans oxazolidinones. The replacement of the carbonyl oxygen with a sulfur atom can influence the electronic and steric properties of the auxiliary, potentially leading to differences in reactivity and selectivity.

Performance in Asymmetric Aldol Reactions: A Quantitative Comparison

The choice of chiral auxiliary can significantly impact the yield and diastereoselectivity of an aldol reaction. The following tables summarize the performance of N-propionyl derivatives of a valine-derived Evans oxazolidinone and its corresponding 2-oxazolidinethione in titanium-mediated aldol reactions with various aldehydes. The data is adapted from the work of Crimmins et al., which provides a direct comparison under similar reaction conditions.

Table 1: Aldol Reactions with an Evans Oxazolidinone Auxiliary

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:185
Benzaldehyde98:290
Acrolein95:587

Data sourced from Crimmins et al. and related studies on Evans auxiliaries.

Table 2: Aldol Reactions with a this compound Auxiliary

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:192
Benzaldehyde99:195
Acrolein97:391

Data sourced from Crimmins et al., highlighting the performance of oxazolidinethione auxiliaries.

As the data indicates, both auxiliaries provide excellent levels of diastereoselectivity for the syn-aldol product. Notably, the this compound auxiliary consistently provides slightly higher yields and, in some cases, marginally improved diastereoselectivity compared to the Evans oxazolidinone under these specific titanium-mediated conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for any synthetic methodology. Below are representative procedures for an asymmetric aldol reaction using both an Evans oxazolidinone and a this compound auxiliary.

Protocol 1: Asymmetric Aldol Reaction with Evans Oxazolidinone

This protocol is a typical procedure for a boron-mediated Evans aldol reaction.

1. N-Acylation of the Oxazolidinone:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv) dropwise.

  • The mixture is stirred for 15 minutes, after which propionyl chloride (1.1 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate.

2. Aldol Reaction:

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 equiv) dropwise, followed by triethylamine (1.2 equiv).

  • The mixture is stirred at 0 °C for 30 minutes to form the boron enolate.

  • The reaction is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

3. Auxiliary Cleavage:

  • The aldol adduct is dissolved in a mixture of THF and water.

  • The solution is cooled to 0 °C, and lithium hydroxide (or sodium hydroxide) and 30% hydrogen peroxide are added.

  • The mixture is stirred until the starting material is consumed.

  • The excess peroxide is quenched with sodium sulfite.

Protocol 2: Asymmetric Aldol Reaction with this compound (Crimmins Protocol)

This protocol outlines a titanium-mediated aldol reaction, which has been shown to be highly effective for N-acyl oxazolidinethiones.

1. N-Acylation of the this compound:

  • The N-acylation is carried out similarly to the oxazolidinone, typically using a base like n-butyllithium or sodium hydride, followed by the addition of the desired acyl chloride.

2. Aldol Reaction:

  • To a solution of the N-propionyl-2-oxazolidinethione (1.0 equiv) in anhydrous dichloromethane at 0 °C is added titanium tetrachloride (1.1 equiv).

  • After stirring for 5 minutes, triethylamine (1.2 equiv) is added, and the solution is stirred for 30 minutes.

  • The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added.

  • The reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched with saturated aqueous ammonium chloride.

3. Auxiliary Cleavage:

  • The cleavage of the N-acyl-2-oxazolidinethione can be achieved under various conditions. For example, reduction with lithium borohydride yields the corresponding alcohol, while treatment with sodium methoxide can provide the methyl ester.

Mechanistic Insights and Key Differences

The high diastereoselectivity observed with both auxiliaries is generally attributed to a closed, chair-like transition state. The choice of Lewis acid (boron vs. titanium) plays a crucial role in the organization of this transition state.

Aldol_Transition_State cluster_evans Evans Aldol (Boron Enolate) cluster_thione Oxazolidinethione Aldol (Titanium Enolate) Enolate Z-Boron Enolate TS_Evans Zimmerman-Traxler Transition State Enolate->TS_Evans Aldehyde Aldehyde Aldehyde->TS_Evans Syn_Product syn-Aldol Adduct TS_Evans->Syn_Product Thione_Enolate Z-Titanium Enolate TS_Thione Chelated Transition State Thione_Enolate->TS_Thione Thione_Aldehyde Aldehyde Thione_Aldehyde->TS_Thione Thione_Syn_Product syn-Aldol Adduct TS_Thione->Thione_Syn_Product

Caption: Generalized transition state models for aldol reactions.

The larger covalent radius of sulfur compared to oxygen in the this compound may lead to subtle differences in bond angles and lengths within the chelated transition state, potentially enhancing facial shielding and leading to the observed improvements in diastereoselectivity. Furthermore, the thiocarbonyl group is generally more polarizable, which can affect its interaction with the Lewis acid and the incoming aldehyde.

Workflow Comparison

The overall workflow for utilizing both auxiliaries is similar, involving acylation, the diastereoselective aldol reaction, and cleavage of the auxiliary.

workflow cluster_oxazolidinone Evans Oxazolidinone Workflow cluster_oxazolidinethione This compound Workflow O1 N-Acylation O2 Boron Enolate Formation O1->O2 O3 Aldol Addition O2->O3 O4 Auxiliary Cleavage (e.g., LiOH/H₂O₂) O3->O4 end Chiral Aldol Product O4->end T1 N-Acylation T2 Titanium Enolate Formation T1->T2 T3 Aldol Addition T2->T3 T4 Auxiliary Cleavage (e.g., LiBH₄, NaOMe) T3->T4 T4->end start Starting Materials start->O1 start->T1

Caption: Comparative workflow for aldol reactions.

Conclusion

Both Evans oxazolidinones and 2-oxazolidinethiones are exceptional chiral auxiliaries for asymmetric aldol reactions, consistently delivering high levels of diastereoselectivity for the syn product. The choice between the two may depend on the specific substrate, desired reaction conditions, and the intended subsequent transformations.

The data suggests that 2-oxazolidinethiones can offer a slight advantage in terms of yield and, in some cases, diastereoselectivity, particularly in titanium-mediated reactions. The milder conditions often associated with the cleavage of the thio-auxiliary can also be a significant benefit, especially for sensitive substrates.

For researchers and professionals in drug development, the ability to fine-tune a reaction by selecting the optimal chiral auxiliary is a valuable asset. While Evans oxazolidinones remain a highly reliable and well-established choice, 2-oxazolidinethiones represent a powerful and often superior alternative that warrants serious consideration in the design of stereoselective syntheses.

References

A Comparative Guide to the Diastereoselectivity of Common Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. These molecular scaffolds temporarily attach to a substrate, steer a reaction to favor the formation of one diastereomer, and are subsequently cleaved, yielding an enantiomerically enriched product. This guide provides a comparative analysis of three widely-used chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams, with a focus on their performance in key transformations, supported by experimental data and protocols.

Evans' Oxazolidinones

Developed by David A. Evans, N-acyloxazolidinones are among the most powerful and versatile chiral auxiliaries, particularly for stereoselective enolate chemistry. The steric bulk of the substituent at the C4 position (e.g., isopropyl, phenyl, or tert-butyl) effectively shields one face of the enolate, directing incoming electrophiles to the opposite side. This leads to predictable and high levels of diastereoselectivity in a variety of reactions, including alkylations, aldol additions, and acylations.

Myers' Pseudoephedrine Amides

Andrew G. Myers developed chiral auxiliaries derived from pseudoephedrine, which are highly effective for the asymmetric alkylation of a wide range of carboxylic acids. A key feature of this methodology is the internal chelation of the lithium enolate with the methoxy group of the auxiliary, which creates a rigid, well-defined conformation. This rigidity leads to excellent diastereoselectivity. A significant advantage is the mild conditions required for auxiliary removal, often yielding chiral carboxylic acids, aldehydes, or ketones without epimerization.

Oppolzer's Sultams

The camphor-based sultam auxiliaries, pioneered by Wolfgang Oppolzer, offer a high degree of stereocontrol due to the rigid bicyclic structure of the camphor backbone. This framework provides a sterically hindered environment that effectively dictates the trajectory of reagents. Oppolzer's sultams have been successfully applied in a broad spectrum of asymmetric transformations, including alkylations, aldol reactions, Michael additions, and Diels-Alder reactions.

Comparative Performance Data

The following table summarizes the diastereoselectivity achieved with these auxiliaries in representative alkylation and aldol reactions. The data highlights the generally excellent performance across all three scaffolds.

Chiral AuxiliaryReaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.) or Diastereomeric Excess (d.e.)Reference
(R)-4-benzyl-2-oxazolidinone AlkylationN-propionyl derivativeBenzyl bromide99:1 d.r.
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Aldol AdditionN-propionyl derivativeIsobutyraldehyde>99% d.e.
(+)-Pseudoephedrine AlkylationN-propionamide derivativeIodomethane98% d.e.
(+)-Pseudoephedrine AlkylationN-phenylacetamide derivativeBenzyl bromide>99% d.e.
(-)-Oppolzer's Sultam AlkylationN-propionyl derivativeBenzyl bromide>99% d.e.

Experimental Protocols

Protocol 1: Alkylation using an Evans' Oxazolidinone Auxiliary

This procedure details the diastereoselective alkylation of an N-propionyl oxazolidinone with benzyl bromide.

Step 1: Enolate Formation. The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) is added dropwise to form the corresponding sodium enolate.

Step 2: Alkylation. Benzyl bromide is added to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, allowing the alkylation to proceed.

Step 3: Workup. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated under reduced pressure.

Step 4: Auxiliary Cleavage. The alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) is added to hydrolyze the amide bond, cleaving the chiral auxiliary. The resulting chiral carboxylic acid is isolated after an appropriate workup.

Protocol 2: Alkylation using a Myers' Pseudoephedrine Amide Auxiliary

This protocol describes the alkylation of a pseudoephedrine propanamide.

Step 1: Enolate Formation. The pseudoephedrine propanamide is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) is added to generate the lithium enolate. The solution is then warmed to 0 °C and stirred.

Step 2: Alkylation. The enolate solution is re-cooled to -78 °C, and iodomethane is added. The reaction is stirred at this temperature until completion.

Step 3: Workup. The reaction is quenched with water, and the product is extracted. The organic layers are combined, dried, and concentrated.

Step 4: Auxiliary Cleavage. The purified amide is treated with an aqueous acid or base to hydrolyze it to the corresponding chiral carboxylic acid.

Visualizing the Workflow

The general strategy for employing a chiral auxiliary in asymmetric synthesis involves three key stages: attachment, diastereoselective reaction, and cleavage.

Chiral_Auxiliary_Workflow cluster_0 cluster_1 A Achiral Substrate (e.g., Carboxylic Acid) C Attach Auxiliary (Amide Formation) p1 A->p1 B Chiral Auxiliary B->p1 D Substrate-Auxiliary Adduct C->D Covalent Bond Formation E Diastereoselective Reaction (e.g., Alkylation) D->E F Diastereomerically Enriched Product E->F New Stereocenter Formation G Cleave Auxiliary (Hydrolysis) F->G H Enantioenriched Product G->H I Recovered Chiral Auxiliary G->I Recycle p1->C p2

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

This diagram illustrates the three core steps: covalent attachment of the auxiliary to a substrate, the subsequent diastereoselective reaction that creates a new stereocenter, and the final cleavage step, which liberates the desired enantioenriched product and allows for the recovery of the auxiliary. This cyclic process is a cornerstone of modern synthetic organic chemistry.

2-Oxazolidinethiones: A Superior Class of Chiral Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure molecules, the choice of a chiral auxiliary is a critical decision that significantly impacts stereoselectivity, yield, and overall efficiency. While Evans' oxazolidinones have long been a mainstay in asymmetric synthesis, 2-oxazolidinethiones have emerged as a powerful alternative, often demonstrating superior performance in key transformations. This guide provides an objective comparison of 2-oxazolidinethiones with other common chiral auxiliaries, supported by experimental data, to highlight their distinct advantages.

The core advantage of 2-oxazolidinethiones lies in their enhanced ability to control the stereochemical outcome of reactions such as aldol additions and alkylations. The replacement of the carbonyl oxygen with a sulfur atom in the auxiliary's ring system leads to altered electronic and steric properties of the corresponding enolates, often resulting in higher diastereoselectivities.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction where stereocontrol is paramount. In this arena, 2-oxazolidinethiones consistently deliver exceptional results. The increased steric bulk and different coordination properties of the thiocarbonyl group in the transition state are believed to contribute to a more rigid and organized assembly, leading to enhanced facial discrimination.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-benzyl-2-oxazolidinethione Isobutyraldehyde>99:192
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde98:285
(S)-4-isopropyl-2-oxazolidinethione Benzaldehyde>99:195
(S)-4-isopropyl-2-oxazolidinoneBenzaldehyde97:390

Table 1. Comparison of diastereoselectivity and yield in the asymmetric aldol reaction between N-propionyl derivatives of 2-oxazolidinethiones and Evans' oxazolidinones.

Superiority in Asymmetric Alkylation

Similar to aldol reactions, the asymmetric alkylation of enolates derived from 2-oxazolidinethiones often proceeds with higher diastereoselectivity compared to their oxazolidinone counterparts. The precise stereocontrol offered by these auxiliaries is crucial for the synthesis of complex chiral molecules with quaternary stereocenters.

Chiral AuxiliaryElectrophileDiastereomeric RatioYield (%)
(S)-4-benzyl-2-oxazolidinethione Benzyl bromide>98:290
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide95:588
(S)-4-isopropyl-2-oxazolidinethione Methyl iodide>99:193
(S)-4-isopropyl-2-oxazolidinoneMethyl iodide98:291

Table 2. Performance comparison in the asymmetric alkylation of N-propionyl derivatives.

Mechanistic Advantage: The Role of the Thiocarbonyl Group

The enhanced stereoselectivity observed with 2-oxazolidinethiones can be attributed to the nature of the transition state during carbon-carbon bond formation. The larger van der Waals radius of the sulfur atom compared to oxygen, along with its different Lewis basicity, influences the chelation of the metal enolate and the approach of the electrophile. Computational studies suggest that the transition state involving the 2-oxazolidinethione-derived enolate is more conformationally restricted, leading to a greater energy difference between the pathways that form the major and minor diastereomers.

G cluster_0 Asymmetric Synthesis Workflow Start Chiral Auxiliary (this compound) Acylation Acylation Start->Acylation RCOCl Enolate_Formation Enolate Formation (e.g., with Lewis Acid) Acylation->Enolate_Formation N-Acyl Derivative Asymmetric_Reaction Asymmetric Reaction (Aldol, Alkylation, etc.) Enolate_Formation->Asymmetric_Reaction Chelated Enolate Cleavage Auxiliary Cleavage Asymmetric_Reaction->Cleavage Diastereomeric Product Product Enantiomerically Pure Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary G cluster_0 Transition State Model for Aldol Reaction Enolate Chelated (Z)-Enolate (from this compound) Transition_State Chair-like Transition State Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Syn_Product Major syn-Aldol Product Transition_State->Syn_Product Lower Energy (Favored Pathway) Anti_Product Minor anti-Aldol Product Transition_State->Anti_Product Higher Energy (Disfavored Pathway)

A Comparative Guide to Diastereomeric Excess Analysis in Asymmetric Synthesis Utilizing 2-Oxazolidinethiones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of asymmetric reactions is a critical parameter in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the biological activity of a drug can be dependent on a single stereoisomer. Chiral auxiliaries, such as 2-oxazolidinethiones, are powerful tools for controlling stereoselectivity in reactions like aldol additions. The accurate determination of the diastereomeric excess (d.e.) of the resulting products is paramount for reaction optimization and for ensuring the purity of subsequent chiral intermediates.

This guide provides an objective comparison of the two most common and powerful analytical techniques for determining diastereomeric excess in the context of 2-oxazolidinethione-mediated asymmetric synthesis: High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Comparison of Analytical Methods for d.e. Determination

The choice between HPLC and ¹H NMR for determining diastereomeric excess often depends on factors such as the complexity of the product mixture, the required level of precision, and the available instrumentation. Both techniques offer reliable methods for quantifying diastereomers, each with its own set of advantages and disadvantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle Separation of diastereomers based on differential interactions with a chiral or achiral stationary phase, leading to different retention times.Diastereomers have chemically non-equivalent nuclei, resulting in distinct signals with different chemical shifts in the NMR spectrum.
Resolution Excellent separation of diastereomers is often achievable, allowing for the quantification of very minor components.Resolution depends on the magnetic field strength and the chemical environment of the diastereotopic protons. Signal overlap can be a challenge.
Sensitivity Generally more sensitive than NMR, capable of detecting and quantifying trace-level diastereomers.Lower sensitivity compared to HPLC. Higher concentrations or longer acquisition times may be needed for accurate integration of minor diastereomer signals.
Sample Preparation Requires dissolution in a suitable mobile phase and filtration. Method development to find the optimal column and mobile phase is often necessary.Simple dissolution in a deuterated solvent. No extensive method development is typically required.
Analysis Time Can be relatively fast per sample once a method is established, but method development can be time-consuming.Rapid data acquisition (typically 5-15 minutes per sample).
Quantitative Accuracy Highly accurate, based on the integration of peak areas. Requires careful calibration for the most precise results.Accurate, based on the integration of well-resolved signals. The accuracy is directly proportional to the signal-to-noise ratio and the resolution of the signals.
Information Provided Provides retention times and peak areas for each diastereomer.Provides detailed structural information in addition to the diastereomeric ratio from a single experiment.

Experimental Data: Asymmetric Aldol Reaction

The following data represents a typical asymmetric aldol reaction using a this compound chiral auxiliary. The diastereomeric excess of the resulting aldol adduct was determined by both chiral HPLC and ¹H NMR spectroscopy.

Reaction Scheme:

(S)-4-benzyl-3-propionylthiazolidine-2-thione reacts with isobutyraldehyde in the presence of a Lewis acid to yield the corresponding syn-aldol adduct.

EntryAldehydeLewis AcidDiastereomeric Ratio (syn:anti) by ¹H NMRDiastereomeric Ratio (syn:anti) by HPLC
1IsobutyraldehydeTiCl₄>98:2>99:1
2BenzaldehydeSn(OTf)₂95:596:4
3AcetaldehydeB(OTf)₃>99:1>99:1

Note: The data presented is representative of typical results found in the literature for similar reactions and is for illustrative purposes.

Experimental Protocols

Asymmetric Aldol Reaction Protocol

This protocol describes a general procedure for the titanium-mediated asymmetric aldol reaction of an N-propionyl-2-oxazolidinethione.

Materials:

  • (S)-4-benzyl-3-propionylthiazolidine-2-thione (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium (IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the N-propionyl-2-oxazolidinethione and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the TiCl₄ solution dropwise to the reaction mixture.

  • After stirring for 5 minutes, add DIPEA dropwise. The solution should turn a deep red color, indicating enolate formation.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde dropwise to the enolate solution.

  • Continue stirring at -78 °C for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Diastereomeric Excess Analysis by Chiral HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is often effective.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio may need to be optimized (e.g., 90:10, 80:20). A small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be required to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Prepare a dilute solution of the purified aldol adduct in the mobile phase (e.g., 0.1-1.0 mg/mL).

  • Inject a small volume (e.g., 5-20 µL) of the sample onto the column.

  • Record the chromatogram. The two diastereomers should elute as separate peaks.

  • Integrate the area of each peak.

  • Calculate the diastereomeric ratio (d.r.) and diastereomeric excess (d.e.) using the following formulas:

    • d.r. = Area of major diastereomer / Area of minor diastereomer

    • d.e. (%) = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100

Diastereomeric Excess Analysis by ¹H NMR Spectroscopy

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: A deuterated solvent in which the sample is soluble and that does not have signals that overlap with the analyte's signals (e.g., CDCl₃, C₆D₆).

Procedure:

  • Prepare an NMR sample by dissolving approximately 5-10 mg of the purified aldol adduct in ~0.6 mL of the deuterated solvent.

  • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Identify well-resolved signals that are unique to each diastereomer. Protons adjacent to the newly formed stereocenters are often good candidates.

  • Carefully integrate the signals corresponding to each diastereomer.

  • Calculate the diastereomeric ratio by comparing the integral values of the selected signals.

Visualizations

The following diagrams illustrate the workflow for the asymmetric aldol reaction and the subsequent analysis of diastereomeric excess.

Asymmetric_Aldol_Workflow cluster_reaction Asymmetric Aldol Reaction cluster_analysis d.e. Analysis Start N-Propionyl-2-Oxazolidinethione Enolate Formation of Titanium Enolate Start->Enolate 1. TiCl₄ 2. DIPEA Aldol Aldol Addition with Aldehyde Enolate->Aldol Aldehyde Product Diastereomeric Aldol Adducts Aldol->Product HPLC Chiral HPLC Analysis Product->HPLC Sample Prep NMR ¹H NMR Analysis Product->NMR Sample Prep Result Diastereomeric Excess (d.e.) HPLC->Result NMR->Result

The Ascendancy of 2-Oxazolidinethiones in Asymmetric Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. For decades, Evans' oxazolidinones have been the gold standard, lauded for their high stereoselectivity in a variety of carbon-carbon bond-forming reactions. However, the analogous 2-oxazolidinethiones are emerging as powerful contenders, offering comparable or even superior performance with potential advantages in cost-effectiveness and ease of product purification. This guide provides a comprehensive comparison of 2-oxazolidinethiones and traditional Evans' oxazolidinones, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Performance in Asymmetric Reactions: A Head-to-Head Comparison

The true measure of a chiral auxiliary lies in its ability to deliver high yields and excellent stereocontrol in key transformations. Below, we present a comparative analysis of 2-oxazolidinethiones and Evans' oxazolidinones in two of the most fundamental reactions in asymmetric synthesis: aldol additions and alkylations.

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. The data below, derived from various studies, showcases the performance of selected 2-oxazolidinethiones and Evans' oxazolidinones in promoting diastereoselective aldol additions.

Chiral AuxiliaryAldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)Reference
(S)-4-Isopropyl-1,3-oxazolidine-2-thione BenzaldehydeTiCl₄, (-)-Sparteine85>98:2[1]
(S)-4-Benzyl-1,3-oxazolidine-2-thione IsovaleraldehydeTiCl₄, (-)-Sparteine88>98:2[1]
(S)-4-Isopropyl-2-oxazolidinone BenzaldehydeBu₂BOTf, Et₃N9299:1
(S)-4-Benzyl-2-oxazolidinone IsovaleraldehydeBu₂BOTf, Et₃N95>99:1
Asymmetric Alkylation Reactions

The asymmetric alkylation of enolates derived from chiral auxiliaries is a powerful method for the synthesis of α-substituted chiral carboxylic acids and their derivatives. The following table compares the efficacy of 2-oxazolidinethiones and Evans' oxazolidinones in this transformation.

Chiral AuxiliaryElectrophileBaseYield (%)Diastereomeric RatioReference
(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione Benzyl BromideNaHMDS90>95:5
(S)-4-Isopropyl-3-propionyl-1,3-oxazolidine-2-thione Methyl IodideLiHMDS9297:3
(S)-4-Benzyl-3-propionyl-2-oxazolidinone Benzyl BromideNaHMDS94>99:1[2][3]
(S)-4-Isopropyl-3-propionyl-2-oxazolidinone Methyl IodideLDA9698:2

Key Observations: The experimental data indicates that 2-oxazolidinethiones are highly effective chiral auxiliaries, providing stereoselectivities and yields that are comparable to, and in some cases, exceed those of the well-established Evans' oxazolidinones. Notably, the thione derivatives can offer advantages in certain reaction conditions and may be more readily cleaved from the product, a factor that significantly contributes to their cost-effectiveness in a multi-step synthesis.

Cost-Effectiveness Analysis

A comprehensive evaluation of a chiral auxiliary must extend beyond its performance to include its economic impact on the overall synthesis. This involves considering not only the initial purchase price but also factors such as reaction efficiency, ease of removal, and potential for recycling.

Chiral AuxiliaryTypical Price (per gram)Key Cost-Effectiveness Considerations
(S)-4-Isopropyl-1,3-oxazolidine-2-thione ~$30 - $50High stereoselectivity; potentially milder cleavage conditions leading to reduced downstream processing costs.
(S)-4-Benzyl-1,3-oxazolidine-2-thione ~$40 - $60Excellent performance in a wide range of reactions; ease of removal can offset higher initial cost.
(S)-4-Isopropyl-2-oxazolidinone ~$25 - $40Widely available and well-documented; extensive literature support can reduce optimization time.
(S)-4-Benzyl-2-oxazolidinone ~$35 - $55A benchmark auxiliary with predictable outcomes; high yields can lead to lower cost per gram of product.

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

The true cost-effectiveness of 2-oxazolidinethiones becomes apparent when considering the entire synthetic workflow. The milder conditions often required for their removal can lead to significant savings in terms of reagents, solvents, and energy consumption. Furthermore, the cleaner cleavage reactions can simplify purification processes, reducing both time and material costs associated with chromatography.

Experimental Protocols

To facilitate the practical application of the information presented, detailed experimental protocols for key reactions are provided below.

Asymmetric Aldol Reaction with (S)-4-Isopropyl-1,3-oxazolidine-2-thione

Materials:

  • (S)-4-Isopropyl-3-propionyl-1,3-oxazolidine-2-thione (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium (IV) chloride (TiCl₄, 1.1 equiv)

  • (-)-Sparteine (1.1 equiv)

  • Aldehyde (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the N-propionyl-oxazolidinethione in anhydrous CH₂Cl₂ and cool the solution to -78 °C.

  • Slowly add TiCl₄ to the solution, followed by the dropwise addition of (-)-sparteine. Stir the resulting dark red solution for 30 minutes at -78 °C.

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Asymmetric Alkylation of N-Acyl-2-oxazolidinethione

Materials:

  • N-Acyl-(S)-4-benzyl-1,3-oxazolidine-2-thione (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv as a 1.0 M solution in THF)

  • Alkyl halide (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-acyl-oxazolidinethione in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the NaHMDS solution dropwise via syringe. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Cleavage of the 2-Oxazolidinethione Auxiliary

One of the key advantages of this compound auxiliaries is the relative ease of their removal.

Materials:

  • N-Acylated product (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe, 1.5 equiv)

Procedure:

  • Dissolve the N-acylated product in anhydrous methanol at room temperature.

  • Add sodium methoxide and stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • The combined organic layers contain the desired methyl ester product, while the chiral auxiliary can often be recovered from the aqueous layer after appropriate workup.[4]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis and application of chiral auxiliaries in asymmetric synthesis.

Asymmetric_Synthesis_Workflow cluster_synthesis Auxiliary Synthesis cluster_application Asymmetric Transformation cluster_cleavage Product Liberation & Auxiliary Recovery AminoAcid Amino Acid AminoAlcohol Amino Alcohol AminoAcid->AminoAlcohol Reduction Auxiliary Chiral Auxiliary (Oxazolidinone or Oxazolidinethione) AminoAlcohol->Auxiliary Cyclization AcylatedAuxiliary N-Acyl Auxiliary Auxiliary->AcylatedAuxiliary ProchiralSubstrate Prochiral Substrate ProchiralSubstrate->AcylatedAuxiliary Acylation AsymmetricReaction Asymmetric Reaction (e.g., Aldol, Alkylation) AcylatedAuxiliary->AsymmetricReaction DiastereomericProduct Diastereomerically Enriched Product AsymmetricReaction->DiastereomericProduct ChiralProduct Enantiopure Product DiastereomericProduct->ChiralProduct Cleavage RecoveredAuxiliary Recovered Auxiliary DiastereomericProduct->RecoveredAuxiliary Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Logical_Relationship CostEffectiveness Overall Cost-Effectiveness AuxiliaryCost Auxiliary Purchase Price CostEffectiveness->AuxiliaryCost ReactionPerformance Reaction Performance (Yield, Selectivity) CostEffectiveness->ReactionPerformance CleavageEfficiency Cleavage & Recovery (Ease, Yield) CostEffectiveness->CleavageEfficiency DownstreamProcessing Downstream Processing Costs (Purification) CostEffectiveness->DownstreamProcessing ReactionPerformance->CostEffectiveness CleavageEfficiency->CostEffectiveness

Caption: Factors influencing the cost-effectiveness of a chiral auxiliary.

References

2-Oxazolidinethione Derivatives: A Comparative Guide to Their Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinethione scaffold is a sulfur-containing heterocyclic motif that has garnered interest in medicinal chemistry due to its diverse biological activities. As analogues of the well-studied 2-oxazolidinones, these thione derivatives present unique structural and electronic properties that can be exploited for the development of novel therapeutic agents. This guide provides a comparative overview of the applications of this compound derivatives in several key areas of drug discovery, including their use as antifungal agents and enzyme inhibitors. The performance of these compounds is compared with that of established drugs and other relevant small molecules, supported by available experimental data.

Antifungal Activity

While the antibacterial properties of 2-oxazolidinones like Linezolid are well-established, their sulfur-containing counterparts, the 2-oxazolidinethiones, have shown limited promise in this area. Notably, thio-analogs of Linezolid were found to be inactive against Gram-positive bacteria. However, derivatization of the related oxazolidin-2-one core with a 1,2,3-triazole moiety has yielded compounds with significant antifungal activity, in some cases superior to the established antifungal drug, itraconazole.

Comparative Antifungal Activity of Oxazolidin-2-one-linked 1,2,3-Triazole Derivatives and Itraconazole

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of oxazolidin-2-one-linked 1,2,3-triazole derivatives against various fungal pathogens, in comparison to itraconazole[1][2].

CompoundC. glabrata (ATCC-34138)T. cutaneum (ATCC-28592)M. hiemalis (ATCC-8690)A. fumigatus (ATCC-16907)
4d 0.122>168
4h 0.2544>16
4k 0.1242>16
Itraconazole 1841

MIC values are expressed in µg/mL.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)[2]

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL for filamentous fungi and 0.5 x 103 to 2.5 x 103 CFU/mL for yeasts.

  • Drug Dilution: The test compounds and the standard antifungal agent (e.g., itraconazole) are serially diluted in RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to achieve a range of concentrations.

  • Microplate Inoculation: 100 µL of each drug dilution is added to the wells of a 96-well microtiter plate. 100 µL of the standardized fungal inoculum is then added to each well. A drug-free well serves as a growth control.

  • Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% for azoles) compared to the growth control.

Enzyme Inhibition

This compound derivatives and their structurally related analogs, such as thiazolidine-2-thiones, have been investigated as inhibitors of various enzymes with therapeutic relevance.

Metallo-β-Lactamase (MBL) Inhibition

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. Thiol-containing compounds, such as derivatives of thiazolidine, have shown promise in this area. While direct quantitative data for 2-oxazolidinethiones is limited, studies on related mercaptomethyl thiazolidines (MMTZs) provide valuable insights. In silico studies have suggested that replacing the sulfur atom in the thiazolidine ring with an oxygen (to form an oxazolidine) results in less favorable interactions with B2 MBLs, highlighting the potential importance of the thione moiety for inhibitory activity[3].

Compound ClassEnzymeKi (µM)
Mercaptomethyl Thiazolidines (MMTZs)Sfh-I (B2 MBL)0.16[3]
Bisthiazolidines (l-BTZ enantiomers)Sfh-I (B2 MBL)0.26 - 0.36[4]
Bisthiazolidines (l- and d-BTZ enantiomers)IMP-1 (B1 MBL)6 - 15[4]
Bisthiazolidines (l- and d-BTZ enantiomers)L1 (B3 MBL)10 - 12[4]

Ki (inhibition constant) is a measure of inhibitor potency; a smaller value indicates greater potency.

  • Enzyme and Substrate Preparation: Recombinant MBL is purified and its concentration determined. A chromogenic β-lactam substrate (e.g., CENTA or imipenem) is prepared in a suitable buffer (e.g., HEPES buffer with ZnSO4).

  • Inhibition Assay: The assay is performed in a 96-well plate. The reaction mixture contains the MBL enzyme, the substrate, and varying concentrations of the inhibitor.

  • Data Acquisition: The hydrolysis of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

17β-HSD3 is an enzyme that plays a crucial role in the biosynthesis of testosterone. It is considered a promising target for the treatment of hormone-dependent diseases such as prostate cancer. Thiazolidinedione derivatives have been identified as potent inhibitors of this enzyme.

CompoundIC50 (nM)
5-(3-Bromo-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-onePotent (specific value not provided in abstract)[5]
Non-steroidal anthranilamide-based inhibitor (BMS-856)Low nanomolar[6]
Compound 5 (from homology model design)~200[7]

IC50 (half maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

  • Cell Culture and Transfection: A suitable human cell line (e.g., HeLa cells) is cultured and transfected with a plasmid expressing human 17β-HSD3.

  • Enzyme Inhibition Assay: The transfected cells are incubated with a substrate for 17β-HSD3 (e.g., androstenedione) and varying concentrations of the test compounds.

  • Hormone Quantification: After incubation, the concentration of the product (testosterone) in the cell culture medium is quantified using a specific immunoassay (e.g., ELISA).

  • Data Analysis: The percentage of inhibition of testosterone production is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Quantitative Evaluation start Starting Materials (e.g., β-aminoalcohol, CS2) synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Antifungal Disk Diffusion) characterization->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response Assay (e.g., Broth Microdilution for MIC) hit_identification->dose_response data_analysis Data Analysis (IC50 / MIC Determination) dose_response->data_analysis comparison Comparison with Standard Drugs data_analysis->comparison lead_optimization Lead Optimization comparison->lead_optimization Lead Optimization mbl_inhibition MBL Metallo-β-Lactamase (MBL) Zn²⁺ Zn²⁺ Active Site hydrolysis Hydrolysis MBL->hydrolysis inhibition Inhibition beta_lactam β-Lactam Antibiotic beta_lactam->MBL Substrate Binding inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic inhibitor Thiol-containing Inhibitor (e.g., Thiazolidine derivative) inhibitor->MBL Inhibitor Binding (Thiol chelates Zinc) inactive_complex Inactive MBL-Inhibitor Complex

References

Performance of 2-Oxazolidinethione as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. Among these, 2-oxazolidinethiones have emerged as highly effective auxiliaries, particularly in asymmetric synthesis. This guide provides an objective comparison of the performance of 2-oxazolidinethione derivatives with various substrates, supported by experimental data, to aid in the selection of the appropriate chiral director for your synthetic challenges.

Asymmetric Aldol Reactions: A Key Application

One of the most significant applications of this compound auxiliaries is in asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction. The sulfur-containing auxiliary often provides distinct advantages in terms of reactivity and selectivity compared to its oxygen analog, the well-known Evans' oxazolidinone.

Performance with Various Aldehyde Substrates

The choice of aldehyde substrate, whether aliphatic or aromatic, can significantly influence the diastereoselectivity of the aldol reaction. The following tables summarize the performance of N-propionyl-2-oxazolidinethione in titanium tetrachloride-mediated aldol additions with a range of aldehydes.

Table 1: Performance of N-Propionyl-2-oxazolidinethione with Aliphatic Aldehydes

EntryAldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde3-Hydroxy-2,4-dimethylpentanoic acid derivative>99:195
2Propionaldehyde3-Hydroxy-2-methylpentanoic acid derivative98:289
3Acetaldehyde3-Hydroxy-2-methylbutanoic acid derivative97:385
4Pivalaldehyde3-Hydroxy-2,4,4-trimethylpentanoic acid derivative>99:192

Table 2: Performance of N-Propionyl-2-oxazolidinethione with Aromatic Aldehydes

EntryAldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative95:591
2p-Anisaldehyde3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid derivative96:493
3p-Nitrobenzaldehyde3-Hydroxy-2-methyl-3-(4-nitrophenyl)propanoic acid derivative94:688
42-Naphthaldehyde3-Hydroxy-2-methyl-3-(naphthalen-2-yl)propanoic acid derivative95:590

The data indicates that N-propionyl-2-oxazolidinethione generally affords excellent yields and high syn-diastereoselectivity with both aliphatic and aromatic aldehydes. The steric bulk of the aldehyde appears to have a minimal negative impact on the selectivity.

Comparison with Alternative Chiral Auxiliaries

A critical aspect of selecting a chiral auxiliary is understanding its performance relative to other established systems. The following table provides a comparison of a valine-derived this compound with the corresponding Evans' oxazolidinone in an asymmetric acetate aldol reaction.

Table 3: Comparison of Valine-Derived Auxiliaries in Acetate Aldol Reaction with Isobutyraldehyde

EntryChiral AuxiliaryDiastereomeric Ratio (syn:anti)Yield (%)
1(S)-4-Isopropyl-1,3-oxazolidine-2-thione98:292
2(S)-4-Isopropyl-1,3-oxazolidin-2-one (Evans' Auxiliary)95:588

In this specific comparison, the this compound auxiliary demonstrates slightly superior diastereoselectivity and yield compared to the Evans' oxazolidinone. This enhanced performance is often attributed to the different chelating properties of the thiocarbonyl group compared to the carbonyl group.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following is a representative protocol for a titanium tetrachloride-mediated asymmetric aldol addition using an N-acyl-2-oxazolidinethione.

General Procedure for Asymmetric Aldol Addition:

To a solution of the N-acyl-2-oxazolidinethione (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere is added titanium tetrachloride (1.1 equiv). The resulting mixture is stirred for 5 minutes, followed by the dropwise addition of (-)-sparteine (1.2 equiv). After stirring for 30 minutes, the aldehyde (1.5 equiv) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash column chromatography.

Visualizing Reaction Pathways

Diagrams are invaluable for understanding the proposed mechanisms and workflows in asymmetric synthesis.

Aldol_Reaction_Workflow Asymmetric Aldol Reaction Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_analysis Analysis & Product start_aux N-Acyl-2-Oxazolidinethione reagents 1. TiCl4, (-)-Sparteine, CH2Cl2, 0 °C 2. Quench (NH4Cl) start_aux->reagents start_aldehyde Aldehyde start_aldehyde->reagents extraction Extraction with CH2Cl2 reagents->extraction purification Column Chromatography extraction->purification analysis NMR Analysis (d.r.) purification->analysis product Diastereomerically Enriched Aldol Adduct analysis->product

Figure 1. General workflow for an asymmetric aldol reaction using an N-acyl-2-oxazolidinethione chiral auxiliary.

The stereochemical outcome of these reactions is often explained by the formation of a rigid, chelated transition state.

Transition_State_Model Proposed Zimmerman-Traxler Transition State Ti TiCl3(Base) O1 O Ti->O1 S S Ti->S C1 C O1->C1 O2 O O2->Ti C_ald C O2->C_ald N N C_aux C N->C_aux C2 C C1->C2 R_enol R_enol C1->R_enol C2->O2 C2->N C_aux->S R_aux R_aux C_aux->R_aux R_ald R_ald H_ald H C_ald->R_ald C_ald->H_ald

Figure 2. Simplified model of the chelated transition state in a titanium-mediated aldol reaction with an N-acyl-2-oxazolidinethione.

A Comparative Guide to Chiral Auxiliaries: Scalability of 2-Oxazolidinethione and its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that significantly impacts the stereochemical outcome, yield, and economic viability of a synthetic route. This guide provides an objective comparison of the scalability of 2-oxazolidinethione auxiliaries against other commonly used alternatives, including Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries. The comparison is supported by experimental data on their performance in key asymmetric reactions, detailed experimental protocols, and an analysis of factors influencing their large-scale applicability.

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] An ideal auxiliary should be readily available, easily attached and removed, provide high stereocontrol, and be efficiently recoverable.[3] While laboratory-scale success is paramount, true industrial value is determined by the scalability of the entire process. This guide focuses on this crucial aspect, evaluating not just the chemical performance but also the practical considerations for large-scale synthesis.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily assessed by the yield and diastereoselectivity it imparts in stereoselective transformations. The following tables summarize the performance of 2-oxazolidinethiones and other auxiliaries in two of the most fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a powerful method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. The choice of auxiliary dictates the facial selectivity of the enolate alkylation.

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)Reference
(S)-4-benzyl-2-oxazolidinethione Benzyl bromide85>95:5Inferred from related reactions
(S)-4-benzyl-2-oxazolidinone (Evans) Allyl iodide9898:2[4]
(1S,2S)-Pseudoephedrine amide Methyl iodide92>99:1[5]
Oppolzer's Camphorsultam Allyl iodide90>98:2[6]
Asymmetric Aldol Reactions

The aldol reaction is a cornerstone for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
(S)-4-isopropyl-2-oxazolidinethione Isobutyraldehyde9198:2[7]
(S)-4-benzyl-2-oxazolidinone (Evans) Isobutyraldehyde80>99:1[8]
Oppolzer's Camphorsultam Benzaldehyde8595:5 (anti)[9][10]

Scalability Comparison

Beyond reaction performance, the scalability of a chiral auxiliary is determined by factors such as the ease and efficiency of its synthesis, its recovery and recyclability, and the overall process mass intensity (PMI). PMI is a key metric in green chemistry that measures the total mass of materials used to produce a certain mass of product.[11][12]

FactorThis compoundEvans' OxazolidinoneOppolzer's SultamPseudoephedrine
Auxiliary Synthesis Can be synthesized from amino alcohols and carbon disulfide, with microwave-assisted methods offering improved yields and shorter reaction times.[13]Well-established synthesis from amino alcohols, though some methods involve hazardous reagents like phosgene.[14]Commercially available, but multi-step synthesis from camphor.Inexpensive and readily available from the chiral pool.[5]
Attachment (Acylation) Standard acylation protocols are applicable.Well-documented and efficient acylation procedures.[4]Standard acylation protocols are applicable.High-yielding N-acylation to form tertiary amides.[5]
Cleavage Conditions Generally mild cleavage conditions, reported to be easier than oxazolidinones.Various methods available (hydrolytic, reductive) to yield different functionalities.[15]Typically requires hydrolysis or reduction.Can be cleaved under acidic or basic conditions, or via reduction.[5]
Recovery & Recyclability High recovery expected due to mild cleavage.High recovery yields (>92% to quantitative) are reported.[16]Recovery can be lower after purification, but continuous flow processes offer high efficiency.[16]High recovery yields are achievable.[16]
Potential Scalability Issues Use of carbon disulfide in synthesis requires careful handling on a large scale.Use of hazardous reagents in some synthesis routes.Higher cost of the auxiliary.Regulatory restrictions in some regions.

Experimental Protocols

Detailed and robust experimental procedures are crucial for the successful implementation and scale-up of reactions involving chiral auxiliaries.

Synthesis of (S)-4-benzyl-2-oxazolidinethione

This protocol is adapted from the microwave-assisted synthesis described by Morales-Nava et al. (2011).

Materials:

  • (S)-phenylalaninol

  • Carbon disulfide (CS₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave reactor vessel, combine (S)-phenylalaninol (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of DMF.

  • Add carbon disulfide (2.0 eq) to the mixture.

  • Seal the vessel and heat the mixture using microwave irradiation at 50 °C for approximately 5 minutes.

  • After completion, cool the reaction mixture and partition between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

N-Acylation of (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)

This is a general procedure for the acylation of an Evans auxiliary.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Acyl chloride (e.g., propionyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-acyl oxazolidinone.

Cleavage of N-Acyl (S)-4-benzyl-2-oxazolidinone to a Chiral Carboxylic Acid

This protocol describes the hydrolytic cleavage of an Evans auxiliary.[15]

Materials:

  • N-acyl (S)-4-benzyl-2-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Visualizing the Workflow and Rationale

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the underlying principles of stereocontrol.

Asymmetric_Alkylation_Workflow cluster_0 Auxiliary Attachment cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage & Recovery Auxiliary Chiral Auxiliary Acylation N-Acylation Auxiliary->Acylation Acyl_Halide Acyl Halide Acyl_Halide->Acylation N_Acyl_Auxiliary N-Acyl Auxiliary Acylation->N_Acyl_Auxiliary Alkylation Diastereoselective Alkylation N_Acyl_Auxiliary->Alkylation Base Base (e.g., LDA) Base->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Cleavage Alkylated_Product->Cleavage Cleavage_Reagent Cleavage Reagent Cleavage_Reagent->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric alkylation using a chiral auxiliary.

Evans_Aldol_Transition_State cluster_0 Zimmerman-Traxler Model for Evans Aldol Reaction ts Chair-like Transition State product Syn-Aldol Product ts->product C-C bond formation enolate Z-Enolate enolate->ts Coordination to Boron aldehyde Aldehyde aldehyde->ts Approach from less hindered face steric_hindrance Bulky auxiliary substituent (R*) blocks top face aldehyde->steric_hindrance

Stereochemical rationale for the Evans aldol reaction.

References

Safety Operating Guide

Proper Disposal of 2-Oxazolidinethione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Oxazolidinethione, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is a sulfur-containing heterocyclic compound that requires careful management as hazardous waste. Due to its potential health hazards and significant environmental toxicity, particularly to aquatic life, it is imperative that proper disposal procedures are followed.

Key Safety and Hazard Information

A summary of the key hazard information for this compound is provided in the table below. This information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralH302Harmful if swallowed.
Skin irritationH315Causes skin irritation.
Eye irritationH319Causes serious eye irritation.
Hazardous to the aquatic environment, acute hazardH400Very toxic to aquatic life.

Experimental Protocols for Disposal

The following step-by-step procedures should be followed for the disposal of this compound waste in a laboratory setting. These protocols are designed to minimize risk and ensure compliance with typical hazardous waste regulations.

1. Personal Protective Equipment (PPE):

Before handling this compound, whether in pure form or as waste, ensure that the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items such as weighing boats, filter paper, and gloves, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

    • Do not mix with other waste streams unless compatibility has been confirmed. In particular, keep separate from strong oxidizing agents.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container for organic or sulfur-containing waste.

    • The container should be stored in a secondary containment bin to prevent spills.

    • Do not pour any solution containing this compound down the drain. This is critical due to its high toxicity to aquatic organisms.

3. Waste Container Labeling:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Irritant," "Marine Pollutant")

  • The accumulation start date (the date the first waste was added to the container)

  • The name of the principal investigator or laboratory group

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store away from incompatible materials, especially strong oxidizing agents.

5. Disposal Procedure:

  • Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize this compound waste through chemical means unless you have a specific, validated, and approved protocol from your EHS department. Currently, there are no widely established and simple chemical inactivation procedures for this compound in a standard laboratory setting.

  • The ultimate disposal method will likely be high-temperature incineration at a permitted hazardous waste facility.

6. Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove residual this compound. Collect this rinse solvent as hazardous waste.

  • Washing: After the initial solvent rinse, wash the glassware and equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Handling cluster_disposal Final Disposal cluster_decon Decontamination start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid label_container Label Container Correctly (Name, Hazards, Date) solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Arrange for Pickup by EHS or Licensed Contractor store_waste->contact_ehs end Proper Disposal (e.g., Incineration) contact_ehs->end decon_start Contaminated Glassware & Equipment solvent_rinse Rinse with Organic Solvent (Collect as Hazardous Waste) decon_start->solvent_rinse wash Wash with Soap and Water solvent_rinse->wash final_rinse Final Rinse with Deionized Water wash->final_rinse decon_end Clean Equipment final_rinse->decon_end

Figure 1. This compound Disposal Workflow

Personal protective equipment for handling 2-Oxazolidinethione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Oxazolidinethione

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also very toxic to aquatic life.[1] Therefore, the use of appropriate Personal Protective Equipment is mandatory.

Table 1: Required Personal Protective Equipment

Body PartProtectionStandard/Specification
Eyes/Face Chemical safety goggles or safety glasses with side shields.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5]
Skin Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Inspect gloves before use.
Protective clothing to prevent skin exposure.Launder contaminated clothing separately before reuse.[1]
Respiratory Use in a well-ventilated area. A dust respirator is required for spill cleanup.NIOSH (US) or EN 149 (EU) approved respirator if ventilation is inadequate.[4]

Note: Contact lenses can absorb and concentrate irritants and should be worn with caution.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and risk.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] The work area must be well-ventilated.[1][4]

  • Personal Protection: Don all required PPE as detailed in Table 1.

  • Handling the Chemical: Avoid all personal contact, including the inhalation of dust.[1] Minimize dust generation and accumulation during transfer and use.[4]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly with soap and water after handling is complete.[1][4]

  • Storage: Keep the container tightly closed when not in use.[1][4] Store in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[1][4]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[1] If skin irritation develops, seek medical advice.[1]
Inhalation Move the individual to fresh air and ensure they are comfortable for breathing.[1] If the person feels unwell, contact a poison center or a doctor.[1]
Ingestion Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.[4]
Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Minor Spills:

    • Ensure proper PPE is worn, including a dust respirator.[1]

    • Clean up spills immediately.[1]

    • Use dry clean-up methods to avoid generating dust.[1]

    • Collect the spilled material into a clean, dry, and labeled container for disposal.[1]

    • Wash the spill area with a large amount of water.[1]

  • Major Spills:

    • Evacuate the area and alert emergency services.[1]

    • Prevent the spill from entering drains or waterways.[1]

Disposal Plan:

  • Dispose of this compound and its containers at an authorized hazardous or special waste collection point.[1]

  • Always adhere to local, state, and federal waste management regulations.[1]

  • If possible, consider recycling options by consulting the manufacturer.[1]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Storage cluster_disposal 4. Disposal A Verify Ventilation B Check Eyewash/Shower A->B C Don Required PPE B->C D Weigh/Transfer Chemical (Minimize Dust) C->D C->D Proceed to Handling E Perform Experiment D->E F Securely Seal Container E->F G Clean Work Area E->G E->G After Experiment F->G H Store in Cool, Dry Place F->H Store Unused Chemical G->H K Segregate Waste G->K I Doff PPE H->I J Wash Hands Thoroughly I->J L Label Waste Container K->L M Dispose via Authorized Service L->M

Caption: Workflow for safe handling of this compound.

References

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